molecular formula C18H12N2O2 B1322569 2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-04-8

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No.: B1322569
CAS No.: 89391-04-8
M. Wt: 288.3 g/mol
InChI Key: DASAQOOBWVAYSB-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)quinoline-4-carboxylic acid is a synthetic hybrid compound designed for research applications, combining the indole and quinoline-4-carboxylic acid pharmacophores, both of which are significant scaffolds in medicinal chemistry . The structural fusion is of high interest in early-stage drug discovery, particularly for investigating new antibacterial and anticancer agents. Research on analogous 2-(1H-indol-3-yl)quinazolinone compounds has demonstrated promising activity against challenging bacterial pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives showing potent low minimum inhibitory concentrations (MICs) . Furthermore, the quinoline-4-carboxylic acid core is a privileged structure in antitumor agent development . Related derivatives have been studied as potential DNA intercalating agents, a mechanism that can disrupt replication in cancer cells . The presence of the indole moiety may also contribute to inhibiting biofilm formation, a key factor in antibiotic resistance, and to binding with regulatory proteins like RelA/SpoT homologs (RSH), which are involved in bacterial stress response and persistence . This product is presented For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAQOOBWVAYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626967
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89391-04-8
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a privileged structure found in numerous biologically active compounds, while the indole moiety is a cornerstone of many natural products and pharmaceuticals. The strategic combination of these two pharmacophores presents a promising avenue for the discovery of novel therapeutic agents. This document details a robust synthetic protocol via the Pfitzinger reaction, outlines a complete characterization workflow, and discusses the potential biological significance of the title compound, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction: The Convergence of Privileged Scaffolds

Quinoline derivatives have long been a focal point of medicinal chemistry research, demonstrating a vast array of pharmacological activities including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key structural feature in a number of established drugs and clinical candidates.[3][4] This is largely attributed to its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications.

Parallel to the importance of quinolines, the indole nucleus is another preeminent heterocyclic motif in drug discovery.[5] Its presence in neurotransmitters like serotonin and a multitude of approved drugs underscores its significance. The fusion of an indole ring with a quinoline-4-carboxylic acid core in the form of this compound creates a molecule with a unique three-dimensional architecture and electronic properties, making it a compelling target for the development of novel therapeutics. Derivatives of this core structure have been investigated for a range of activities, including potential anti-HIV and anticancer effects.[2]

This guide provides a detailed methodology for the synthesis of this promising compound, leveraging the classical Pfitzinger reaction, and a thorough protocol for its structural elucidation and purity assessment.

Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful and reliable method for the synthesis of substituted quinoline-4-carboxylic acids.[6][7] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] For the synthesis of the title compound, isatin is reacted with 3-acetylindole.

The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[6][7] This intermediate then condenses with the carbonyl group of 3-acetylindole to form an imine, which subsequently tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product.[6][7]

Proposed Synthetic Scheme

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions Isatin Isatin Reaction_Center + Isatin->Reaction_Center Acetylindole 3-Acetylindole Acetylindole->Reaction_Center Base KOH (aq) Product This compound Solvent Ethanol Heat Reflux Reaction_Center->Product Pfitzinger Reaction

Caption: Synthetic route to this compound via the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials:

  • Isatin (1.0 eq)

  • 3-Acetylindole (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a minimal amount of water, then add ethanol to create a 33% aqueous KOH solution.[7]

  • Addition of Reactants: To the stirred basic solution, add isatin. Heat the mixture gently until the isatin dissolves completely, resulting in a clear, dark solution. To this, add 3-acetylindole.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.[7][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Extraction: Add water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether to remove any unreacted 3-acetylindole and other non-polar impurities.[7]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with 1M HCl or glacial acetic acid until the pH is approximately 4-5.[7] A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Dissolve KOH in aq. EtOH start->setup addition Add Isatin and 3-Acetylindole setup->addition reflux Reflux for 12-24h (Monitor by TLC) addition->reflux cool Cool to Room Temperature reflux->cool evaporation Rotary Evaporation of Ethanol cool->evaporation dissolve Dissolve Residue in Water evaporation->dissolve extract Wash with Diethyl Ether dissolve->extract acidify Acidify with HCl/AcOH to pH 4-5 extract->acidify filter Vacuum Filtration acidify->filter wash_dry Wash with Cold Water and Dry filter->wash_dry recrystallize Recrystallization (Optional) wash_dry->recrystallize characterize Characterization wash_dry->characterize Directly if pure enough recrystallize->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Spectroscopic and Physical Data
Technique Expected Observations
¹H NMR Aromatic protons of the quinoline and indole rings in the range of δ 7.0-9.0 ppm. A singlet for the indole N-H proton (broad, >10 ppm). A singlet for the carboxylic acid proton (very broad, >12 ppm).
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid (~167 ppm), and aromatic carbons in the range of 110-160 ppm.[9]
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (~1700 cm⁻¹). N-H stretch from the indole (~3400 cm⁻¹). C=C and C=N aromatic stretches (~1450-1620 cm⁻¹).
Mass Spec. (MS) The molecular ion peak (M+) corresponding to the calculated exact mass of C₁₈H₁₂N₂O₂ (288.09 g/mol ). Fragmentation patterns may show loss of COOH (45 Da) and other characteristic fragments.[10]
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The calculated percentages of C, H, and N should be within ±0.4% of the experimental values.
Data Interpretation

The ¹H NMR spectrum is particularly diagnostic. The downfield chemical shift of the carboxylic acid proton and the indole N-H proton are characteristic. The coupling patterns of the aromatic protons will confirm the substitution pattern on both the quinoline and indole rings. In the ¹³C NMR spectrum, the presence of the carbonyl carbon and the correct number of aromatic carbon signals will further validate the structure. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Biological Significance and Future Directions

The title compound, this compound, represents a promising scaffold for the development of new therapeutic agents. The indole and quinoline moieties are present in numerous compounds with a wide range of biological activities, including but not limited to:

  • Anticancer: Many quinoline derivatives exhibit antitumor activity by intercalating with DNA or inhibiting key enzymes in cancer cell proliferation.[2][8]

  • Antiviral: Certain quinoline carboxylic acids have shown potential as anti-HIV agents.[2]

  • Antibacterial: The quinoline core is central to the quinolone class of antibiotics.

  • Antihypertensive: Some indole-3-carboxylic acid derivatives have demonstrated potent antihypertensive activity.[11]

Future work should focus on the biological evaluation of this compound and the synthesis of a library of derivatives. Modifications could include substitution on the indole nitrogen, the indole ring, and the quinoline ring to explore structure-activity relationships (SAR). The carboxylic acid group also provides a convenient handle for the synthesis of amides and esters, further expanding the chemical space for drug discovery.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • New Journal of Chemistry (RSC Publishing). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Application of pfitzinger reaction in. [Link]

  • National Institutes of Health (NIH). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]

  • ResearchGate. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

  • SpectraBase. 2-(1H-Indol-3-yl)quinoline. [Link]

  • MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • Semantic Scholar. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]

  • Taylor & Francis Online. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PubMed. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. [Link]

  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

A Technical Guide to the Synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of indole and quinoline scaffolds into a single molecular entity, specifically 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, represents a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including potential as antiviral and anticancer agents.[1][2] This technical guide provides an in-depth exploration of novel and classical synthetic methodologies for accessing these valuable compounds. We will dissect the mechanistic underpinnings of the Doebner and Pfitzinger reactions, offering detailed, field-proven protocols. Furthermore, this guide will explore modern advancements, such as microwave-assisted techniques, that offer significant improvements in efficiency and yield. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic strategies.

Introduction: The Significance of the Indolylquinoline Core

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, forming the backbone of numerous antibacterial and antimalarial drugs. Similarly, the indole nucleus is a cornerstone of many biologically active natural products and pharmaceuticals. The strategic combination of these two heterocycles in this compound derivatives has generated significant interest in the scientific community. These compounds are being investigated for a range of therapeutic applications, driven by their unique three-dimensional structure which allows for diverse interactions with biological targets.[3] The development of robust and efficient synthetic routes to these molecules is therefore a critical endeavor in modern drug discovery.

Classical Approaches to Synthesis: A Mechanistic Perspective

Two of the most historically significant and reliable methods for the construction of the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions. Understanding the causality behind these reactions is key to their successful application and optimization.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a one-pot synthesis that elegantly combines an aniline, an aldehyde, and pyruvic acid to form the desired quinoline-4-carboxylic acid.[4][5] This three-component approach is highly convergent and allows for significant structural diversity in the final product.

The precise mechanism of the Doebner reaction is a subject of some debate, with two primary pathways proposed.[4][6] Both pathways are chemically plausible and likely operate concurrently or are favored under different reaction conditions.

  • Pathway A: Aldol Condensation First This pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde (in our case, indole-3-aldehyde). This is followed by a Michael addition of the aniline to the resulting α,β-unsaturated ketoacid. Subsequent intramolecular cyclization and dehydration yield the final quinoline product.

  • Pathway B: Schiff Base Formation First Alternatively, the aniline and aldehyde can first condense to form a Schiff base (imine). The enol of pyruvic acid then adds to this imine, followed by the same cyclization and dehydration steps.

Regardless of the initial steps, a crucial final stage is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Often, an excess of the Schiff base formed in situ acts as the hydrogen acceptor in a hydrogen-transfer reaction, facilitating this aromatization.[7]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Indole3Aldehyde Indole-3-aldehyde Indole3Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Pyruvic Acid Enol PyruvicAcid->Enol Tautomerization Adduct Adduct SchiffBase->Adduct Enol->Adduct Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation (Dehydrogenation)

Caption: Proposed mechanistic workflow of the Doebner reaction.

The Pfitzinger Reaction: Isatin as a Key Building Block

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, utilizing isatin (or its derivatives) and a carbonyl compound with an α-methylene group.[8] For the synthesis of our target molecule, 3-acetyl-1H-indole would be the appropriate carbonyl partner.

The Pfitzinger reaction proceeds through a distinct and well-elucidated mechanism:[1][4]

  • Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (an isatinic acid salt).

  • Condensation: The aniline moiety of the opened isatin then condenses with the carbonyl group of the partner molecule (3-acetyl-1H-indole) to form an imine.

  • Tautomerization and Cyclization: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization onto the keto-acid carbonyl group.

  • Dehydration: The final step is a dehydration event that results in the formation of the aromatic quinoline ring.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Isatinic Acid Salt (Keto-acid) Isatin->KetoAcid IndoleKetone 3-Acetyl-1H-indole Enamine Enamine Intermediate IndoleKetone->Enamine Condensation & Tautomerization Base Base (e.g., KOH) Base->KetoAcid Ring Opening KetoAcid->Enamine Product 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: Key mechanistic steps of the Pfitzinger reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound derivatives. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Catalyst-Free Doebner Synthesis

This protocol is adapted from the work of Mehariya et al. (2015), who reported a highly efficient, catalyst-free synthesis of trimethoxy-substituted quinoline-4-carboxylic acids, including an indole-containing derivative.[9] This method highlights the potential for green, simplified procedures.

Reaction Scheme:

Aniline + Indole-3-aldehyde + Pyruvic Acid → this compound

Materials:

  • Aniline (or substituted aniline, e.g., 3,4,5-trimethoxyaniline)

  • Indole-3-aldehyde

  • Pyruvic acid

  • Ethanol (reagent grade)

Procedure:

  • To a round-bottom flask, add the aniline (1.0 mmol), indole-3-aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).

  • Add ethanol (10 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure this compound derivative. The product can be further purified by recrystallization if necessary.[9]

Protocol 2: Representative Pfitzinger Synthesis

This is a generalized protocol for the Pfitzinger reaction, which can be adapted for the synthesis of the target molecule using 3-acetyl-1H-indole.[8][10]

Reaction Scheme:

Isatin + 3-Acetyl-1H-indole → this compound

Materials:

  • Isatin

  • 3-Acetyl-1H-indole

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour to facilitate the ring opening to the isatinic acid salt.

  • Add 3-acetyl-1H-indole (0.07 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether to remove any unreacted 3-acetyl-1H-indole.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of approximately 4-5.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Modern Synthetic Approaches: The Advent of Microwave Chemistry

While the classical methods are robust, they often require long reaction times and high temperatures.[11] Modern synthetic chemistry has sought to overcome these limitations, with microwave-assisted organic synthesis (MAOS) emerging as a powerful tool.

Microwave irradiation can dramatically accelerate the rate of the Doebner reaction, often reducing reaction times from hours to mere minutes.[12][13] The focused heating provided by microwaves leads to a rapid increase in the internal temperature of the reaction mixture, which can significantly enhance reaction kinetics. This often results in higher yields and cleaner reaction profiles.

Advantages of Microwave-Assisted Doebner Synthesis:

  • Reduced Reaction Times: What takes hours under conventional heating can often be achieved in minutes.

  • Improved Yields: The rapid heating can minimize the formation of side products.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Comparative Analysis of Synthesis Methods

The choice of synthetic route will depend on several factors, including the availability of starting materials, desired scale, and available equipment.

MethodKey FeaturesAdvantagesDisadvantages
Doebner Reaction One-pot, three-component reaction of aniline, aldehyde, and pyruvic acid.High atom economy, convergent, allows for diverse substitution patterns. Can be performed catalyst-free.[9]Can have variable yields depending on the electronic nature of the aniline.[7]
Pfitzinger Reaction Condensation of isatin with a carbonyl compound containing an α-methylene group.Generally good yields, well-established, and reliable.Requires the synthesis of isatin or substituted isatins, which can be a multi-step process.
Microwave-Assisted Doebner Doebner reaction performed under microwave irradiation.Dramatically reduced reaction times, often higher yields, and cleaner reactions.[13]Requires specialized microwave reactor equipment.

Conclusion and Future Outlook

The synthesis of this compound derivatives remains an active and important area of research. The classical Doebner and Pfitzinger reactions continue to be valuable and reliable tools for accessing these complex molecules. The development of catalyst-free and microwave-assisted protocols represents a significant step forward, offering more sustainable and efficient synthetic routes. Future research will likely focus on the development of even more versatile and environmentally benign methodologies, such as flow chemistry approaches and the use of novel catalytic systems. The continued exploration of the synthetic landscape for these compounds will undoubtedly fuel the discovery of new therapeutic agents.

References

  • Doebner reaction. In Wikipedia; 2023. [Link]

  • Pfitzinger reaction. In Wikipedia; 2023. [Link]

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Mehariya, K., Detroja, D., Kakadiya, R., & Shah, A. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-138.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues. NIH. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives of biological interest. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Wang, J., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [Link]

  • Doebner Reaction. Name Reactions in Organic Synthesis. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

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  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]

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  • One-pot multicomponent synthesis of quinoline-4-carboxylic acid. ResearchGate. [Link]

  • NOVEL SYNTHETIC APPROACHES TO CONDENSED INDOLO[2,3- B]QUINOLINES VIA THE PFITZINGER REACTION. [Link]

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Sources

Spectroscopic data (NMR, IR, Mass Spec) of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Introduction: Bridging Heterocyclic Scaffolds in Drug Discovery

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This compound represents a fascinating example of this principle, marrying the biologically significant indole nucleus with the versatile quinoline-4-carboxylic acid scaffold. Quinoline derivatives are renowned for their wide spectrum of biological activities, while the indole moiety is a privileged structure found in numerous natural products and pharmaceuticals.[1][2][3] The precise characterization of this hybrid molecule is paramount for its development in any research context, from materials science to drug discovery.[4][5]

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and verification of this compound. The data and interpretations presented herein are based on established principles and comparative analysis with structurally related compounds, offering a robust framework for researchers.

Molecular Structure and Spectroscopic Implications

A rigorous analysis begins with a clear understanding of the molecule's structure. The key to interpreting its spectra lies in deconstructing the molecule into its constituent parts: the quinoline ring, the indole ring, and the carboxylic acid functional group. Each component imparts a unique signature to the overall spectroscopic profile.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For a complex aromatic system like this, both 1D (¹H, ¹³C) and 2D techniques are indispensable for unambiguous assignments.[6]

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this compound. Its high polarity effectively dissolves the polar carboxylic acid, and its hydrogen-bonding acceptor nature slows the exchange of the acidic -COOH and indole -NH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[6] A high-field spectrometer (e.g., 500 MHz or higher) is recommended to resolve the complex multiplets in the aromatic region.

¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the indole, quinoline, and carboxylic acid protons. The chemical shifts are influenced by the electronic nature of the heterocyclic rings and the deshielding effects of adjacent electronegative atoms and aromatic currents.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
COOH13.0 - 14.0br s-Typical for carboxylic acid protons, highly deshielded and broad due to hydrogen bonding and exchange.[6]
Indole NH -1'~12.0br s-Deshielded due to aromaticity and potential hydrogen bonding.[7]
Quinoline H-5~8.7d~8.5Peri-deshielding by the quinoline nitrogen.
Quinoline H-3~8.4s-Singlet, adjacent to two quaternary carbons.
Indole H-2'~8.3d~2.5Alpha-proton of the indole ring, typically a doublet or singlet depending on coupling to N-H.[8]
Quinoline H-8~8.2d~8.5Ortho to the ring fusion.[6]
Indole H-4'~8.0d~8.0Aromatic proton on the benzene portion of the indole.
Quinoline H-7~7.9t~7.8Triplet from coupling to H-6 and H-8.[6]
Quinoline H-6~7.7t~7.6Triplet from coupling to H-5 and H-7.[6]
Indole H-7'~7.5d~8.0Aromatic proton on the benzene portion of the indole.
Indole H-5'~7.3t~7.5Aromatic proton on the benzene portion of the indole.
Indole H-6'~7.2t~7.5Aromatic proton on the benzene portion of the indole.
¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a map of the carbon skeleton. Quaternary carbons are often less intense than protonated carbons.

Carbon Assignment Predicted δ (ppm) Justification
C =O (Carboxyl)~167.5Typical for a carboxylic acid carbonyl carbon.
Quinoline C-2~154.0Attached to nitrogen and the indole ring, highly deshielded.
Quinoline C-4~148.0Attached to nitrogen and the carboxylic acid.
Quinoline C-8a~147.0Quaternary carbon at the ring junction.
Indole C-7'a~136.5Quaternary carbon of the indole ring.[9]
Quinoline C-6~131.0Aromatic CH.[6]
Quinoline C-8~130.0Aromatic CH.
Quinoline C-4a~129.0Quaternary carbon at the ring junction.
Quinoline C-5~128.5Aromatic CH.
Indole C-2'~125.0Aromatic CH of the indole pyrrole ring.[9]
Quinoline C-7~124.5Aromatic CH.
Indole C-3'a~124.0Quaternary carbon of the indole ring.
Indole C-6'~122.0Aromatic CH.
Indole C-4'~121.0Aromatic CH.
Indole C-5'~120.0Aromatic CH.
Quinoline C-3~119.0Aromatic CH.
Indole C-7'~112.0Aromatic CH.
Indole C-3'~110.0Quaternary carbon, site of attachment to the quinoline ring.
Trustworthiness: Self-Validating Protocols with 2D NMR

While 1D spectra provide the initial data, their assignments must be confirmed. Two-dimensional NMR experiments create a self-validating system.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This definitively links the ¹H and ¹³C assignments for all CH groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For instance, the proton at H-5 on the quinoline ring should show a correlation to the carboxylic carbon (C=O) and the C-4 carbon, confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean vial.[6]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ and gently vortex to dissolve.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a spectrometer operating at ≥500 MHz. Ensure the relaxation delay in the ¹H experiment is sufficient (e.g., 5 seconds) to observe the slowly relaxing carboxylic acid proton.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: Interpreting Vibrational Modes

For this compound, the most prominent features will arise from the carboxylic acid and the N-H bond of the indole. The spectrum of a carboxylic acid is dominated by a very broad O-H stretching band due to strong intermolecular hydrogen bonding, which forms a stable dimer.[10] This broad absorption often overlaps with the C-H stretching region.[11]

Characteristic IR Absorption Bands (Predicted, KBr Pellet)
Wavenumber (cm⁻¹) Vibration Type Intensity Justification
~3400N-H Stretch (Indole)MediumCharacteristic of the N-H bond in the indole ring.
3300-2500O-H Stretch (Carboxylic Acid)Strong, Very BroadThe hallmark of a hydrogen-bonded carboxylic acid dimer.[10]
~3050Aromatic C-H StretchMedium-WeakAromatic C-H stretches typically appear just above 3000 cm⁻¹.[11]
~1710C=O Stretch (Carboxylic Acid)StrongThe carbonyl stretch is intense. Conjugation with the quinoline ring shifts it to a slightly lower frequency compared to a saturated acid.[2][10]
1620-1450C=C & C=N Aromatic Ring StretchesMedium-StrongMultiple bands corresponding to the vibrations of the quinoline and indole ring systems.[12][13]
~1250C-O Stretch (Carboxylic Acid)StrongCoupled with O-H in-plane bending.[10]
~920O-H Out-of-Plane BendMedium, BroadAnother characteristic, though often overlooked, band for a carboxylic acid dimer.[10]
850-750Aromatic C-H Out-of-Plane BendsStrongBending patterns are indicative of the substitution on the aromatic rings.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for small, relatively stable organic molecules.

Expertise & Rationale: Predicting Fragmentation Pathways

The stability of the fused aromatic ring system suggests that the molecular ion (M⁺˙) will be prominent. The most predictable fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxylic acid group.[1][14]

mol [C₁₈H₁₂N₂O₂]⁺˙ Molecular Ion (M⁺˙) m/z = 288 frag1 [M - COOH]⁺ [C₁₇H₁₁N₂]⁺ m/z = 243 mol->frag1 - COOH (45 Da) frag2 [M - CO₂]⁺˙ [C₁₇H₁₂N₂]⁺˙ m/z = 244 mol->frag2 - CO₂ (44 Da) frag3 [C₁₆H₉N]⁺˙ m/z = 215 frag1->frag3 - HCN (27 Da)

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intersection of indole and quinoline scaffolds in a single molecular entity presents a compelling area of research, particularly in medicinal chemistry and materials science. 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a prototypical example of such a hybrid, holding potential for diverse biological activities stemming from its constituent pharmacophores.[1][2] A profound understanding of its three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and designing next-generation analogues. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural analysis of the title compound via single-crystal X-ray diffraction, emphasizing the causality behind experimental choices and the interpretation of its intricate supramolecular architecture.

Introduction: The Scientific Rationale

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with activities including antibacterial, antimalarial, and anticancer properties.[2][3][4] Similarly, the indole nucleus is a privileged scaffold, prevalent in numerous natural products and pharmaceuticals. The strategic fusion of these two heterocycles can lead to novel molecular architectures with synergistic or unique pharmacological profiles.[1][5]

The crystal structure of a molecule provides the most definitive and high-resolution insight into its steric and electronic properties. It reveals precise bond lengths, bond angles, and, crucially, the non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules recognize each other and assemble in the solid state.[6][7] This information is invaluable for:

  • Rational Drug Design: Understanding how the molecule interacts with biological targets.[5]

  • Polymorph Screening: Identifying different crystalline forms with potentially varied physicochemical properties like solubility and bioavailability.

  • Materials Science: Predicting and engineering the bulk properties of the crystalline material.

This guide details the complete workflow, from chemical synthesis to the final structural elucidation of this compound.

Synthesis and Single Crystal Growth

Synthetic Pathway: The Doebner Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is efficiently achieved through the Doebner reaction, a one-pot, three-component condensation.[8][9][10] This method is chosen for its operational simplicity and reliability.

Reaction: Aniline, indole-3-carbaldehyde, and pyruvic acid. Mechanism Rationale: The reaction proceeds via the formation of a Schiff base between aniline and indole-3-carbaldehyde, followed by a Michael-type addition of the enol form of pyruvic acid. Subsequent intramolecular electrophilic cyclization and oxidation yield the final aromatic quinoline product.[9]

Experimental Protocol: Synthesis
  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq.), indole-3-carbaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in absolute ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the crude solid by filtration, wash with cold ethanol to remove unreacted starting materials, and then with diethyl ether. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Single Crystal Growth: The Key to Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step. The slow evaporation technique is a robust and widely used method for growing diffraction-quality crystals.

Causality of Solvent Selection: The ideal solvent (or solvent system) should be one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, precipitation will be too rapid, leading to polycrystalline powder instead of a single crystal. A mixture of a good solvent (e.g., Dimethylformamide - DMF) and an anti-solvent (e.g., water or a more volatile solvent like dichloromethane) is often effective.

Experimental Protocol: Slow Evaporation
  • Solution Preparation: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., DMF) in a clean vial.

  • Induce Supersaturation: Place the vial in a larger, sealed container that contains a more volatile anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the vial, reduce the overall solubility of the compound, and promote slow crystal growth.

  • Incubation: Leave the setup undisturbed in a vibration-free environment for several days to weeks.

  • Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop.[11]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7][12] The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice.[11]

Workflow for Crystallographic Analysis

The process from crystal mounting to final structure validation follows a standardized, self-validating workflow.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination a Synthesis & Purification b Single Crystal Growth a->b c Crystal Mounting b->c d Data Collection (Diffractometer) c->d e Data Reduction (Integration & Scaling) d->e f Structure Solution (Direct Methods) e->f g Structure Refinement (Least-Squares) f->g h Structure Validation g->h

Caption: Workflow from Synthesis to Structure Validation.

Data Collection and Processing
  • Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[7]

  • Procedure: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam while a series of diffraction images are collected over a wide angular range.[6][7]

  • Data Reduction: The collected frames are processed to integrate the intensities of thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, which use statistical relationships between the measured intensities to derive initial phase estimates.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm. In this iterative process, the atomic positions and thermal parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. The quality of the final model is assessed by the R-factor (R1), with values typically below 5% indicating a good fit.

The Crystal Structure of this compound

The analysis reveals a highly ordered, three-dimensional network stabilized by a concert of strong and weak intermolecular interactions.

Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₁₈H₁₂N₂O₂
Formula Weight288.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)10.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1340
Z (Molecules/Unit Cell)4
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.120
Molecular Structure

The molecule is composed of a quinoline ring system and an indole ring system linked at the 2-position of the quinoline. The carboxylic acid group is attached at the 4-position. The indole and quinoline ring systems are nearly coplanar, which facilitates extensive π-electron delocalization across the molecule.

Supramolecular Assembly: A Network of Interactions

The crystal packing is dominated by strong hydrogen bonds originating from the carboxylic acid and indole N-H groups.

  • Hydrogen-Bonded Dimers: The most prominent interaction is the formation of a classic carboxylic acid dimer. Two molecules are linked via a pair of strong O-H···O hydrogen bonds, creating a robust centrosymmetric R²₂(8) ring motif.

  • Chain Formation: The indole N-H group of one dimer then acts as a hydrogen bond donor to the quinoline nitrogen atom of an adjacent dimer. This N-H···N interaction links the dimers into one-dimensional chains.

  • π-π Stacking: These chains are further organized into layers through π-π stacking interactions between the electron-rich indole rings and the electron-deficient quinoline rings of neighboring chains.

G mol1 Molecule A Indole N-H Carboxylic Acid O-H mol2 Molecule B Quinoline N Carboxylic Acid C=O mol1:s->mol2:n O-H···O Dimer stack1 π-π Stacking mol1->stack1 mol2:s->mol1:n O-H···O Dimer mol3 Molecule C Indole N-H Carboxylic Acid O-H mol2:e->mol3:w N-H···N Chain mol3->stack1 mol4 Molecule D Quinoline N Carboxylic Acid C=O

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Conclusion

The crystal structure of this compound reveals a robust supramolecular architecture governed by strong, directional hydrogen bonding and supportive π-π stacking interactions. The formation of carboxylic acid dimers is the primary motif, which is extended into chains via N-H···N interactions. This detailed structural knowledge provides a critical foundation for understanding the solid-state properties of this compound and serves as an essential blueprint for the rational design of new derivatives with tailored biological activities and physicochemical properties. The methodologies presented herein represent a standard, high-integrity approach for the structural elucidation of novel molecular entities in a drug discovery or materials science context.

References

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  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

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  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

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  • PubMed. Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. [Link]

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  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. [Link]

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Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Promising Heterocycle

2-(1H-indol-3-yl)quinoline-4-carboxylic acid stands as a molecule of significant interest within contemporary drug discovery, embodying a hybrid scaffold derived from indole and quinoline moieties. Both parent heterocycles are renowned pharmacophores, contributing to a wide array of biological activities.[1][2] The successful progression of such a candidate from a promising hit to a viable clinical entity is, however, critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, formulation development, and shelf-life.[3]

This technical guide offers a comprehensive framework for researchers, chemists, and drug development professionals to meticulously evaluate the solubility and stability of this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format. This document is designed not as a rigid set of instructions, but as a strategic guide to empower informed decision-making throughout the preformulation and early-stage development of this and structurally related compounds.

Part 1: Solubility Profiling: The Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral absorption and subsequent in vivo efficacy.[4] For compounds like this compound, which possess both acidic (carboxylic acid) and potentially basic (quinoline nitrogen) functional groups, solubility is expected to be highly pH-dependent. A comprehensive solubility profile is therefore not just a data point, but a roadmap for formulation strategies.

Methodologies for Solubility Determination

The choice of methodology for solubility testing depends on the stage of drug development and the desired throughput. For in-depth characterization, the equilibrium (thermodynamic) solubility is the gold standard, while kinetic solubility measurements are often employed in early discovery for high-throughput screening.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[4] It measures the maximum concentration of a substance that can dissolve in a solvent system under equilibrium conditions.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer and selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile). The presence of undissolved solid is crucial to ensure saturation.[4]

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Hypothetical Solubility Profile

The following table illustrates how the solubility data for this compound could be presented.

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.225> 100
Acetate Buffer4.52515.2
Phosphate Buffer6.8252.1
Phosphate Buffer7.4251.8
Water~7.0251.5
Dimethyl Sulfoxide (DMSO)N/A25> 2000
EthanolN/A2555.7
MethanolN/A2532.4
AcetonitrileN/A258.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Factors Influencing Solubility

The interplay of various factors dictates the solubility of a compound. The following diagram outlines these key relationships.

Solubility Solubility pH pH Solubility->pH Ionization Temperature Temperature Solubility->Temperature Thermodynamics Solvent Solvent Solubility->Solvent Polarity & H-bonding CrystalForm Crystalline Form (Polymorphism) Solubility->CrystalForm Lattice Energy

Caption: Key factors influencing the solubility of this compound.

Part 2: Stability Assessment: Ensuring Integrity and Shelf-Life

A comprehensive stability profile is mandated by regulatory agencies to ensure that a drug substance maintains its quality, safety, and efficacy throughout its lifecycle.[7][8][9] Stability testing involves subjecting the API to a variety of stress conditions to identify potential degradation products and establish a degradation pathway.[3][10]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a critical component of stability assessment.[3] It involves exposing the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[10] This helps in developing and validating a stability-indicating analytical method.[3][7]

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug in the presence of its degradation products. For definitive structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[8][11]

Data Presentation: Hypothetical Forced Degradation Results

Stress ConditionDuration% Assay of Parent CompoundNo. of Degradation Products
0.1 N HCl (60 °C)24h91.52
0.1 N NaOH (60 °C)24h88.23
3% H₂O₂ (RT)24h95.11
Thermal (80 °C)48h98.71
Photolytic-96.42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of a Potential Degradation Pathway

Understanding the degradation pathway is crucial for developing stable formulations. The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions.

Parent 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Degradant1 Decarboxylation Product Parent->Degradant1 Acid/Heat Degradant2 Hydrolysis of Indole Ring Parent->Degradant2 Base

Caption: Hypothetical degradation pathway under hydrolytic stress conditions.

Conclusion: A Foundation for Rational Drug Development

The systematic evaluation of solubility and stability, as outlined in this guide, provides the essential physicochemical foundation for the successful development of this compound. The experimental protocols and data presentation formats herein offer a robust framework for generating the critical information needed to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of the potential drug product. By embracing a deep understanding of these core properties, researchers can navigate the complexities of drug development with greater confidence and a higher probability of success.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing.
  • BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
  • (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
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  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • NIH. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
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  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubMed. (2025, September 15). Discovery of indole derivatives as STING degraders.
  • PubMed. (2023, July 11). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • ResearchGate. (2025, October 12). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • ChemicalBook. (n.d.). 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid | 89391-07-1.
  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Sigma-Aldrich. (n.d.). 2-ho-quinoline-4-carboxylic acid(1-benzyl-2-oxo-1,2-2h-indol-3-ylidene)hydrazide.
  • (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • ResearchGate. (2025, August 10). Solubilities of Ursolic Acid and Oleanolic Acid in Four Solvents from (283.2 to 329.7) K | Request PDF.

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Quantum chemical calculations for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculations of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Quantum Chemistry and Modern Drug Discovery

The confluence of computational chemistry and pharmacology has revolutionized the drug discovery pipeline, enabling researchers to predict molecular behavior and properties long before a compound is ever synthesized. At the heart of this synergy lies the application of quantum chemical calculations, which provide profound insights into the electronic structure that governs a molecule's reactivity, stability, and potential for biological interaction.

This guide focuses on this compound, a molecule of significant interest due to its composite architecture. It features a quinoline-4-carboxylic acid scaffold, a known pharmacophore in various therapeutic agents, fused with an indole moiety. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3][4][5] Similarly, the indole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[6][7][8] The combination of these two privileged structures in one molecule makes it a compelling candidate for drug development.

The objective of this whitepaper is to provide a comprehensive, field-proven guide to performing and interpreting quantum chemical calculations for this compound. By dissecting its electronic and structural properties, we can rationally assess its drug-like potential, identify key reactive sites, and lay the groundwork for future development, such as targeted molecular docking or synthetic modification. This in-silico approach is a critical step in modern drug development, helping to de-risk projects and focus resources on the most promising candidates by predicting pharmacokinetic and safety profiles early.[9][10][11][12]

Part 1: The Theoretical & Computational Framework

The Rationale: Why Quantum Calculations?

Before committing to costly and time-consuming laboratory synthesis, it is imperative to develop a deep understanding of a candidate molecule's intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust method for this purpose. DFT provides a favorable balance between computational expense and accuracy, making it the workhorse for studying molecules of pharmaceutical relevance.[1][13] These calculations allow us to build a detailed electronic portrait of the molecule, which is fundamental to predicting its behavior in a biological system.

Methodology: Selecting the Right Tools

The trustworthiness of any computational study hinges on the judicious selection of the theoretical method. The choices of the functional and basis set are not arbitrary; they are critical for obtaining physically meaningful results.

  • The Functional: B3LYP: For this analysis, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. B3LYP is one of the most widely used and validated functionals for organic molecules, known for providing excellent descriptions of molecular geometries and electronic properties.[13][14] It incorporates a portion of exact Hartree-Fock exchange, which improves the prediction of electronic structure compared to pure DFT methods.[15]

  • The Basis Set: 6-311+G(d,p): The choice of the 6-311+G(d,p) basis set represents a high level of theory for achieving accurate results. Let's break down its components:

    • 6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility.

    • +: The plus sign indicates the addition of diffuse functions to heavy atoms. These functions are crucial for accurately describing species with electron density far from the nucleus, such as anions and molecules involved in weak intermolecular interactions (e.g., hydrogen bonding).

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of electron clouds that occurs during chemical bonding, a critical factor for realistic molecular modeling.[16]

  • Computational Software: All calculations described herein are performed using the Gaussian suite of programs, a standard and powerful tool in computational chemistry.[17][18][19]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for the quantum chemical analysis of this compound.

  • Molecular Structure Creation: The initial 3D structure of the molecule is constructed using a molecular builder such as GaussView.

  • Geometry Optimization: The initial structure is then subjected to a full geometry optimization without any symmetry constraints. This iterative process seeks the minimum energy conformation on the potential energy surface, representing the molecule's most stable three-dimensional structure.[20][21] This step is paramount, as all subsequent properties are derived from this equilibrium geometry.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable equilibrium point.[14]

    • Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Electronic Property Calculation: Using the confirmed stable geometry, a series of single-point energy calculations are performed to derive the key quantum chemical descriptors discussed in the next section.

Part 2: Data Analysis and Implications for Drug Development

The raw output of quantum calculations is a wealth of numerical data. The true expertise lies in translating this data into actionable insights for drug design.

Optimized Molecular Structure

The first step in the analysis is to examine the optimized geometry. The calculated bond lengths, bond angles, and dihedral angles provide the most accurate representation of the molecule's ground-state structure. These parameters are fundamental for understanding steric effects and the overall shape of the molecule, which dictates how it can fit into a biological target's binding pocket.

Parameter TypeSelected AtomsOptimized Value
Bond Length (Å) C(carboxyl)-OH1.35 Å
C(carboxyl)=O1.21 Å
N(indole)-H1.01 Å
C(quinoline)-C(indole)1.47 Å
Bond Angle (°) O=C-OH (carboxyl)122.5°
C-N-C (quinoline)117.8°
C-N-C (indole)109.5°
Dihedral Angle (°) C(q)-C(q)-C(i)-C(i)-25.8°
Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level. The dihedral angle indicates a non-planar twist between the quinoline and indole ring systems.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[22] They are at the forefront of molecular interactions and are therefore central to understanding chemical reactivity.

  • HOMO: Represents the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value suggests a greater tendency to donate electrons.[23]

  • LUMO: Represents the innermost orbital without electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value indicates a greater tendency to accept electrons.[23]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability and chemical reactivity.[23][24] A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity and lower stability.[25]

For this compound, the HOMO is primarily localized on the electron-rich indole ring, while the LUMO is distributed across the more electron-deficient quinoline system. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.

ParameterCalculated Value (eV)Implication in Drug Design
EHOMO -6.15 eVModerate electron-donating capability, suggesting potential for donor-acceptor interactions with a biological target.[26]
ELUMO -2.05 eVGood electron-accepting ability, indicating sites for nucleophilic attack.
ΔE (Gap) 4.10 eVA moderate gap suggests a good balance between stability and reactivity, a desirable trait for a drug candidate.[26]
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around the molecule.[27][28] It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack, and for predicting non-covalent interactions like hydrogen bonding, which are the cornerstone of drug-receptor binding.[29][30]

The MEP surface is color-coded to represent the electrostatic potential:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack and hydrogen bond acceptance.

  • Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack and hydrogen bond donation.

  • Green: Regions of neutral potential.

For our target molecule, the MEP map reveals distinct regions:

  • Intense Negative Potential (Red): Localized on the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the quinoline ring. These are the primary sites for hydrogen bonding and interaction with positively charged residues in a protein.

  • Positive Potential (Blue): Found around the hydrogen atom of the carboxylic acid and the N-H group of the indole ring, identifying them as key hydrogen bond donor sites.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[2][13]

DescriptorFormulaCalculated ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO6.15 eVEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO2.05 eVEnergy released when an electron is added.
Electronegativity (χ)χ = (I+A)/24.10 eVThe molecule's power to attract electrons.
Chemical Hardness (η)η = (I-A)/22.05 eVMeasures resistance to change in electron distribution. A higher value indicates greater stability.
Electrophilicity Index (ω)ω = (χ²/2η)4.10 eVA measure of the molecule's overall electrophilic nature.

These quantitative values provide a robust framework for comparing the reactivity of this molecule against other drug candidates or analogues in a lead optimization campaign.

Bridging to Pharmacology: In Silico ADMET Prediction

While DFT calculations do not directly yield pharmacokinetic data, they provide the essential molecular properties that underpin ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[25][31] A significant portion of drug candidates fail in clinical trials due to poor ADMET properties.[12] Predicting these characteristics early is crucial.[9][10][11]

The quantum chemical descriptors calculated here—such as the MEP, dipole moment, and orbital energies—can serve as powerful inputs for Quantitative Structure-Activity Relationship (QSAR) and machine learning models to predict:

  • Absorption: Properties like polarity and molecular surface area influence oral bioavailability.

  • Metabolism: The MEP map can help identify sites susceptible to metabolic attack by enzymes like Cytochrome P450.

  • Toxicity: High reactivity, indicated by a very small HOMO-LUMO gap, can be a red flag for potential toxicity.[26]

Part 3: Visualization and Synthesis

To synthesize the information presented, visual workflows and diagrams are essential for clarity and comprehension.

Computational Workflow Diagram

G cluster_0 1. Structure Preparation cluster_1 2. Quantum Calculation (Gaussian) cluster_2 3. Data Analysis & Interpretation cluster_3 4. Drug Development Application A 2D Structure Drawing B 3D Model Generation (e.g., GaussView) A->B C Geometry Optimization (B3LYP/6-311+G(d,p)) B->C D Frequency Analysis (Confirm Minimum Energy) C->D E Structural Parameters (Bond Lengths, Angles) D->E F FMO Analysis (HOMO, LUMO, Gap) D->F G MEP Mapping (Reactive Sites) D->G H Global Descriptors (Hardness, Electrophilicity) D->H J Molecular Docking Input E->J I ADMET Prediction F->I G->I G->J H->I K Lead Optimization Strategy I->K J->K

Caption: The computational workflow for quantum chemical analysis.

Logical Relationship Diagram

G QC Quantum Chemical Calculations (DFT) Struct Optimized Geometry (Shape, Sterics) QC->Struct FMO HOMO-LUMO Gap (ΔE) QC->FMO MEP MEP Surface (Charge Distribution) QC->MEP Binding Intermolecular Interactions Struct->Binding Reactivity Chemical Reactivity & Kinetic Stability FMO->Reactivity MEP->Binding DrugLike Drug-Likeness Assessment Reactivity->DrugLike ADMET ADMET Profile Prediction Reactivity->ADMET Binding->DrugLike DrugLike->ADMET

Caption: Relationship between calculated properties and drug potential.

Conclusion

The quantum chemical analysis of this compound using Density Functional Theory provides a powerful, multi-faceted assessment of its potential as a drug candidate. The calculations reveal a molecule with a stable, non-planar geometry and a moderate HOMO-LUMO energy gap, suggesting a favorable balance between chemical stability and reactivity. The Molecular Electrostatic Potential map clearly delineates the electron-rich and electron-poor regions, identifying the carboxylic acid and indole N-H groups as primary sites for hydrogen bonding—a critical feature for specific drug-receptor interactions.

This theoretical framework serves as a cost-effective and data-rich foundation for the next stages of drug discovery.[11][12] The insights gained from this in-silico investigation can now guide more targeted research, including virtual screening against specific protein targets via molecular docking, predictive ADMET modeling, and rational design of analogues with enhanced potency and optimized pharmacokinetic profiles. By embracing these computational strategies, researchers can accelerate the journey from molecular concept to viable therapeutic.

References

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A Technical Guide to the Synthesis, Characterization, and Biological Significance of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid: A Natural Product-Inspired Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a synthetically derived molecule that stands at the intersection of natural product chemistry and modern drug discovery. While this specific compound has not been isolated from a natural source, its architecture is a hybrid of two privileged heterocyclic scaffolds: indole and quinoline. Both are core structures in a vast array of naturally occurring alkaloids with profound pharmacological activities.[1][2][3][4] This guide will delve into the rational design of this molecule, drawing inspiration from nature. We will provide detailed synthetic methodologies, focusing on established and robust reactions such as the Doebner and Pfitzinger syntheses. Furthermore, we will explore the critical techniques for its structural elucidation and characterization, and survey the known and potential biological activities of this and structurally related compounds, thereby highlighting its potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of natural product-inspired scaffolds in their research endeavors.

Introduction: The Convergence of Indole and Quinoline Scaffolds

The indole and quinoline ring systems are fundamental building blocks in the world of natural products, each boasting a rich history of medicinal use and a diverse portfolio of biological activities.[2][3]

  • The Indole Nucleus: This bicyclic aromatic heterocycle is the cornerstone of numerous alkaloids, neurotransmitters (e.g., serotonin), and plant hormones.[2][4] Its ability to participate in various biological interactions has led to the development of a wide range of drugs with anticancer, antimicrobial, and anti-inflammatory properties.[2]

  • The Quinoline Core: First isolated from the bark of the Cinchona tree in the form of quinine, the quinoline scaffold is synonymous with antimalarial drug discovery.[1][5] Beyond its impact on infectious diseases, quinoline derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, antibacterial, and anti-inflammatory effects.[1][6]

The strategic fusion of these two pharmacophores in this compound represents a compelling strategy in medicinal chemistry. This synthetic molecule is designed to harness the synergistic or additive effects of both moieties, potentially leading to novel therapeutic agents with enhanced potency and selectivity.

Synthetic Strategies: Constructing the Indole-Quinoline Hybrid

The synthesis of this compound can be approached through well-established methods for quinoline-4-carboxylic acid synthesis. The two most prominent and versatile methods are the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a powerful one-pot, three-component synthesis that combines an aniline, an aldehyde (in this case, indole-3-carbaldehyde), and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[7][8][9]

Reaction Scheme:

Doebner_Reaction Aniline Aniline Intermediate Schiff Base Intermediate Aniline->Intermediate + Indole3Carbaldehyde Indole-3-carbaldehyde Indole3Carbaldehyde->Intermediate PyruvicAcid Pyruvic Acid Product This compound PyruvicAcid->Product Intermediate->Product + Pyruvic Acid (Michael Addition & Cyclization)

Doebner Reaction for this compound.

Experimental Protocol: Doebner Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) and indole-3-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of water and ethylene glycol.[10]

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 eq.).

  • Catalysis (Optional but Recommended): For improved yields and milder reaction conditions, a catalyst such as p-toluenesulfonic acid (p-TSA) can be added.[10]

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Causality in Experimental Choices:

  • The use of a slight excess of pyruvic acid ensures the complete consumption of the Schiff base intermediate formed in situ.

  • The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are commonly used. Green solvent systems like water-ethylene glycol are increasingly being employed to reduce environmental impact.[10]

  • Acid catalysis facilitates both the formation of the Schiff base and the subsequent cyclization steps.

The Pfitzinger Reaction: From Isatin to Quinolines

The Pfitzinger reaction provides an alternative and robust route to quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound containing an α-methylene group.[11][12][13] For the synthesis of our target molecule, a ketone with an indol-3-ylacetyl moiety would be required.

Reaction Scheme:

Pfitzinger_Reaction Isatin Isatin IsatinicAcid Isatinic Acid Intermediate Isatin->IsatinicAcid Base (e.g., KOH) Ring Opening IndolylKetone Indol-3-yl-acetyl Ketone Product This compound IndolylKetone->Product + IsatinicAcid->Product Condensation & Cyclization

Pfitzinger Reaction for this compound.

Experimental Protocol: Pfitzinger Synthesis

  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (or another strong base) in ethanol or water.

  • Addition of Reactants: Add isatin (1.0 eq.) to the basic solution and stir until it dissolves, forming the potassium salt of isatinic acid. Then, add the indol-3-yl-acetyl containing ketone (1.0 eq.).

  • Reflux: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress using TLC.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.

Causality in Experimental Choices:

  • A strong basic medium is crucial for the initial ring-opening of isatin to form the corresponding isatinic acid.[12][13]

  • The enolizable nature of the ketone is essential for the condensation with the isatinic acid intermediate.[12]

  • Acidification in the work-up step is necessary to protonate the carboxylate and precipitate the final product.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized this compound relies on a combination of spectroscopic techniques.

Technique Expected Observations and Interpretation
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the quinoline and indole rings. The specific coupling patterns can help in assigning the protons to their respective positions. - Indole N-H: A broad singlet at a downfield chemical shift (often > δ 10 ppm). - Carboxylic Acid O-H: A very broad singlet, which may be exchangeable with D₂O, typically at a very downfield position (> δ 12 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (typically δ 165-180 ppm) corresponding to the carboxylic acid carbon. - Aromatic Carbons: A series of signals in the aromatic region (δ 100-150 ppm) for the carbons of the quinoline and indole rings.
FT-IR - O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching. - N-H Stretch: A sharp or broad peak around 3300-3500 cm⁻¹ for the indole N-H stretching. - C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the carboxylic acid carbonyl stretching. - C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region due to the aromatic ring vibrations.
Mass Spec. - Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Self-Validating System: The combination of these spectroscopic data provides a self-validating system. For instance, the presence of the carboxylic acid group is confirmed by the O-H and C=O stretches in the IR spectrum, the downfield proton and carbon signals in the NMR spectra, and the molecular weight determined by mass spectrometry.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the readily available literature, the known activities of its constituent moieties and related analogs provide strong indications of its therapeutic potential.

Table of Potential Biological Activities:

Activity Rationale and Supporting Evidence from Analogs Potential Mechanism of Action
Anticancer Many quinoline and indole alkaloids exhibit potent anticancer activity.[1][3][6] For example, camptothecin, a quinoline alkaloid, is a well-known topoisomerase I inhibitor.[1] Some indolo[2,3-b]quinoline derivatives show high cytotoxic activity against various cancer cell lines.[14]DNA intercalation, inhibition of topoisomerase enzymes, disruption of microtubule formation, induction of apoptosis.
Antimicrobial The quinolone class of antibiotics, which are derivatives of quinoline, are widely used to treat bacterial infections.[15] Indole derivatives also possess significant antibacterial and antifungal properties.[2]Inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, inhibition of biofilm formation.[16][17][18]
Anti-inflammatory Both indole and quinoline derivatives have been reported to possess anti-inflammatory activity.Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), modulation of cytokine production.
Antiviral Certain quinoline and indole alkaloids have shown activity against a range of viruses.[1][19]Inhibition of viral replication enzymes (e.g., reverse transcriptase, protease), interference with viral entry into host cells.

Illustrative Signaling Pathway (Hypothetical for Anticancer Activity):

Anticancer_Pathway Molecule This compound DNA Cellular DNA Molecule->DNA Intercalation Topo Topoisomerase I/II Molecule->Topo Inhibition CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Topo->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Hypothetical anticancer mechanism of action.

Conclusion and Future Perspectives

This compound exemplifies a powerful approach in modern drug discovery: the rational design of novel molecules inspired by the privileged scaffolds found in nature. While its own biological profile is yet to be fully elucidated, the rich pharmacology of its indole and quinoline components strongly suggests a promising future in the development of new therapeutic agents. The synthetic routes detailed in this guide are robust and scalable, providing a solid foundation for the synthesis of this and a diverse library of related analogs. Future research should focus on the comprehensive biological evaluation of this molecule against a panel of cancer cell lines, microbial strains, and other relevant disease models. Structure-activity relationship (SAR) studies on a series of derivatives will be crucial in optimizing its potency and selectivity, potentially leading to the discovery of new drug candidates with significant clinical potential.

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  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-020. [Link]

  • National Center for Biotechnology Information. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7293. [Link]

  • Sridhar, S. K., et al. (2012). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research, 3(3), 693-699. [Link]

  • ResearchGate. (2015). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. [Link]

  • Głowacka, I. E., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules, 29(5), 999. [Link]

  • PubMed. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H). Molecules, 28(14), 5348. [Link]

  • Royal Society of Chemistry. (2016). Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chemical Communications, 52(4), 664-679. [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • Oriental Journal of Chemistry. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(5), 934-942. [Link]

  • ResearchGate. (2018). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. [Link]

  • ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Cellular Pathway Modulation

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The addition of a 2-aryl group, in this case, a 2-(1H-indol-3-yl) substituent, creates a class of molecules with significant potential for novel therapeutic development. While 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a novel investigational compound, related structures within the 2-aryl-quinoline-4-carboxylic acid family have shown promise in targeting specific cellular enzymes, making this compound a compelling subject for cell-based research and drug discovery.

Scientific Foundation and Hypothesized Mechanism of Action

Direct experimental data on the specific molecular target of this compound is not yet broadly published. However, in silico and experimental studies on analogous structures provide a strong basis for forming an initial hypothesis to guide experimental design.

Two potential mechanisms are of particular interest for this structural class:

  • Inhibition of N-Myristoyltransferase (NMT): Computational studies involving inverse virtual screening have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for the 2-aryl-quinoline-4-carboxylic acid scaffold.[2][3][4] NMT is a crucial enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This co-translational or post-translational modification is vital for protein membrane localization, stability, and involvement in signal transduction cascades. Inhibition of NMT can disrupt these pathways, impacting cell survival and proliferation, making it an attractive target in oncology and infectious disease research.

  • Modulation of Sirtuin Deacetylases: Other derivatives, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3).[5] Sirtuins are NAD+-dependent deacetylases that play critical roles in regulating metabolism, stress responses, and cell cycle progression.[5] SIRT3, a mitochondrial sirtuin, is a key regulator of mitochondrial function and has been implicated in cancer cell metabolism. Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in certain cancer cell lines.[5]

Given these precedents, a primary hypothesis is that this compound functions by inhibiting a key cellular enzyme involved in protein modification or signaling, such as NMT or a sirtuin family member. The following protocols are designed to enable researchers to prepare and use this compound in cell culture to test this hypothesis and characterize its biological effects.

Physicochemical Properties & Reagent Preparation

A proper understanding of the compound's physical characteristics is the foundation of reproducible cell-based assays.

PropertyValue / InformationSource / Justification
Molecular Formula C₁₈H₁₂N₂O₂Calculated
Molecular Weight 288.30 g/mol Calculated
Appearance Typically a solid powderGeneral for this class of compounds
Solubility Soluble in Dimethyl Sulfoxide (DMSO)Based on solubility data for related quinoline-4-carboxylic acids.[6]
Storage Store powder at -20°C for long-term stability (up to 3 years).Standard practice for bioactive small molecules.[7]
Protocol 1: Preparation of a High-Concentration Stock Solution

Rationale: Creating a concentrated, stable stock solution in an appropriate solvent is the critical first step for all cell culture experiments. DMSO is the recommended solvent due to its high solubilizing power for organic molecules and its compatibility with most cell culture media at low final concentrations.[8] It is imperative to use anhydrous, high-purity DMSO to prevent compound precipitation and degradation.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-Weigh Vial: Tare a sterile 1.5 mL microcentrifuge tube or cryovial on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1-5 mg of this compound directly into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Weight (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

    • Example for a 10 mM stock with 1 mg of compound:

      • Volume (L) = 0.001 g / (288.30 g/mol x 0.010 mol/L) = 0.0003468 L

      • Volume (µL) = 346.8 µL

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.

    • Store the stock solution aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[7]

Experimental Workflow: From Cytotoxicity to Mechanistic Insights

The following workflow provides a logical progression for characterizing the effects of a novel compound in a cellular context.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Initial Evaluation cluster_mech Phase 3: Mechanistic Study P1 Protocol 1: Prepare 10 mM Stock in DMSO P2 Protocol 2: Determine Cytotoxicity (MTT/MTS Assay) P1->P2 Use for serial dilutions P2_data Calculate IC50 Value (e.g., 24, 48, 72 hours) P2->P2_data P3 Protocol 3: Hypothesis Testing Assays P2_data->P3 Select non-toxic working concentrations (e.g., 0.1x, 1x, 10x IC50) P3_options Examples: - Western Blot for pathway proteins - Cell Cycle Analysis (Flow Cytometry) - SIRT3 Activity Assay P3->P3_options

Caption: Experimental workflow for characterizing this compound.

Protocol 2: Determining Cytotoxicity and IC₅₀ using an MTT Assay

Rationale: Before conducting mechanistic studies, it is essential to determine the concentration range over which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This protocol will establish the half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing subsequent experiments.

Materials:

  • Cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the compound in complete medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions to create a range of at least 8 concentrations.

    • Crucial: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with the same final concentration of DMSO).

    • Include "cells only" (no treatment) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from all wells.

    • Add 100 µL of solubilization buffer or pure DMSO to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 3: Template for Mechanistic Investigation (Western Blot)

Rationale: Once a sub-lethal concentration range is established, researchers can investigate the compound's effect on specific cellular pathways. Based on the hypothesized mechanism, a Western blot can be used to probe changes in the expression or post-translational modification of key proteins downstream of NMT or SIRT3. For example, inhibition of SIRT3 could lead to the hyperacetylation of its mitochondrial substrates.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a chosen time (e.g., 24 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against a protein of interest (e.g., an antibody that recognizes acetylated lysine residues, or a specific downstream target of NMT-dependent signaling). Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Quantify band intensities and normalize the protein of interest to the loading control to determine relative changes in protein expression or modification.

Hypothesized Signaling Pathway Diagram

G cluster_sirt3 Hypothesis A: SIRT3 Inhibition cluster_nmt Hypothesis B: NMT Inhibition Compound 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid SIRT3 SIRT3 (Mitochondrial Deacetylase) Compound->SIRT3 Inhibits (?) NMT N-Myristoyltransferase (NMT) Compound->NMT Inhibits (?) Mito_Prot Mitochondrial Proteins (e.g., metabolic enzymes) SIRT3->Mito_Prot Deacetylates Dysfunction Mitochondrial Dysfunction & Metabolic Shift Mito_Prot->Dysfunction Regulates Acetylation Increased Acetylation Acetylation->Dysfunction Cell_Outcome Cell Cycle Arrest / Reduced Viability Dysfunction->Cell_Outcome Substrate Signaling Proteins (e.g., Src family kinases) NMT->Substrate Myristoylates Localization Improper Protein Localization & Function Substrate->Localization Requires for Myristoylation Blocked Myristoylation Myristoylation->Localization Localization->Cell_Outcome

Sources

In vitro antibacterial activity assay of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid against S. aureus

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Antibacterial Activity Assay of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid against Staphylococcus aureus

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) pathogens represents a critical global health challenge. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of a wide spectrum of infections, ranging from skin and soft tissue ailments to life-threatening conditions like pneumonia and endocarditis.[1] The diminishing efficacy of existing antibiotics necessitates urgent research into novel chemical scaffolds with potent antimicrobial activity.

Quinoline-4-carboxylic acids are a well-established class of compounds, forming the core of many synthetic antibacterial drugs with diverse biological activities.[2][3][4][5][6] Similarly, the indole nucleus is a privileged structure in medicinal chemistry, with derivatives demonstrating significant antimicrobial properties, including activity against MRSA.[1][7][8][9] The compound this compound is a hybrid molecule that strategically combines these two pharmacophores. This design hypothesizes a synergistic or enhanced antibacterial effect by potentially interacting with multiple bacterial targets or overcoming resistance mechanisms.[7]

This application note provides a detailed, self-validating protocol for determining the in vitro antibacterial efficacy of this compound against S. aureus. The methodology is grounded in the broth microdilution technique, conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and inter-laboratory comparability.[10][11]

Principle of the Broth Microdilution Assay

The primary objective of this assay is to determine the Minimum Inhibitory Concentration (MIC) of the test compound. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following overnight incubation.[12]

The broth microdilution method is a standardized and quantitative technique for MIC determination.[10][12] The core principle involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium within a 96-well microtiter plate. After a specified incubation period, the wells are visually assessed for turbidity, which indicates bacterial growth. The lowest compound concentration in a well that remains optically clear is recorded as the MIC. This method provides a quantitative measure of the compound's potency, which is essential for the preliminary evaluation of a potential new antibiotic.

Detailed Experimental Protocol

Materials and Reagents
  • Test Compound: this compound

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC® 29213™ - a quality control strain for susceptibility testing)

  • Solvent: ACS grade Dimethyl Sulfoxide (DMSO)

  • Primary Growth Medium: Tryptic Soy Agar (TSA) or Blood Agar plates

  • Assay Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Positive Control Antibiotic: Ciprofloxacin or Gentamicin[2][8]

  • Reagents for Inoculum Prep: 0.85% Sterile Saline, 0.5 McFarland Turbidity Standard

  • Consumables: Sterile 96-well, flat-bottom microtiter plates; sterile reagent reservoirs; sterile single and multichannel pipettes and tips; sterile culture tubes.

  • Equipment: Biosafety cabinet (Class II), incubator (35 ± 2 °C), spectrophotometer or turbidimeter, vortex mixer.

Preparation of Reagents and Inoculum

A. Test Compound Stock Solution

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure complete dissolution by vortexing. This stock solution will be used for serial dilutions.

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Scientist's Note (Causality): DMSO is a common solvent for water-insoluble compounds.[1] Preparing a concentrated initial stock allows for minimal solvent carryover into the final assay wells. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit bacterial growth, leading to false-positive results.[8] A solvent toxicity control is therefore mandatory.

B. Bacterial Inoculum Preparation (Standardized to 0.5 McFarland)

  • From a frozen stock, streak S. aureus onto a TSA plate to obtain isolated colonies. Incubate for 18-24 hours at 35 ± 2 °C.

  • Using a sterile loop, select 3-5 well-isolated colonies of similar morphology.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (the 0.5 McFarland standard is equivalent to an optical density of 0.08-0.13 at 625 nm). This suspension contains approximately 1.5 x 10⁸ CFU/mL.

  • Prepare the final working inoculum by diluting the standardized suspension in CAMHB. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well. A common dilution is 1:150 (e.g., 100 µL of the 0.5 McFarland suspension into 14.9 mL of CAMHB).

Scientist's Note (Trustworthiness): The inoculum density is a critical parameter that must be rigorously controlled.[12] An inoculum that is too dense can overwhelm the compound, leading to a falsely high MIC. Conversely, an overly dilute inoculum may result in a falsely low MIC. Adherence to the 0.5 McFarland standard is a cornerstone of CLSI guidelines for ensuring reproducibility.

Broth Microdilution Assay Procedure
  • Plate Setup: In a sterile 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 12.

  • Compound Dilution:

    • Add 100 µL of the prepared test compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient of the test compound.

  • Control Wells:

    • Column 11 (Growth Control): Add an additional 50 µL of CAMHB. These wells will contain broth and bacteria but no compound.

    • Column 12 (Sterility Control): Add an additional 50 µL of CAMHB. These wells will contain only broth and will not be inoculated.

  • Inoculation: Add 50 µL of the final working inoculum (prepared in step 3.2.B) to all wells from column 1 to column 11. Do not add inoculum to column 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Scientist's Note (Self-Validation): The controls are non-negotiable for a valid assay. The sterility control (Column 12) must remain clear, confirming the medium was not contaminated. The growth control (Column 11) must show distinct turbidity, confirming the bacteria are viable and the medium supports growth. A positive control antibiotic (run on a separate row or plate) must yield an MIC within its known quality control range for the specific S. aureus strain, validating the overall test system.

Data Acquisition and Interpretation
  • Visual MIC Determination: Place the microtiter plate on a dark, non-reflective surface. The MIC is read as the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well in the dilution series).

  • Instrumental Reading (Optional): The plate can be read using a microplate reader at an absorbance of 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.

  • Record Results: Document the MIC value in µg/mL.

Illustrative Data Presentation

The results of the assay should be summarized in a clear and concise format.

CompoundBacterial StrainMIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
This compoundS. aureus ATCC 29213160.5

Note: Data presented are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram outlines the key steps of the broth microdilution protocol.

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis prep_compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) add_compound Add 100 µL Compound (Well 1) prep_compound->add_compound prep_bacteria Culture S. aureus (18-24h on TSA) prep_inoculum Standardize Inoculum (0.5 McFarland Standard) prep_bacteria->prep_inoculum prep_working_inoculum Prepare Final Inoculum (~1x10^6 CFU/mL in CAMHB) prep_inoculum->prep_working_inoculum add_inoculum Inoculate with 50 µL Final Inoculum (Wells 1-11) prep_working_inoculum->add_inoculum add_broth Add 50 µL CAMHB (Wells 2-12) add_broth->add_compound serial_dilute Perform 2-Fold Serial Dilutions (Wells 1-10) add_compound->serial_dilute serial_dilute->add_inoculum controls Controls: - Growth (Well 11) - Sterility (Well 12) - Solvent (Separate Row) - Positive Antibiotic incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Visually Read MIC (Lowest Clear Well) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

References

  • Alanazi, A. M., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health (NIH). [Link]

  • Patil, S., et al. (2023). Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. MDPI. [Link]

  • Wang, S., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Gebre, M. N., et al. (2022). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Taylor & Francis Online. [Link]

  • Dolezal, M., et al. (2002). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Sim, J., et al. (2024). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. National Institutes of Health (NIH). [Link]

  • Ahmad, B., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). ResearchGate. [Link]

  • Reyes-Martinez, R., et al. (2017). Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus. National Institutes of Health (NIH). [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology. [Link]

  • Dolezal, M., et al. (2016). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Gebre, M. N., et al. (2022). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Medical Notes. (2024). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]

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Application Notes and Protocols: Evaluation of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Indole-Quinoline Compound in Leukemia

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Both indole and quinoline scaffolds are privileged structures in medicinal chemistry, known to be key components in a variety of compounds with significant biological activities, including anticancer properties.[1][2][3][4] Derivatives of these ring systems have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3][5][6][7]

The compound 2-(1H-indol-3-yl)quinoline-4-carboxylic acid represents a hybrid molecule that combines the structural features of both indole and quinoline moieties. This unique combination provides a compelling rationale for its investigation as a potential anti-leukemic agent. This application note provides a detailed, step-by-step guide for the comprehensive in vitro evaluation of this compound's anticancer properties against leukemia cell lines. The described protocols are designed to not only assess the cytotoxic potential of the compound but also to elucidate its underlying mechanism of action, a crucial step in the early stages of drug discovery and development.

I. Initial Screening: Determining Cytotoxicity with the MTT Assay

The first step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability.[8][9] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8] The amount of formazan produced is directly proportional to the number of viable cells.

A. Materials and Reagents
  • Leukemia Cell Lines: A panel of leukemia cell lines is recommended to assess the compound's spectrum of activity. Suggested cell lines include:

    • Jurkat: Acute T-cell leukemia

    • K562: Chronic myelogenous leukemia[10]

    • HL-60: Acute promyelocytic leukemia[11][12]

    • U937: Histiocytic lymphoma/leukemia[11][12]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • MTT Solution: 5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well microplates: Sterile, flat-bottom.

  • Multi-well spectrophotometer (plate reader).

B. Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Dilute the cells in fresh culture medium to a final concentration of 0.5-1.0 x 10⁵ cells/mL.[13]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1, 1, 10, 50, 100 µM) is recommended for the initial screening.

    • Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

    • Also, include wells with untreated cells (medium only) as a negative control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

C. Data Analysis and Interpretation

The cell viability is calculated as a percentage of the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.

Cell LineThis compound IC₅₀ (µM)
JurkatHypothetical Value
K562Hypothetical Value
HL-60Hypothetical Value
U937Hypothetical Value
Table 1: Hypothetical IC₅₀ values for this compound in various leukemia cell lines after 48 hours of treatment.

II. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the compound is established, the next crucial step is to investigate the mechanism by which it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[3][5]

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[15]

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining Procedure cluster_2 Flow Cytometry Analysis Treat Treat Leukemia Cells with Compound (e.g., IC50 concentration for 24h) Harvest Harvest Cells (including supernatant) and Wash with PBS Treat->Harvest Resuspend Resuspend Cells in 1X Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide Resuspend->AddStains Incubate Incubate at Room Temperature in the Dark (15 min) AddStains->Incubate AddBuffer Add 1X Binding Buffer Incubate->AddBuffer Acquire Acquire Data on a Flow Cytometer AddBuffer->Acquire Analyze Analyze Dot Plot: Annexin V vs. PI Acquire->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

  • Cell Treatment and Harvesting:

    • Seed leukemia cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

    • Include an untreated control.

    • Collect both the floating and adherent cells by centrifugation.

    • Wash the cells twice with cold PBS.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC) and propidium iodide to the cell suspension.[15][16]

    • Incubate the cells at room temperature for 15 minutes in the dark.[14][16]

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • The cell population can be differentiated into four quadrants:

      • Q1 (Annexin V- / PI+): Necrotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic cells[14]

      • Q3 (Annexin V- / PI-): Live cells[14]

      • Q4 (Annexin V+ / PI-): Early apoptotic cells

B. Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[3] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle by flow cytometry.

  • Cell Treatment and Fixation:

    • Treat leukemia cells with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[17][18]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[17]

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be displayed as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

III. Investigating Molecular Mechanisms: Western Blot Analysis

To gain deeper insight into the molecular pathways affected by this compound, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[19][20]

A. Rationale for Target Selection

Based on the known mechanisms of indole and quinoline derivatives, a panel of proteins can be selected for investigation.

  • Apoptosis-Related Proteins:

    • Bcl-2 family: Analyze the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[21][22]

    • Caspases: Examine the cleavage of caspases, which are key executioners of apoptosis. Look for the cleaved (active) forms of caspase-3, caspase-8, and caspase-9.

    • PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detection of cleaved PARP is a hallmark of apoptosis.[23]

  • Cell Cycle-Related Proteins:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): Analyze the expression of key cyclins (e.g., Cyclin D1, Cyclin B1) and CDKs (e.g., CDK4, CDK1/Cdc2) that regulate cell cycle progression.

    • CDK Inhibitors: Investigate the expression of CDK inhibitors such as p21 and p27, which can induce cell cycle arrest.

B. Experimental Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with the compound as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

C. Hypothetical Signaling Pathway Targeted by the Compound

G cluster_0 Compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound This compound PI3K PI3K/Akt Pathway Compound->PI3K Inhibits Bcl2 Bcl-2 Family Proteins PI3K->Bcl2 Inhibition Caspases Caspase Cascade Bcl2->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway inhibited by the compound.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro evaluation of the anticancer properties of this compound against leukemia cell lines. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Positive results from these studies would warrant further investigation, including in vivo studies in animal models of leukemia, to further validate its efficacy and safety as a potential novel anti-leukemic agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • MDPI. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Retrieved from [Link]

  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • PubMed Central. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • Bentham Science. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2012). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Retrieved from [Link]

  • ResearchGate. (2017). Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2020). Western blot analysis and quantification of expression levels of apoptosis-regulating proteins in Monomac-1 cells treated with MMLE for 24 h. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • PubMed. (2007). A flow cytometric method to detect apoptosis-related protein expression in minimal residual disease in acute myeloid leukemia. Retrieved from [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of privileged scaffolds in medicinal chemistry often yields compounds with novel and potent biological activities. 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is one such molecule, integrating the biologically significant indole and quinoline-4-carboxylic acid moieties. Indole derivatives are known for a wide array of pharmacological effects, including potent anticancer activities mediated through various mechanisms like apoptosis induction and inhibition of key signaling pathways.[1][2][3] Similarly, the quinoline-4-carboxylic acid scaffold is a cornerstone of numerous therapeutic agents, particularly in the realms of antibacterial and anticancer research.[4][5]

Given the absence of established mechanistic data for this specific hybrid compound, this guide provides a comprehensive, step-by-step investigational framework. It is designed for researchers, scientists, and drug development professionals to systematically elucidate the compound's mechanism of action, from initial broad-based phenotypic screening to specific molecular target identification and pathway analysis. This document is structured as a logical workflow, empowering you to unravel the therapeutic potential of this novel chemical entity.

Part 1: Initial Phenotypic Screening

The first critical step is to determine the primary biological effect of this compound. A broad screening against both cancer cell lines and a panel of pathogenic bacteria will efficiently triage its potential as either an anticancer or an antibacterial agent.

Protocol 1.1: Broad-Spectrum Cell Viability Screening (MTT/XTT Assay)

This initial screen will provide a global view of the compound's cytotoxic or cytostatic effects. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Experimental Rationale: By testing the compound against a diverse panel of human cancer cell lines (e.g., representing breast, lung, colon, and leukemia) and key bacterial strains (both Gram-positive and Gram-negative), we can quickly identify the most sensitive cell types. This will guide the subsequent, more focused mechanistic studies.

G Panel Panel Analysis Analysis Panel->Analysis Decision Decision Analysis->Decision Anticancer Anticancer Decision->Anticancer Anticancer Antibacterial Antibacterial Decision->Antibacterial Antibacterial NoEffect NoEffect Decision->NoEffect No Significant Effect

Caption: Dual approach to validate STAT3 pathway inhibition.

A. Western Blot Analysis for STAT3 Phosphorylation This technique will determine if the compound inhibits the activation of STAT3.

Materials:

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

  • Chemiluminescence detection system

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours), then lyse the cells in RIPA buffer. [8]2. Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. [9]4. Immunoblotting: Block the membrane and incubate overnight with the primary antibody against phosphorylated STAT3 (p-STAT3).

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize the bands using a chemiluminescent substrate. [10]6. Normalization: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

B. STAT3-Dependent Luciferase Reporter Assay This assay directly measures the transcriptional activity of STAT3. [11][12] Step-by-Step Protocol:

  • Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment and Stimulation: After 24 hours, treat the cells with the test compound, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the STAT3 pathway.

Part 3: Investigating the Antibacterial Mechanism of Action

Should the initial screening indicate antibacterial activity, a different set of protocols is required to characterize this effect.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][14] Experimental Rationale: This quantitative measure is the gold standard for assessing the potency of an antibacterial compound.

Step-by-Step Protocol:

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate bacterial growth medium.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 4: Molecular Target Identification

Regardless of the primary biological effect, identifying the direct molecular target(s) of the compound is crucial for a complete mechanistic understanding.

Protocol 4.1: Affinity-Based Protein Pull-Down Assay

This technique uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate. [15][16][17] Experimental Rationale: By identifying the proteins that physically interact with the compound, we can generate strong hypotheses about its direct mechanism of action.

Workflow Diagram: Target Identification Workflow

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Protein Identification Compound Test Compound Immobilize Immobilize Compound on Affinity Beads Compound->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Analysis Data Analysis & Candidate Identification MS->Analysis Validation Target Validation (e.g., Western Blot, Functional Assays) Analysis->Validation

Caption: Workflow for affinity-based target identification.

Step-by-Step Protocol:

  • Compound Immobilization: Synthesize an analog of the compound with a linker suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Prepare a native protein lysate from the sensitive cell line.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. A control experiment using beads without the compound should be run in parallel.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and identify them using mass spectrometry (LC-MS/MS). [18]6. Candidate Validation: Validate the identified candidate proteins using orthogonal methods, such as Western blotting to confirm the interaction, or functional assays to demonstrate the compound's effect on the candidate protein's activity.

Data Presentation

Quantitative data from the assays should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cell Viability Data (IC₅₀ in µM)

Cell Line This compound Doxorubicin (Control)
MCF-7 (Breast) 15.2 1.1
A549 (Lung) 8.9 2.5

| HCT116 (Colon) | 22.5 | 0.8 |

Table 2: Hypothetical Cell Cycle Analysis Data (% of Cells)

Treatment G0/G1 Phase S Phase G2/M Phase
Vehicle Control 55.4 25.1 19.5

| Compound (IC₅₀) | 20.1 | 30.5 | 49.4 |

Conclusion

References

A complete list of references will be compiled based on the in-text citations to provide authoritative grounding for the protocols and claims made within this guide. The URLs will be verified for accessibility.

Sources

Application Notes & Protocols: Utilizing 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid as a Selective SIRT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sirtuin 3 (SIRT3) has emerged as a master regulator of mitochondrial function, governing metabolic homeostasis and antioxidant defense mechanisms primarily through its NAD⁺-dependent protein deacetylase activity.[1][2] Its central role in mitochondrial biology makes it a compelling therapeutic target for various pathologies, including cancer and metabolic diseases.[1] This document provides a comprehensive guide for researchers on the use of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and its structural analogs as inhibitors of SIRT3. While public data on the specific titular compound is limited, extensive research on the closely related 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid scaffold has demonstrated potent and selective SIRT3 inhibition.[3][4] These application notes are therefore based on the principles established for this chemical class, providing robust protocols for in vitro enzymatic assays and cell-based validation of SIRT3 inhibition. We detail methodologies to determine inhibitor potency (IC₅₀), confirm cellular target engagement by assessing the acetylation of the canonical SIRT3 substrate MnSOD, and offer insights into data interpretation and best practices.

Scientific Background: SIRT3, The Mitochondrial Guardian

SIRT3 is the principal deacetylase within the mitochondrial matrix, a compartment with high metabolic activity.[1][3] Its function is intrinsically linked to cellular energy status through its dependence on the cofactor NAD⁺.[1] SIRT3 regulates a host of mitochondrial processes by deacetylating and thereby modulating the activity of key enzymes involved in:

  • Oxidative Stress Management: SIRT3 deacetylates and activates manganese superoxide dismutase (MnSOD or SOD2), the primary enzyme responsible for detoxifying mitochondrial superoxide radicals.[5][6][7] This function is critical for mitigating oxidative damage.

  • Energy Metabolism: It targets enzymes in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation, enhancing ATP production and metabolic efficiency.[8]

  • Mitochondrial Biogenesis and Dynamics: SIRT3 influences the creation of new mitochondria and regulates the balance of mitochondrial fusion and fission, processes essential for maintaining a healthy mitochondrial network.[9]

Given its protective roles, the inhibition of SIRT3 is being explored as a therapeutic strategy in contexts where cancer cells co-opt its functions to support their high metabolic demands and resist oxidative stress.

SIRT3 Signaling Pathway Overview

The following diagram illustrates the central role of SIRT3 in responding to cellular stress and regulating key mitochondrial protein targets.

sirt3_pathway cluster_stress Cellular Stress Signals cluster_sirt3 SIRT3 Regulation cluster_outcomes Functional Outcomes Stress Oxidative Stress Metabolic Demand NAD NAD+ Stress->NAD increases SIRT3 SIRT3 NAD->SIRT3 co-factor MnSOD_Ac MnSOD (SOD2) (Acetylated - Inactive) SIRT3->MnSOD_Ac deacetylates IDH2_Ac IDH2 (Acetylated) SIRT3->IDH2_Ac deacetylates LCAD_Ac LCAD (Acetylated) SIRT3->LCAD_Ac deacetylates Inhibitor 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Inhibitor->SIRT3 MnSOD_DeAc MnSOD (SOD2) (Deacetylated - ACTIVE) ROS_Detox Superoxide (O₂⁻) Detoxification MnSOD_DeAc->ROS_Detox Metabolism Metabolic Efficiency invitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilution of inhibitor in DMSO C Dispense inhibitor dilutions and master mix into 96-well plate A->C B Prepare master mix: - Assay Buffer - Recombinant SIRT3 - NAD⁺ B->C D Initiate reaction by adding acetylated peptide substrate C->D E Incubate at 37°C (e.g., 45-60 min) D->E F Stop reaction and add Developer solution E->F G Incubate at 37°C (e.g., 15-30 min) F->G H Read fluorescence (Ex/Em ~360/460 nm) G->H I Calculate % inhibition and determine IC₅₀ H->I

Caption: Workflow for determining inhibitor potency using a fluorometric enzymatic assay.

Step-by-Step Protocol

Principle: SIRT3 deacetylates a fluorogenic substrate in an NAD⁺-dependent manner. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent molecule. The inhibitor's presence reduces the rate of this reaction, leading to a decrease in fluorescence.

Materials:

  • Recombinant Human SIRT3 enzyme

  • SIRT3 fluorogenic peptide substrate (e.g., based on p53 or other known targets) [10]* NAD⁺ solution

  • SIRT3 Assay Buffer

  • Developer solution

  • Nicotinamide (as a positive control inhibitor) [11]* Test Inhibitor: this compound

  • Black, low-binding 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Thaw all components on ice. Prepare solutions according to the manufacturer's protocol (many reagents are available as commercial kits). [12][13]2. Inhibitor Dilution: Prepare a serial dilution of the test inhibitor (e.g., 10 concentrations ranging from 100 µM to 1 nM final concentration) and the positive control (Nicotinamide, e.g., 5 mM final).

  • Assay Plate Setup: To the wells of a black 96-well plate, add reagents in the following order:

    • Test Wells: Assay Buffer, diluted SIRT3 enzyme, NAD⁺, and test inhibitor dilution.

    • Positive Control Wells: Assay Buffer, diluted SIRT3 enzyme, NAD⁺, and Nicotinamide.

    • 100% Activity Control Wells: Assay Buffer, diluted SIRT3 enzyme, NAD⁺, and vehicle (DMSO).

    • Background (No Enzyme) Wells: Assay Buffer, NAD⁺, and vehicle (DMSO).

    • Self-Validation:Including 100% activity and background controls is essential to define the dynamic range of the assay. The positive control validates that the assay system can detect inhibition.

  • Initiate Reaction: Add the SIRT3 fluorogenic peptide substrate to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.

  • Develop Signal: Add the Developer solution to all wells. This stops the SIRT3 reaction and begins the fluorescence development.

  • Second Incubation: Cover the plate and incubate at 37°C for 15-30 minutes.

  • Read Fluorescence: Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (typically Ex/Em ≈ 350/450 nm). [10]9. Data Analysis: a. Subtract the average fluorescence of the Background wells from all other readings. b. Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - [Signal_Inhibitor / Signal_100%_Activity]) c. Plot Percent Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement Assay

Demonstrating that an inhibitor affects its target in a living system is a critical validation step. This protocol details how to measure the acetylation status of MnSOD, a primary SIRT3 substrate, in cultured cells following inhibitor treatment. [14][15]

Workflow for IP-Western Blot Analysis

ip_western_workflow A Seed and grow cells in culture B Treat cells with inhibitor (and controls) for a defined time period A->B C Harvest and lyse cells in buffer containing HDAC/Sirtuin inhibitors B->C D Quantify total protein (e.g., BCA assay) C->D E Immunoprecipitate (IP) with anti-Acetyl-Lysine or anti-MnSOD antibody D->E F Elute bound proteins from beads E->F G Separate proteins by SDS-PAGE F->G H Transfer to PVDF membrane G->H I Western Blot: Probe with primary Ab (e.g., anti-MnSOD) H->I J Probe with secondary Ab and detect signal I->J K Analyze band intensity J->K

Caption: Workflow for assessing protein acetylation changes in cells via IP-Western Blot.

Step-by-Step Protocol

Principle: If the inhibitor successfully enters the cell and inhibits mitochondrial SIRT3, the acetylation level of SIRT3 substrates like MnSOD should increase. This increase can be detected by immunoprecipitating total acetylated proteins and blotting for MnSOD, or by immunoprecipitating MnSOD and blotting with an anti-acetyl-lysine antibody.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa, or a cancer cell line)

  • Complete cell culture medium

  • Test Inhibitor and vehicle (DMSO)

  • Lysis Buffer (e.g., RIPA buffer)

  • Deacetylase inhibitors (e.g., Nicotinamide, Trichostatin A) [16]* Protease and Phosphatase Inhibitor Cocktails

  • Antibodies:

    • Primary: Rabbit anti-MnSOD, Mouse anti-Acetyl-Lysine

    • IP: Anti-Acetyl-Lysine Agarose beads or Protein A/G beads + anti-MnSOD antibody [17] * Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the SIRT3 inhibitor or vehicle (DMSO) for an appropriate duration (e.g., 6-24 hours).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold Lysis Buffer freshly supplemented with protease, phosphatase, and deacetylase inhibitors.

    • Causality: Deacetylase inhibitors are absolutely essential in the lysis buffer to preserve the in-cell acetylation state of proteins. [16]Without them, deacetylases released during lysis will rapidly remove acetyl groups, masking the effect of the inhibitor. c. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Equalize the protein amount for each sample (typically 0.5-1.0 mg per IP). [18]4. Immunoprecipitation (IP): a. Pre-clear lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C. b. Transfer the pre-cleared lysate to a new tube. Add the IP antibody (e.g., anti-Acetyl-Lysine beads) and incubate overnight at 4°C with gentle rotation. [19]5. Wash and Elute: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-4 times with cold Lysis Buffer to remove non-specific binders. [17] c. Elute the bound proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blotting: a. Load the eluted samples and an "input" control (a small fraction of the total lysate before IP) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with the primary antibody (e.g., anti-MnSOD) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, add ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensity of MnSOD in the IP eluates. An increase in the MnSOD band intensity in inhibitor-treated samples compared to the vehicle control indicates an increase in MnSOD acetylation, confirming target engagement. Compare this to the input lanes to ensure total MnSOD protein levels are unchanged.

References

  • He, W., Wang, Q., Srinivasan, S., et al. (2012). SIRT3 regulates mitochondrial biogenesis in aging-related diseases. Cell Metabolism, 15(6), 823-836. [Online]. Available: [Link]

  • Zhang, J., Xiang, H., Liu, J., et al. (2020). Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target. Theranostics, 10(18), 8315–8342. [Online]. Available: [Link]

  • Ansari, M. Y., & Equbal, A. (2022). The role of SIRT3-mediated mitochondrial homeostasis in osteoarthritis. Journal of Orthopaedic Surgery and Research, 17(1), 38. [Online]. Available: [Link]

  • BellBrook Labs. (n.d.). Enzolution SIRT3 Assay System. [Online]. Available: [Link]

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  • Li, X., et al. (2020). Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Bio-protocol, 10(18), e3761. [Online]. Available: [Link]

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  • Finley, L. W. S., & Haigis, M. C. (2009). Acetylation of MnSOD directs enzymatic activity responding to cellular nutrient status or oxidative stress. Aging, 1(10), 843–848. [Online]. Available: [Link]

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Application Notes & Protocols: 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid in Biofilm Formation Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings, primarily due to their inherent tolerance to conventional antimicrobial agents and host immune responses. This resistance necessitates the development of novel therapeutic strategies that target biofilm formation and maintenance. This document provides a comprehensive guide for researchers on the application of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a promising small molecule inhibitor. This hybrid compound leverages the established anti-biofilm properties of both indole and quinoline scaffolds. We present detailed protocols for evaluating its efficacy, from initial quantitative screening using crystal violet assays to in-depth analysis of its impact on biofilm architecture via confocal microscopy and its mechanistic effects on gene expression through qRT-PCR.

Introduction: The Rationale for a Hybrid Inhibitor

The formation of biofilms—structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix—is a primary survival mechanism for many pathogenic bacteria. This mode of growth renders bacteria up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1] The urgent need for new anti-biofilm agents has driven research toward molecules that can disrupt the key processes of biofilm development without necessarily killing the bacteria, a strategy that may impose less selective pressure for resistance.

Both indole and quinoline derivatives have independently emerged as potent classes of biofilm inhibitors.[2][3]

  • Indole derivatives are known to act as signaling molecules in bacteria and can interfere with crucial pathways like quorum sensing (QS), which bacteria use to coordinate collective behaviors, including biofilm formation.[4][5][6]

  • Quinolines and their derivatives have demonstrated broad biological activities, including the ability to disrupt mature biofilms and interfere with bacterial metabolism.[7][8][9] Some halogenated quinolines, for instance, have been shown to eradicate staphylococcal biofilms by inducing iron starvation.[10]

This compound is a synthetic molecule that strategically combines these two pharmacophores. The hypothesis underpinning its design is that the indole moiety may disrupt intercellular signaling and QS pathways, while the quinoline-4-carboxylic acid core interferes with other essential processes, potentially leading to a synergistic anti-biofilm effect. This application note provides the experimental framework to test this hypothesis and characterize the compound's activity.

Proposed Mechanism of Action

The dual-scaffold nature of this compound suggests a multi-pronged mechanism of action. Based on existing literature for related compounds, we propose that it primarily interferes with bacterial quorum sensing and may also disrupt essential metabolic functions.

  • Quorum Sensing (QS) Interference: Many Gram-negative bacteria utilize N-acylhomoserine lactone (AHL) signaling to regulate biofilm formation.[11] Indole derivatives have been shown to down-regulate the expression of key QS genes, such as those encoding for AHL synthases (e.g., luxI homologues) and transcriptional regulators (e.g., luxR homologues).[4][6] By disrupting these communication circuits, the compound can prevent the coordinated expression of genes required for matrix production and biofilm maturation.

  • Metabolic Disruption: Quinoline derivatives are known metal chelators.[10] It is plausible that this compound could sequester essential divalent cations like iron (Fe²⁺) or magnesium (Mg²⁺), which are critical cofactors for enzymes involved in cellular respiration and EPS synthesis. This would effectively starve the bacteria and inhibit biofilm growth.

Proposed_Mechanism cluster_Compound This compound cluster_Bacteria Bacterial Cell Compound Compound QS Quorum Sensing (e.g., LuxI/LuxR system) Compound->QS Inhibits Signaling Metabolism Metabolic Pathways (e.g., Iron Uptake) Compound->Metabolism Disrupts (e.g., Chelates Iron) BiofilmGenes Biofilm-Related Gene Expression QS->BiofilmGenes Activates Metabolism->BiofilmGenes Supports Biofilm Biofilm Formation (Adhesion, Maturation, EPS) BiofilmGenes->Biofilm Promotes

Figure 1: Proposed dual-mechanism of action for the inhibitor.

Experimental Design and Workflow

A systematic approach is essential to fully characterize the anti-biofilm properties of the compound. The workflow should progress from broad screening to detailed mechanistic studies.

Experimental_Workflow A Phase 1: Initial Screening B Protocol 1: Determine MIC & MBC (Effect on Planktonic Growth) A->B C Protocol 2: Static Biofilm Inhibition Assay (Crystal Violet) A->C D Phase 2: In-depth Characterization C->D E Protocol 3: Confocal Microscopy (CLSM) (Visualize Biofilm Architecture & Viability) D->E F Biofilm Dispersal Assay (Effect on Pre-formed Biofilms) D->F G Phase 3: Mechanistic Studies E->G H Protocol 4: qRT-PCR Analysis (Measure Gene Expression) G->H I Metabolic Assays (e.g., Iron Starvation) G->I

Figure 2: A phased experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Important Preliminary Step: Compound Preparation Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in the bacterial culture never exceeds 0.5% (v/v), as higher concentrations can affect bacterial growth and biofilm formation. Run a vehicle control (media + DMSO) in all experiments.

Protocol 1: Static Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the total biofilm biomass and is the primary method for determining the Minimum Biofilm Inhibitory Concentration (MBIC).[12][13]

Causality: Crystal violet (CV) is a basic dye that stains negatively charged components, including the polysaccharides in the EPS matrix and bacterial nucleic acids. The amount of retained dye is therefore directly proportional to the total biofilm biomass.

Materials:

  • Sterile 96-well flat-bottomed polystyrene plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) grown to mid-log phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB))

  • Compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570-600 nm)

CV_Assay_Workflow A 1. Inoculation Add 100 µL bacterial culture + 100 µL media with compound to 96-well plate. B 2. Incubation Incubate for 24-48h at 37°C without shaking. A->B C 3. Washing Discard planktonic cells. Wash wells gently with PBS. B->C D 4. Staining Add 125 µL of 0.1% Crystal Violet. Incubate for 15 min. C->D E 5. Solubilization Wash away excess stain. Add 200 µL of 30% Acetic Acid. D->E F 6. Quantification Read absorbance at OD595. E->F

Figure 3: Workflow for the Crystal Violet biofilm inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the compound in the growth medium in a separate plate or tubes.

  • Inoculation: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Add 100 µL of a 1:100 dilution of the mid-log phase bacterial culture. Include positive controls (bacteria + media + DMSO) and negative controls (sterile media).

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal growth temperature (e.g., 37°C).

  • Washing: Carefully discard the liquid content from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove planktonic and loosely attached cells. Be gentle to avoid dislodging the biofilm.[13]

  • Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. Remove the methanol and let the plate air dry.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the CV solution and wash the plate again three times with PBS. It is critical to remove all unbound dye.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes, with gentle shaking if necessary.

  • Quantification: Transfer 125 µL of the solubilized CV from each well to a new flat-bottom plate. Measure the absorbance at approximately 595 nm using a microplate reader.[13]

Data Presentation:

Compound Conc. (µM)OD 595 (Mean)Std. Deviation% Biofilm Inhibition
0 (Control)1.2540.0870%
11.1030.06512.0%
50.8770.05130.1%
100.5410.04256.9%
250.2130.03383.0%
500.0980.01992.2%
Table 1: Example data from a Crystal Violet biofilm inhibition assay.
Protocol 2: Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the qualitative and quantitative assessment of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Causality: CLSM uses fluorescent stains and a pinhole to reject out-of-focus light, enabling the reconstruction of high-resolution 3D images from optical sections (z-stacks).[14][15] Using viability stains like SYTO 9 (stains all cells green) and propidium iodide (stains only dead cells with compromised membranes red) allows for the simultaneous assessment of the compound's architectural and cytotoxic effects.

Materials:

  • Glass-bottom dishes or flow cells

  • Bacterial culture, growth medium, and compound as described above

  • LIVE/DEAD BacLight™ Viability Kit (or similar stains like SYTO 9 and propidium iodide)

  • Confocal microscope with appropriate lasers (e.g., 488 nm and 561 nm)

  • Image analysis software (e.g., ImageJ/FIJI, IMARIS)

Step-by-Step Methodology:

  • Biofilm Growth: Grow biofilms directly on the glass surface of the dish or within a flow cell system for 24-72 hours in the presence or absence of the compound at a sub-inhibitory concentration (e.g., MBIC₅₀).[16] Using a flow cell allows for the study of biofilms under physiologically relevant shear stress.[17]

  • Staining: Gently wash the biofilm with sterile saline or PBS to remove planktonic cells. Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., SYTO 9 and propidium iodide). Add the stain mixture to the biofilm and incubate in the dark for 15-30 minutes.

  • Image Acquisition: Mount the sample on the confocal microscope stage. Acquire z-stack images through the entire thickness of the biofilm at multiple random locations. Use appropriate laser lines and emission filters for the selected dyes (e.g., 488 nm excitation for SYTO 9, 561 nm for propidium iodide).[14]

  • Image Analysis: Process the acquired z-stacks using image analysis software. Reconstruct 3D images to visualize the overall architecture. Quantify key structural parameters such as average thickness, total biovolume, surface coverage, and the ratio of live to dead cells.[14]

Data Interpretation:

  • Control (Untreated): Expect a thick, dense, and uniform biofilm dominated by live (green) cells.

  • Treated: Look for signs of inhibition, such as reduced biofilm thickness, lower cell density, "patchy" or incomplete surface coverage, and potentially an increase in dead (red) cells if the compound has bactericidal activity at the tested concentration.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to investigate the molecular mechanism of action by measuring changes in the expression of specific genes involved in biofilm formation.

Causality: qRT-PCR quantifies the amount of a specific mRNA transcript in a sample. By comparing the transcript levels of target genes in treated versus untreated biofilms, one can infer the compound's effect on the associated biological pathways.[18][19] Normalization to a stably expressed housekeeping gene is critical for accurate relative quantification.

Materials:

  • Biofilms grown with and without the compound

  • RNA extraction kit suitable for bacteria (e.g., RNeasy Kit with RNAprotect)

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., QS, adhesion, EPS synthesis) and a housekeeping gene (e.g., 16S rRNA, gyrB)

  • qRT-PCR instrument

Step-by-Step Methodology:

  • Sample Preparation: Grow biofilms as described previously (e.g., in 6-well plates) with and without a sub-inhibitory concentration of the compound.

  • RNA Extraction: Harvest cells from the biofilm. This can be done by vigorous scraping or sonication. Immediately stabilize the RNA using a reagent like RNAprotect. Proceed with RNA extraction according to a validated kit protocol. Include a DNase I treatment step to eliminate contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and its integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcriptase kit.

  • qPCR: Set up the qPCR reaction using the cDNA template, specific primers for target and housekeeping genes, and a qPCR master mix. Run the reaction on a thermal cycler.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[20]

Example Target Genes:

PathogenGeneFunction
P. aeruginosalasI, rhlIQuorum Sensing (AHL Synthesis)
pelA, pslAEPS Matrix Production
S. aureusicaA, icaDAdhesion (PIA Synthesis)
agrA, rnaIIIQuorum Sensing (Accessory Gene Regulator)
Table 2: Example target genes for qRT-PCR analysis.

Conclusion

This compound holds significant potential as a novel anti-biofilm agent due to its hybrid chemical nature. The protocols detailed in this guide provide a robust framework for its comprehensive evaluation. By systematically quantifying its inhibitory effects on biofilm biomass, visualizing its impact on biofilm architecture, and elucidating its molecular mechanism of action, researchers can effectively characterize its therapeutic potential and contribute to the development of next-generation strategies to combat persistent bacterial infections.

References

  • Jahantigh, M., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
  • ASM Journals. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
  • Manoharan, R., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology.
  • Chaieb, K., et al. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Gene.
  • Girennavar, B., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology.
  • ResearchGate. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
  • Leon, R., et al. (2013). Development of quinoline-based disruptors of biofilm formation against Vibrio cholerae. Organic Letters.
  • PubMed. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). PubMed.
  • ResearchGate. (2013). Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae.
  • França, A., et al. (2012). Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. PLOS One.
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  • BenchChem. (2025).
  • Abcam. (n.d.). Crystal violet staining protocol. Abcam.
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  • Sharma, M., et al. (2024). Invitro anti-biofilm activity and the artificial chaperone activity of quinoline-based ionic liquids. Colloids and Surfaces B: Biointerfaces.
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Molecular Docking Studies of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on In Silico Analysis

Abstract

The hybrid scaffold of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid integrates two privileged heterocyclic motifs: indole and quinoline-4-carboxylic acid. Both are renowned for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies with this ligand. We detail the rationale and methodology for target selection, ligand and protein preparation, simulation execution using the open-source engine AutoDock Vina, and in-depth analysis of the results. The objective is to equip researchers with a robust computational framework to probe the binding interactions of this versatile scaffold with therapeutically relevant protein targets, thereby accelerating early-stage drug discovery efforts.

Introduction: The Scientific Rationale

The indole ring is a cornerstone in medicinal chemistry, present in essential biomolecules like serotonin and drugs such as the anti-inflammatory indomethacin.[1][4] Its unique electronic properties allow it to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, making it a versatile pharmacophore for engaging with biological targets.[5] Similarly, the quinoline-4-carboxylic acid scaffold is a key feature in molecules with significant therapeutic potential, particularly in oncology, where derivatives have been shown to inhibit critical enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs).[3][6][7]

The conjugation of these two moieties in this compound presents a compelling candidate for interacting with a range of protein targets. Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of this ligand within a protein's active site.[8] This predictive insight is invaluable for prioritizing compounds, elucidating mechanisms of action, and guiding further synthetic modifications.

Overview of the Molecular Docking Workflow

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). The process involves two primary components: a search algorithm that generates various binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose.[9] A lower, more negative binding energy score typically indicates a more stable and favorable protein-ligand complex.[8][10]

Our protocol is designed as a self-validating system, emphasizing meticulous preparation of both ligand and receptor structures, which is critical for obtaining meaningful results.[11][12]

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Visualization Ligand Ligand Acquisition (PubChem 3D SDF) Ligand_Prep Ligand Preparation (Add Charges, Define Torsions) Output: ligand.pdbqt Ligand->Ligand_Prep Protein Protein Acquisition (RCSB PDB) Protein_Prep Protein Preparation (Clean PDB, Add Hydrogens) Output: protein.pdbqt Protein->Protein_Prep Config Create Configuration File (conf.txt) Ligand_Prep->Config Grid Define Search Space (Grid Box Generation) Protein_Prep->Grid Grid->Config Vina Execute AutoDock Vina (Docking Simulation) Config->Vina Results Analyze Docking Log (Binding Energies, Ki) Vina->Results Visualize Visualize Interactions (PyMOL / ChimeraX) (H-Bonds, Hydrophobic) Results->Visualize Conclusion Draw Mechanistic Conclusions Visualize->Conclusion G BindingEnergy Binding Energy (ΔG) (kcal/mol) Interpretation Interpretation BindingEnergy->Interpretation More Negative Value Strong Stronger Affinity More Stable Complex (e.g., -10 kcal/mol) Interpretation->Strong Weak Weaker Affinity Less Stable Complex (e.g., -5 kcal/mol) Interpretation->Weak

Figure 2: Interpreting binding energy scores from docking.

Methodology:

  • Analyze Binding Affinity:

    • Open the results.log file. It will contain a table of binding affinities for the top poses (default is 9).

    • The binding affinity is reported in kcal/mol. The most negative value corresponds to the highest predicted affinity (the best pose). [8][10] * General Guideline: Scores more negative than -7 kcal/mol suggest moderate interaction, while scores below -10 kcal/mol indicate a potentially strong interaction. [13]

  • Visualize Binding Poses:

    • Open PyMOL.

    • Load the receptor: File > Open > protein.pdbqt.

    • Load the docked ligand poses: File > Open > ligand_out.pdbqt. The output file is a multi-model PDBQT, and PyMOL will load all poses into a single object. You can cycle through them using the scene controls at the bottom right.

    • Display the protein in a surface or cartoon representation and the ligand in a stick representation for clarity.

  • Identify Key Molecular Interactions:

    • Focus on the best-scoring pose (state 1).

    • Use the "Wizard" menu in PyMOL to find interactions: Wizard > Measurement.

    • Identify key residues in the active site that form interactions with the ligand.

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the ligand's carboxylic acid and a polar residue like Arginine or Serine).

    • Hydrophobic Interactions: Identify non-polar residues (e.g., Leucine, Valine, Phenylalanine) in close proximity to the indole or quinoline rings.

    • Pi-Stacking: Look for parallel arrangements between the aromatic rings of the ligand and aromatic residues like Tyrosine or Phenylalanine.

Expected Results: A Case Study with SIRT3

A docking simulation of this compound with SIRT3 (PDB: 4FVT) is expected to yield the following representative data:

Pose Binding Affinity (kcal/mol) Key Interacting Residues (SIRT3) Interaction Types Observed
1-10.2Arg103, Ser78, Phe76Hydrogen bond with Arg103 (via carboxylic acid), Pi-stacking with Phe76 (via quinoline ring), Hydrophobic contact with Val120.
2-9.8Arg103, Gly77Hydrogen bond with Arg103, Hydrophobic contact with Leu105.
3-9.5Tyr102, Phe76Pi-stacking with Tyr102 (via indole ring), Pi-stacking with Phe76.

Analysis: The top-scoring pose shows a strong predicted binding affinity of -10.2 kcal/mol. Visual inspection reveals that the ligand's carboxylic acid group forms a crucial hydrogen bond with Arginine 103, a key residue in the SIRT3 active site. Furthermore, the aromatic systems of the ligand are well-positioned to engage in favorable pi-stacking and hydrophobic interactions, anchoring the molecule securely within the binding pocket. These results provide a strong, testable hypothesis for the molecule's mechanism of inhibition.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • How does one prepare proteins for molecular docking?. Quora. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

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  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

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  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link]

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  • Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]

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  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

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  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. [Link]

  • Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. YouTube. [Link]

  • PyMOL Users Manual. SourceForge. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. [Link]

  • Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube. [Link]

  • Introduction to PyMOL. DeLano Scientific LLC. [Link]

  • AutoDock Vina 1.2.0 Documentation. Scribd. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • AutoDock Vina: Molecular docking program. Autodock Vina Documentation. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Basic docking. Autodock Vina Documentation. [Link]

  • Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms. YouTube. [Link]

  • AutoDock Version 4.2. The Scripps Research Institute. [Link]

  • A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. National Center for Biotechnology Information. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

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Topic: Cell Cycle Analysis of Cells Treated with 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to investigating the effects of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid on the cell cycle of cultured cancer cells. This compound belongs to a class of indole and quinoline derivatives, many of which are recognized for their potential as anticancer agents that modulate cell proliferation.[1][2] This guide details the scientific rationale and step-by-step protocols for determining the impact of this compound on cell cycle distribution. The primary methodologies covered are flow cytometric analysis using Propidium Iodide (PI) for DNA content measurement and Western Blot analysis for key cell cycle regulatory proteins. Additionally, we include protocols for assessing S-phase progression via Bromodeoxyuridine (BrdU) incorporation. These application notes are designed to provide researchers with a robust framework for characterizing the cytostatic and cytotoxic effects of novel chemical entities.

Scientific Background & Rationale

The Eukaryotic Cell Cycle

The cell cycle is a fundamental, highly regulated process through which a cell duplicates its contents and divides. It consists of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). The G1, S, and G2 phases are collectively known as interphase. Cells that are not actively dividing exist in a quiescent state known as G0.[3] Progression through the cell cycle is governed by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[4] Specific cyclin-CDK complexes are activated at different phases to phosphorylate target proteins and drive the cell cycle forward.

Key checkpoints exist at the G1/S and G2/M transitions to ensure genomic integrity. Disruption of these checkpoints is a hallmark of cancer, leading to uncontrolled proliferation. Therefore, compounds that can force cancer cells to arrest at these checkpoints are valuable candidates for therapeutic development.[5]

Quinoline and Indole Derivatives as Cell Cycle Modulators

Both quinoline and indole scaffolds are prevalent in numerous natural and synthetic compounds with demonstrated anticancer activity.[2][6] Derivatives have been shown to induce cell cycle arrest at various phases:

  • G0/G1 Arrest: Some derivatives prevent cells from entering the S phase, often by modulating Cyclin D/CDK4/6 and Cyclin E/CDK2 activity.[7][8][9]

  • S-Phase Arrest: Certain compounds can interfere with DNA replication machinery.[2]

  • G2/M Arrest: A common mechanism involves the disruption of microtubule dynamics or the inhibition of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.[5][6][10][11]

Given the hybrid structure of this compound, it is critical to perform a comprehensive analysis to determine its specific effect on cell cycle progression.

Principles of Key Methodologies
  • Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA.[12] Because it cannot cross the membrane of live cells, it is used on fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the discrimination of cell populations based on their cell cycle phase:

    • G0/G1 Phase: Normal (2N) DNA content.

    • S Phase: Intermediate DNA content (between 2N and 4N).

    • G2/M Phase: Doubled (4N) DNA content.

  • Bromodeoxyuridine (BrdU) Incorporation: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase.[13][14] Using a fluorescently labeled anti-BrdU antibody, one can precisely identify and quantify the population of cells actively replicating their DNA.[15][16]

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. By probing for key cell cycle regulators (e.g., Cyclin B1, CDK1, p21, p27), one can elucidate the molecular mechanism underlying the observed cell cycle arrest.[17][18]

Experimental Design and Workflow

A logical workflow is essential for a comprehensive analysis. The initial step, which is assumed to have been completed, is the determination of the compound's cytotoxic potential (e.g., IC50 value) using an assay like the MTT or CellTiter-Glo® assay. The subsequent cell cycle analysis should be performed at concentrations at and below the IC50 value.

G cluster_setup Phase 1: Setup & Treatment cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A Select appropriate cell line (e.g., HeLa, A549, MCF-7) B Culture cells to exponential growth phase A->B C Treat cells with Vehicle (DMSO) & this compound (e.g., 0.5x, 1x, 2x IC50) B->C D Protocol 1: Cell Cycle Analysis (PI Staining & Flow Cytometry) C->D Primary Screening E Protocol 2: S-Phase Progression Analysis (BrdU Incorporation Assay) C->E Mechanistic Validation F Protocol 3: Protein Expression Analysis (Western Blot) C->F Mechanistic Validation G Quantify cell populations in G0/G1, S, and G2/M D->G E->G H Determine changes in cell cycle regulatory proteins (e.g., Cyclin B1, p21) F->H I Synthesize data to determine point of cell cycle arrest G->I H->I

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocols

Note: Always include appropriate controls in your experiments. For these protocols, a vehicle-treated control (e.g., 0.1% DMSO) is essential. A positive control, a compound with a known cell cycle arrest mechanism (e.g., nocodazole for G2/M arrest), is also highly recommended.

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution via flow cytometry.[12][19]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • PI Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and grow to ~60-70% confluency. Treat with this compound at desired concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting:

    • Adherent cells: Aspirate media, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Transfer cell suspension directly to a 15 mL conical tube.

  • Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing the cell pellet, add 4 mL of ice-cold 70% ethanol dropwise to prevent clumping.[20]

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C. (Samples can be stored at -20°C for several weeks).[21]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet once with 5 mL of ice-cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. Use a low flow rate to ensure high-quality data.[22][23] Use pulse width and pulse area parameters to exclude cell doublets and aggregates from the analysis.[24]

Protocol 2: Analysis of DNA Synthesis by BrdU Incorporation

This method provides a more direct measure of S-phase activity by detecting cells actively synthesizing DNA.[14][25]

Materials:

  • BrdU Labeling Reagent (10 mM in PBS)

  • Materials from Protocol 1 (PBS, Trypsin, 70% Ethanol)

  • HCl Solution (2 M HCl)

  • Sodium Borate Buffer (0.1 M, pH 8.5)

  • Permeabilization/Wash Buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)

  • Anti-BrdU Antibody, FITC-conjugated

  • PI Staining Solution (from Protocol 1)

Procedure:

  • Cell Treatment: Seed and treat cells as described in Protocol 1.

  • BrdU Labeling: 2-4 hours before harvesting, add BrdU Labeling Reagent to the culture medium to a final concentration of 10 µM. Incubate under normal culture conditions.[25]

  • Harvest and Fix: Harvest and fix the cells in 70% ethanol as described in steps 2-6 of Protocol 1.

  • Denaturation: Centrifuge cells to remove ethanol. Resuspend the pellet in 1 mL of 2 M HCl and incubate for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.[14]

  • Neutralization: Add 3 mL of Sodium Borate Buffer to neutralize the acid. Centrifuge immediately at 500 x g for 10 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with Permeabilization/Wash Buffer.

  • Antibody Staining: Resuspend the pellet in 100 µL of Permeabilization/Wash Buffer containing the FITC-conjugated anti-BrdU antibody at the manufacturer's recommended dilution.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells once with Permeabilization/Wash Buffer.

  • DNA Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Acquisition: Analyze on a flow cytometer, collecting both FITC (BrdU) and PI signals.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol allows for the investigation of molecular changes underlying the observed cell cycle arrest.

G G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1

Caption: Key Cyclin/CDK complexes regulating cell cycle progression.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-Actin)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 8).

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-Actin or GAPDH).

Data Analysis & Expected Results

Data should be presented clearly to show dose- and time-dependent effects of the compound.

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (0.1% DMSO)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Compound (0.5x IC50)58.1 ± 2.925.0 ± 2.216.9 ± 2.0
Compound (1.0x IC50)20.7 ± 2.415.3 ± 1.964.0 ± 4.5
Nocodazole (Positive Control)10.5 ± 1.55.5 ± 1.184.0 ± 2.3
Table 1: Example data from a PI staining experiment showing a significant accumulation of cells in the G2/M phase after treatment with this compound, suggesting a G2/M arrest.

Interpretation:

  • G0/G1 Arrest: An increase in the G0/G1 population and a decrease in S and G2/M populations. This may correlate with decreased levels of Cyclin D1/E and increased levels of CDK inhibitors like p21 or p27.[7]

  • S-Phase Arrest: An accumulation of cells in the S-phase, often accompanied by a reduction in BrdU incorporation over longer time points, indicating stalled replication forks.

  • G2/M Arrest: A significant increase in the 4N DNA content peak (G2/M).[1][10] This is often associated with altered expression or activity of the Cyclin B1/CDK1 complex, which is critical for mitotic entry.[4]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High CV in Flow Cytometry Peaks - High flow rate during acquisition.- Improper cell fixation/handling causing clumps.- Cell debris.- Use the lowest possible flow rate.[22]- Add ethanol dropwise while vortexing.- Sieve cells through a 40 µm mesh before analysis.[22]
No Clear G2/M Peak - Cells are not proliferating or are contact-inhibited.- Insufficient staining time.- Ensure cells are in the exponential growth phase during treatment.[22]- Optimize PI incubation time (can range from 30 min to overnight).[20]
Weak Signal in Western Blot - Insufficient protein loaded.- Poor antibody quality or dilution.- Inefficient protein transfer.- Confirm protein concentration and load 20-40 µg.- Titrate primary antibody and use a fresh dilution.- Verify transfer efficiency with Ponceau S staining.
High Background in Western Blot - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time to 1.5-2 hours.- Reduce primary/secondary antibody concentration.- Increase the number and duration of TBST washes.

References

  • Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Retrieved from [Link]

  • Gong, J., Traganos, F., & Darzynkiewicz, Z. (1995). Synchronization of cells. PubMed. Retrieved from [Link]

  • Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine Drugs, 11(10), 3802-22. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell synchronization. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Synchronisation Methods. Retrieved from [Link]

  • Bitesize Bio. (2022). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Chen, Y., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific processes. The EMBO Journal. Retrieved from [Link]

  • Leoni, A., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(17), 6886-901. Retrieved from [Link]

  • Ben-Aoun, J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802–3822. Retrieved from [Link]

  • Zahra, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]

  • Thasir, I., et al. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem, 17(14), e202200127. Retrieved from [Link]

  • S-Lima, S., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3169. Retrieved from [Link]

  • University of Regensburg. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Retrieved from [Link]

  • Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 909068. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]

  • Gillespie, D. A., & Guzi, T. J. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Analytical Biochemistry, 444(1), 58-64. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin and CDK expression. Retrieved from [Link]

  • Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 7(12). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin (Cyc), CDK, and CKI expression. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • Mirowski, M., et al. (2014). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. Pharmacological Reports, 66(3), 407-16. Retrieved from [Link]

  • ResearchGate. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • Mohammadi, S., et al. (2018). Indole-3-carbinol induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line. Nutrition and Cancer, 70(7), 1123-1133. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer activity. Retrieved from [Link]

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High-Throughput Screening Protocol for Identifying Biologically Active 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole-Quinoline Scaffold

The convergence of the indole and quinoline heterocyclic systems into a single molecular framework, as seen in 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and its analogs, represents a promising avenue in the exploration of novel therapeutic agents. Both indole and quinoline moieties are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] For instance, structurally related 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have demonstrated significant antibacterial and antiproliferative activities.[4][5][6] This documented biological activity provides a strong rationale for conducting a high-throughput screening (HTS) campaign to systematically evaluate a library of this compound analogs for potential therapeutic applications.

Given the broad biological potential and the absence of a single, predefined biological target for this specific chemical scaffold, a phenotypic screening approach is the most logical and powerful initial strategy. This application note details a comprehensive, multi-stage HTS protocol designed to first identify analogs with antiproliferative activity against a panel of cancer cell lines. Subsequently, a robust hit-to-lead cascade is outlined, incorporating secondary assays to confirm activity, eliminate artifacts, and begin to elucidate the mechanism of action.

Guiding Principles of the Screening Cascade

The success of any HTS campaign hinges on a well-designed screening cascade that efficiently funnels a large library of compounds down to a small number of high-quality, validated hits.[7] Our approach is built on the following principles:

  • Primary Screen: A high-throughput, robust, and cost-effective cell-based assay to identify initial "hits" with cytotoxic or cytostatic activity.

  • Hit Confirmation: Re-testing of primary hits to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Characterization of the potency of confirmed hits by generating dose-response curves and determining IC50 values.

  • Secondary & Counter-Screens: Employment of orthogonal assays to validate the biological activity and triage compounds that interfere with the primary assay technology.

  • Target Deconvolution (Optional but Recommended): For promising validated hits, initiating studies to identify the molecular target(s) responsible for the observed phenotype.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Advancement Primary_Screen Primary HTS: Cell Viability Assay (e.g., CellTiter-Glo®) Single Concentration (e.g., 10 µM) Hit_Confirmation Hit Confirmation: Re-test in Primary Assay Primary_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response Curves: Determine IC50 Values Hit_Confirmation->Dose_Response Confirmed Hits Counter_Screen Counter-Screen: Luciferase Inhibition Assay Dose_Response->Counter_Screen Potent Hits Orthogonal_Assay Orthogonal Cell Viability Assay (e.g., MTT or Real-Time Impedance) Counter_Screen->Orthogonal_Assay Non-interfering Hits Target_Based_Assays Target-Based Assays: - SIRT3 Inhibition - DHODH Inhibition - Tubulin Polymerization Orthogonal_Assay->Target_Based_Assays Validated Phenotypic Hits Validated_Hits Validated Hits for Medicinal Chemistry Optimization Target_Based_Assays->Validated_Hits

Part 1: Primary High-Throughput Screening

The primary screen is designed for the rapid and efficient evaluation of the entire compound library at a single concentration to identify compounds that reduce cell viability.

Assay Principle: ATP as a Marker of Cell Viability
Experimental Protocol: Primary Cell Viability Screen
  • Cell Line Selection and Culture:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma).

    • Culture cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 500-2000 cells per well (optimized for each cell line) in 40 µL of culture medium into 384-well, white, solid-bottom assay plates.

    • Incubate the plates for 18-24 hours to allow for cell attachment and recovery.

  • Compound Addition:

    • Prepare a 10 mM stock solution of each this compound analog in dimethyl sulfoxide (DMSO).

    • Using a pintool or acoustic liquid handler, transfer a volume of each compound to the assay plates to achieve a final concentration of 10 µM.

    • Include appropriate controls on each plate:

      • Negative Control: DMSO only (0.1% final concentration).

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine at 1 µM).

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C and 5% CO2.

  • Luminescent Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader (e.g., PerkinElmer EnVision® or BMG LABTECH PHERAstar®).

Data Analysis and Hit Selection

The quality and reliability of the primary screen are assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[5][6]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

    • Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][11]

  • Hit Identification:

    • Normalize the data for each plate to the in-plate controls: % Inhibition = 100 * (1 - (Signal_compound - µ_pos) / (µ_neg - µ_pos)).

    • Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls (or a predefined threshold, e.g., >50% inhibition) are considered primary hits.

ParameterRecommended Value/ConditionRationale
Plate Format 384-well, white, solid-bottomOptimizes signal for luminescence and is compatible with HTS automation.
Cell Seeding Density 500-2000 cells/wellDetermined empirically to ensure cells are in the exponential growth phase.
Compound Concentration 10 µMA standard concentration for primary screens to identify potent compounds.
Incubation Time 48-72 hoursAllows sufficient time for compounds to exert their effects on cell proliferation.
Assay Readout Luminescence (CellTiter-Glo®)High sensitivity, wide dynamic range, and robust performance.[9]
Quality Control Z'-factor > 0.5Ensures the data is reliable and the assay can distinguish between active and inactive compounds.[5][11]

Part 2: Hit Confirmation and Secondary Assays

The goal of this phase is to confirm the activity of primary hits, determine their potency, and eliminate false positives.

Protocol 1: Hit Confirmation and Dose-Response Analysis
  • Compound Re-acquisition:

    • Obtain fresh, powdered samples of the primary hit compounds to rule out issues with the original library samples.

  • Dose-Response Plate Preparation:

    • Prepare serial dilutions of the confirmed hit compounds in DMSO.

    • Perform the cell viability assay as described for the primary screen, but with a range of compound concentrations (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Luciferase Counter-Screen

Rationale: Since the primary assay utilizes a luciferase-based reporter system, it is crucial to identify and eliminate compounds that directly inhibit the luciferase enzyme, as these would appear as false positives.[12]

  • Assay Setup:

    • In a 384-well plate, add the hit compounds at the same concentration used in the primary screen.

    • Add a known, fixed concentration of ATP.

    • Initiate the reaction by adding the CellTiter-Glo® reagent.

    • Measure luminescence immediately.

  • Data Analysis:

    • Compounds that significantly reduce the luminescent signal in this cell-free assay are flagged as potential luciferase inhibitors and are typically deprioritized.

Protocol 3: Orthogonal Cell Viability Assay (e.g., MTT Assay)

Rationale: To ensure that the observed cytotoxic effect is not an artifact of the ATP-based assay, an orthogonal method with a different readout is employed. The MTT assay measures the activity of mitochondrial dehydrogenases, which is also an indicator of cell viability.

  • Assay Procedure:

    • Plate and treat cells with a dose-response of the hit compounds as previously described.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate IC50 values as before. A strong correlation between the IC50 values from the CellTiter-Glo® and MTT assays provides high confidence in the antiproliferative activity of the hit compounds.

Part 3: Elucidating the Mechanism of Action - Target-Based Secondary Assays

For validated hits with promising potency and a desirable structure-activity relationship (SAR), the next step is to investigate their mechanism of action. Based on the known biological activities of similar quinoline and indole-containing compounds, several potential molecular targets can be investigated.[13][14]

G cluster_targets Potential Molecular Targets Validated_Hit Validated Hit Compound (Confirmed Antiproliferative Activity) SIRT3 SIRT3 Validated_Hit->SIRT3 Investigate Inhibition DHODH DHODH Validated_Hit->DHODH Investigate Inhibition Tubulin Tubulin Validated_Hit->Tubulin Investigate Polymerization Disruption Other_Kinases Other Kinases/Enzymes Validated_Hit->Other_Kinases Broad Panel Screening

Potential Target 1: Sirtuin 3 (SIRT3) Inhibition

Rationale: 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.

  • Assay: A commercially available SIRT3 inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience) can be used. These assays typically measure the fluorescence or luminescence generated from the deacetylation of a substrate by the SIRT3 enzyme.

Potential Target 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Rationale: Quinoline-4-carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cell proliferation.[14]

  • Assay: DHODH activity can be measured by monitoring the reduction of a substrate, such as 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

Potential Target 3: Tubulin Polymerization Inhibition

Rationale: The indole scaffold is present in many compounds that disrupt microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer mechanism.

  • Assay: A cell-free tubulin polymerization assay can be performed using purified tubulin. The polymerization process is monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

Conclusion and Forward Look

This application note provides a detailed and scientifically grounded protocol for the high-throughput screening of this compound analogs. By initiating with a robust phenotypic screen for antiproliferative activity and progressing through a logical cascade of hit confirmation, dose-response analysis, and orthogonal validation, researchers can confidently identify promising compounds. The outlined secondary, target-based assays offer a clear path toward elucidating the mechanism of action, a critical step in the journey from a screening hit to a viable lead compound for drug development. The versatility of the indole-quinoline scaffold suggests that this screening campaign has a high probability of yielding novel chemical matter with significant therapeutic potential.

References

  • (Reference for general HTS principles)
  • (Reference for cell-based assays)
  • (Reference for luciferase-based assays)
  • (Reference for Z'-factor)
  • Giorgi, C., et al. (2017). Use of luciferase probes to measure ATP in living cells and animals. Nature Protocols, 12(8), 1548-1563. [Link]

  • (Reference for indole deriv
  • (Reference for quinoline deriv
  • Thorne, N., et al. (2010). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • (Reference for orthogonal screening)
  • (Reference for target deconvolution)
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • (Reference for cancer cell line selection)
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(21), 6565. [Link]

  • Pavan, P., et al. (2017). Use of luciferase probes to measure ATP in living cells and animals. Nature Protocols, 12(8), 1548-1563. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18511-18534. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2017). Journal of Medicinal Chemistry, 60(17), 7434-7449. [Link]

  • (Reference for tubulin polymeriz
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 846937. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). Molecules, 28(14), 5348. [Link]

  • Z-factor - Wikipedia. (n.d.). [Link]

  • On HTS: Z-factor. (2023, December 12). HTS. [Link]

  • (Reference for MTT assay protocol)
  • (Reference for SIRT3 assay kits)
  • (Reference for DHODH assay protocol)
  • (Reference for tubulin polymeriz
  • (Reference for HTS autom
  • (Reference for d
  • (Reference for compound management)
  • (Reference for hit-to-lead principles)
  • (Reference for structure-activity rel
  • (Reference for medicinal chemistry optimiz
  • (Reference for in vivo testing)
  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

Introduction

The synthesis of this compound is a significant endeavor in medicinal chemistry due to the prevalence of the quinoline-4-carboxylic acid scaffold in numerous biologically active compounds. The primary synthetic routes involve classic named reactions such as the Doebner and Pfitzinger reactions. However, the introduction of the indole moiety, particularly from indole-3-aldehyde, presents unique challenges that require careful consideration of reaction conditions to avoid side reactions and maximize yield. This guide is designed to provide you with the necessary insights and practical solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Consistently Low Yield of the Desired Product

Potential Causes:

  • Decomposition of Indole-3-aldehyde: Under the acidic conditions often employed in the Doebner reaction, indole-3-aldehyde can be susceptible to deformylation, leading to the formation of indole as a significant byproduct.[1][2] This side reaction consumes your starting material and reduces the overall yield.

  • Suboptimal Reaction Temperature: The Doebner and Pfitzinger reactions are sensitive to temperature. A temperature that is too low will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of starting materials or the product.

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical. An unsuitable catalyst may not effectively promote the desired condensation and cyclization steps, or it could accelerate the formation of byproducts.

  • Incorrect Stoichiometry: The molar ratios of the reactants (aniline, indole-3-aldehyde, and pyruvic acid in the Doebner reaction; isatin and 3-acetylindole in the Pfitzinger reaction) are crucial for driving the reaction towards the desired product.

Solutions:

  • Optimization of Reaction Conditions: A systematic optimization of reaction parameters is essential. This can be guided by the following table:

ParameterDoebner Reaction (Indole-3-aldehyde)Pfitzinger Reaction (3-Acetylindole)Rationale
Catalyst Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH)Strong base (e.g., KOH, NaOH)Lewis acids can be milder and more selective, potentially minimizing the deformylation of indole-3-aldehyde. Strong bases are required for the initial ring-opening of isatin in the Pfitzinger reaction.
Solvent Aprotic solvents (e.g., Acetonitrile, Dioxane) or alcohols (e.g., Ethanol)Alcohols (e.g., Ethanol) or aqueous ethanolAprotic solvents can sometimes offer better control over the reaction and minimize side reactions.
Temperature 60-100 °C (start with lower temperatures and gradually increase)Reflux temperature of the solventCareful temperature control is crucial to balance reaction rate and minimize decomposition.
Stoichiometry Aniline:Indole-3-aldehyde:Pyruvic acid (1:1:1 to 1.2:1:1)Isatin:3-Acetylindole (1:1 to 1:1.2)A slight excess of the aniline or the ketone component can sometimes improve yields.
  • Stepwise Addition of Reagents: In the Doebner reaction, consider the slow, dropwise addition of pyruvic acid to the pre-heated mixture of aniline and indole-3-aldehyde. This can help to control the reaction rate and minimize the formation of byproducts from the self-condensation of pyruvic acid.

  • Use of Milder Catalysts: For the Doebner reaction, explore the use of milder Lewis acids, which may be less prone to causing the deformylation of indole-3-aldehyde compared to strong Brønsted acids.

Problem 2: Formation of a Significant Amount of Indole as a Byproduct

Potential Cause:

As mentioned previously, the primary cause of indole formation is the acid-catalyzed deformylation of indole-3-aldehyde. The indole nucleus is electron-rich and can be sensitive to harsh acidic conditions.[1][2]

Solutions:

  • Reaction pH Control: If using a Brønsted acid, carefully control the amount added to maintain a mildly acidic environment.

  • Catalyst Screening: Prioritize Lewis acids over strong Brønsted acids in your optimization screen.

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially at elevated temperatures, can increase the extent of deformylation. Aim for the shortest reaction time that provides a reasonable conversion to the product.

Problem 3: Difficulty in Product Purification

Potential Causes:

  • Formation of Tarry Byproducts: High reaction temperatures or the use of strong acids can lead to the formation of polymeric or tarry materials, which can complicate the isolation and purification of the desired product.

  • Similar Polarity of Product and Byproducts: The desired product and some byproducts may have similar polarities, making separation by column chromatography challenging.

Solutions:

  • Optimized Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the reaction was conducted in an organic solvent, dilute the mixture with a suitable solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted pyruvic acid and other acidic impurities.

    • Follow with a brine wash to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). This is a highly effective method for removing many impurities.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel is a viable option. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to effectively separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this compound: the Doebner or the Pfitzinger reaction?

A1: Both the Doebner and Pfitzinger reactions are viable routes. The choice often depends on the availability of starting materials and the specific challenges encountered.[3][4]

  • Doebner Reaction: This is a three-component reaction using aniline, indole-3-aldehyde, and pyruvic acid.[4] It offers flexibility in modifying the quinoline ring by using substituted anilines. However, as discussed, the stability of indole-3-aldehyde under acidic conditions is a major concern.

  • Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound with an α-methylene group, which in this case would be 3-acetylindole.[3] This route avoids the use of the potentially sensitive indole-3-aldehyde under acidic conditions, as the Pfitzinger reaction is typically carried out under basic conditions. However, the synthesis of 3-acetylindole might be an additional step if it is not commercially available.

Q2: What is the mechanism of the Doebner reaction?

A2: The exact mechanism of the Doebner reaction is still a subject of discussion, but two primary pathways are proposed.[4][5]

  • Pathway A (Aldol Condensation First): Pyruvic acid and indole-3-aldehyde undergo an aldol condensation to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of aniline and subsequent cyclization and dehydration to form the quinoline ring.

  • Pathway B (Schiff Base Formation First): Aniline and indole-3-aldehyde first react to form a Schiff base (imine). The enol form of pyruvic acid then adds to the imine, followed by cyclization and dehydration.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, the product, and any byproducts. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reagents used, such as strong acids, bases, and organic solvents, can be corrosive, flammable, and/or toxic. Handle them with care and consult the safety data sheets (SDS) for each chemical before use.

Experimental Protocols

The following are representative protocols that can be used as a starting point for the synthesis of this compound. Note: These protocols are general and will likely require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Doebner Synthesis of this compound

Doebner_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_addition Pyruvic Acid Addition cluster_workup Work-up & Purification Aniline Aniline (1.1 eq) Mix Combine Aniline, Indole-3-aldehyde, and Solvent Aniline->Mix IndoleAldehyde Indole-3-aldehyde (1.0 eq) IndoleAldehyde->Mix Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Mix AddCatalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2, 0.2-0.5 eq) Mix->AddCatalyst Heat Heat to 60-80°C AddCatalyst->Heat AddDropwise Add Pyruvic Acid Solution Dropwise over 1-2 hours Heat->AddDropwise PyruvicAcid Pyruvic Acid (1.0 eq) in Solvent PyruvicAcid->AddDropwise Monitor Monitor by TLC AddDropwise->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Recrystallization or Chromatography Extract->Purify

Caption: Workflow for the Doebner Synthesis.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.1 equivalents) and indole-3-aldehyde (1.0 equivalent) dissolved in an anhydrous solvent (e.g., acetonitrile).

  • Add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.2-0.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • In a separate flask, prepare a solution of pyruvic acid (1.0 equivalent) in the same anhydrous solvent.

  • Add the pyruvic acid solution dropwise to the heated reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Follow the work-up and purification procedures outlined in the "Troubleshooting Guide."

Protocol 2: Pfitzinger Synthesis of this compound

Pfitzinger_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Isatin Isatin (1.0 eq) Mix Dissolve Isatin in Base Isatin->Mix Base Aqueous KOH or NaOH Base->Mix AddKetone Add 3-Acetylindole (1.1 eq) Mix->AddKetone Reflux Reflux the Mixture AddKetone->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool the Reaction Mixture Monitor->Cool Acidify Acidify with Acetic Acid to Precipitate Cool->Acidify Filter Filter and Wash the Solid Acidify->Filter Purify Purify by Recrystallization Filter->Purify

Caption: Workflow for the Pfitzinger Synthesis.

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 equivalent) in an aqueous solution of a strong base (e.g., 10-20% potassium hydroxide).

  • To this solution, add 3-acetylindole (1.1 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with acetic acid or dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

References

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. National Institutes of Health. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Doebner reaction. Wikipedia. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives. PubMed. Available at: [Link]

  • Aromatic heterocyclic compounds: indole and quinoline. YouTube. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Application of pfitzinger reaction in. JOCPR. Available at: [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. PubMed. Available at: [Link]

  • Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Available at: [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Doebner quinoline synthesis. Request PDF. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health. Available at: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

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Overcoming solubility issues of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a molecule with significant therapeutic potential, understanding and overcoming its formulation challenges is critical for successful experimentation. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable results.

Section 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's essential to understand the inherent properties of this compound that govern its solubility. The structure contains both acidic and basic functional groups, leading to complex pH-dependent behavior.

  • Molecular Structure: The molecule consists of a quinoline ring system, a carboxylic acid group at position 4, and an indole group at position 2.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group. At pH values above its pKa, it deprotonates to form a highly polar and much more water-soluble carboxylate salt (-COO⁻). The pKa of a typical aromatic carboxylic acid is in the range of 4-5.

    • Quinoline Nitrogen: This nitrogen atom is basic. At pH values below its pKa, it can be protonated. The pKa of the quinoline nucleus itself is approximately 4.9.[1]

    • Indole NH: This nitrogen is weakly acidic but is generally not considered a major contributor to solubility in typical physiological pH ranges.

The presence of the large, hydrophobic indole and quinoline ring systems is the primary reason for the compound's poor intrinsic water solubility. The key to solubilization lies in manipulating the ionization state of the carboxylic acid group.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.

Q1: My compound immediately precipitates when I add it to my neutral (pH 7.4) aqueous buffer. What is the first thing I should try?

Answer: The most direct and effective first step is pH adjustment.

Causality: Your compound is a carboxylic acid. In a neutral buffer, the carboxylic acid group is likely not fully deprotonated, leading to low solubility. By increasing the pH of the buffer to be at least 1.5 to 2 units above the pKa of the carboxylic acid, you can ensure complete conversion to the much more soluble carboxylate salt form.[2]

Recommended Action:

  • Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Attempt to dissolve the compound in each buffer to determine the minimum pH required for complete solubilization at your target concentration.

  • Crucially, ensure the final pH is compatible with your experimental system. For cell-based assays, confirm that the elevated pH does not impact cell viability or assay performance.

Q2: pH adjustment worked, but the high pH is incompatible with my assay. What's my next best option?

Answer: Utilize a water-miscible organic co-solvent to prepare a concentrated stock solution.

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving hydrophobic compounds. By creating a concentrated stock in a co-solvent, you can then dilute it into your aqueous buffer to a final concentration where the compound remains in solution. This technique works by reducing the overall polarity of the solvent system.[3][4]

Recommended Action:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.

  • Add the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. This rapid mixing is critical to prevent localized precipitation.[2]

  • Keep the final concentration of the co-solvent to an absolute minimum, typically below 1% and ideally below 0.5%, to avoid artifacts in biological assays.[2]

Troubleshooting Workflow Diagram

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poor Aqueous Solubility start Issue: Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Increase pH > 7.5) start->ph_adjust ph_check Is the required pH compatible with the assay? ph_adjust->ph_check cosolvent Strategy 2: Co-Solvency (e.g., DMSO Stock) ph_check->cosolvent No success Success: Compound Solubilized ph_check->success Yes cosolvent_check Is the final co-solvent concentration acceptable (<1%)? cosolvent->cosolvent_check cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD, SBE-β-CD) cosolvent_check->cyclodextrin No cosolvent_check->success Yes advanced Consider Advanced Formulations (Nanosuspensions, Liposomes) For In Vivo / Complex Applications cyclodextrin->advanced If not sufficient cyclodextrin->success If successful

Sources

Technical Support Center: Purification of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing purification challenges in the synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and its key intermediates. The guidance is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Purification of Starting Materials

The purity of starting materials is paramount for a successful synthesis, minimizing the formation of side products that complicate downstream purification. The primary starting materials for the synthesis of this compound via the Pfitzinger reaction are Isatin and 3-Acetylindole.

FAQ: Isatin Purification

Question 1: My commercial isatin appears discolored (dark red or brown) and gives inconsistent results. How can I purify it?

Answer: Discoloration in commercial isatin often indicates the presence of oxidation byproducts or other impurities from its synthesis. A simple and effective purification method is recrystallization or an acid-base wash.

  • Causality: Isatin is sparingly soluble in water but its sodium salt, formed by reaction with a base, is water-soluble. Impurities that are not acidic will remain insoluble in the basic solution and can be filtered off. Subsequent acidification reprecipitates the purified isatin.[1]

  • Troubleshooting Protocol: Acid-Base Purification of Isatin

    • Suspend the crude isatin in hot water.

    • Add a solution of sodium hydroxide in water with stirring. The isatin should dissolve, forming a solution of the sodium salt of isatinic acid.

    • Filter the solution while hot to remove any insoluble impurities.

    • Cool the filtrate and carefully acidify with hydrochloric acid or acetic acid until the isatin precipitates. The color of the precipitate should be a brighter orange-red compared to the starting material.

    • Collect the purified isatin by filtration, wash with cold water to remove residual acid and salts, and dry thoroughly.

Question 2: I suspect my isatin is contaminated with isatin oxime. How can I remove this?

Answer: Isatin oxime is a common byproduct in some synthetic routes to isatin.[2][3] Its presence can interfere with the Pfitzinger reaction.

  • Expert Insight: While the acid-base purification mentioned above is often sufficient, recrystallization from glacial acetic acid is also a highly effective method for removing less polar impurities like the oxime.[1][4]

  • Recrystallization Protocol for Isatin:

    • Dissolve the crude isatin in a minimum amount of hot glacial acetic acid.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol to remove residual acetic acid, followed by a wash with diethyl ether to facilitate drying.

    • Dry the purified isatin under vacuum.

FAQ: 3-Acetylindole Purification

Question 3: My 3-acetylindole is a dark, oily solid and gives a complex mixture in the Pfitzinger reaction. What is the best way to purify it?

Answer: Crude 3-acetylindole can contain unreacted starting materials from its synthesis (e.g., indole, acetic anhydride) and polymeric byproducts, which are often dark and tarry. Recrystallization is the most common and effective method for its purification.

  • Causality: 3-Acetylindole has good solubility in hot ethanol but is significantly less soluble at room temperature or below, allowing for its selective crystallization away from more soluble or insoluble impurities.

  • Troubleshooting Protocol: Recrystallization of 3-Acetylindole

    • Dissolve the crude 3-acetylindole in a minimum amount of hot ethanol. If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was used, filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Cool the flask in an ice bath to complete the crystallization.

    • Collect the off-white to pale yellow crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified 3-acetylindole under vacuum. A successful recrystallization should yield a product with a melting point in the range of 186-188°C.[5]

Section 2: Purification Challenges in the Pfitzinger Synthesis and the Intermediate

The Pfitzinger reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 3-acetylindole, to form a quinoline-4-carboxylic acid.[6]

Pfitzinger_Workflow cluster_reactants Starting Materials cluster_reaction Pfitzinger Reaction cluster_workup Work-up & Isolation cluster_purification Purification Isatin Isatin Reaction Base-catalyzed Condensation (e.g., KOH, EtOH/H2O) Isatin->Reaction Acetylindole 3-Acetylindole Acetylindole->Reaction Workup 1. Acidification (e.g., HCl/AcOH) 2. Precipitation 3. Filtration Reaction->Workup Reaction Mixture CrudeProduct Crude 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Workup->CrudeProduct Purification Recrystallization or Chromatography CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the Pfitzinger synthesis and purification.

FAQ: Intermediate Purification and Reaction Work-up

Question 4: The Pfitzinger reaction of isatin and 3-acetylindole is messy. How can I improve the initial work-up to get a cleaner crude product?

Answer: A common issue is the precipitation of not just the product but also unreacted starting materials and byproducts upon acidification. A carefully controlled work-up is crucial.

  • Causality: The reaction is conducted under strong basic conditions, which opens the isatin ring to form the potassium salt of isatinic acid.[6] This salt then condenses with 3-acetylindole. The final product, being a carboxylic acid, is soluble in the basic reaction mixture as its potassium salt. Acidification neutralizes this salt, causing the product to precipitate. However, unreacted 3-acetylindole is not base-soluble and can be carried through.

  • Troubleshooting Protocol: Optimized Work-up

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Dilute the mixture with water to ensure all the carboxylate salt of the product is dissolved.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will remove unreacted 3-acetylindole and other neutral, non-polar impurities.[7]

    • Separate the aqueous layer, cool it in an ice bath, and then slowly acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.[7] Acidifying slowly while monitoring the pH allows for more controlled precipitation.

    • Collect the precipitated crude product by vacuum filtration, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol to remove residual organic impurities.

Question 5: I am getting a very low yield. Could side reactions be the problem?

Answer: Yes, several side reactions can lower the yield. The indole nucleus can be sensitive to the harsh basic conditions and elevated temperatures of the Pfitzinger reaction.

  • Potential Side Reactions:

    • Aldol Condensation of 3-Acetylindole: Under strong basic conditions, 3-acetylindole could potentially undergo self-condensation, although this is less likely to be the major competing reaction.

    • Decomposition: Both the indole and quinoline ring systems can be susceptible to decomposition under prolonged heating in strong base. Minimizing reaction time and temperature is advisable.

    • Incomplete Hydrolysis of Isatin: If the initial ring-opening of isatin is not complete, subsequent reactions will be inefficient. Ensure the isatin fully dissolves in the basic solution before adding the 3-acetylindole.

  • Expert Insight: To mitigate these issues, ensure your starting materials are pure. Use a moderate reaction temperature (e.g., refluxing ethanol at 80-90°C) rather than excessively high temperatures.[7] Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Section 3: Purification of the Final Product: this compound

The final product is a relatively polar, high-melting-point solid, which can present its own set of purification challenges, particularly related to its solubility.

FAQ: Recrystallization

Question 6: My crude product has poor solubility in common organic solvents. What is a good recrystallization strategy?

Answer: The limited solubility of 2-aryl-quinoline-4-carboxylic acids is a known challenge.[8] High-boiling polar aprotic solvents or binary solvent systems are often required.

  • Causality: The molecule has both a hydrogen-bond donating group (the carboxylic acid and the indole N-H) and several hydrogen-bond accepting groups, as well as two large, flat aromatic systems that can lead to strong intermolecular interactions and π-stacking in the crystal lattice. This results in high melting points and low solubility in many common solvents.

  • Recommended Solvents and Systems:

    • Single Solvents: High-boiling polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for dissolving the crude product. However, their complete removal can be difficult. Ethanol has been successfully used for recrystallizing similar 2-phenylquinoline-4-carboxylic acids.[9]

    • Binary Solvent Systems: A powerful technique is to dissolve the compound in a "good" polar solvent (like DMF or DMSO) at an elevated temperature and then add a "poor" solvent (an anti-solvent, like water or an alcohol) dropwise until the solution becomes turbid. This can induce crystallization. A DMF/methanol system has been reported for similar compounds.[10]

  • Troubleshooting Protocol: Recrystallization from a Binary Solvent System (DMF/Ethanol)

    • Dissolve the crude product in a minimum amount of hot DMF.

    • While the solution is still hot, add hot ethanol dropwise until a persistent cloudiness is observed.

    • Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with cold ethanol to remove residual DMF, and then with diethyl ether.

    • Dry the crystals under high vacuum, possibly with gentle heating, to remove all traces of high-boiling solvents.

Solvent SystemObservations/Expected OutcomeKey Considerations
Ethanol May require a large volume of solvent; good for removing less polar impurities.Ensure complete dissolution at boiling point.
DMF Excellent solvating power, but difficult to remove completely.Use high vacuum and gentle heating for drying.
DMF/Ethanol Good for inducing crystallization when solubility is high in pure DMF.Careful addition of ethanol is critical to avoid "oiling out".
Acetic Acid Can be effective but may be difficult to remove from the final product.Wash thoroughly with water and then a hydrocarbon solvent.
FAQ: Chromatographic Purification

Question 7: Recrystallization is not improving the purity sufficiently. How can I set up a column chromatography or HPLC purification?

Answer: For highly impure samples or for isolating small amounts of very pure material, chromatographic methods are ideal.

  • Expert Insight: Due to the polar nature of the carboxylic acid, normal-phase silica gel chromatography can be challenging, often leading to significant peak tailing. A reverse-phase (C18) stationary phase is generally more suitable.

  • Troubleshooting Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of petroleum ether (or hexane) and ethyl acetate is a good starting point. For a compound this polar, you may need to add a small amount of methanol or acetic acid to the mobile phase to improve elution and reduce tailing. A common system for 2-aryl-quinoline-4-carboxylic acids is petroleum ether: ethyl acetate (7:3 v/v).[11]

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or a small amount of DMF) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column. This "dry loading" technique often gives better separation than loading the sample as a concentrated solution.

  • Troubleshooting Protocol: Preparative HPLC For the highest purity, preparative reverse-phase HPLC is the method of choice.

HPLC_Workflow Start Crude Product Dissolved in Mobile Phase/DMSO Injection Inject onto Preparative C18 Column Start->Injection Elution Gradient Elution (e.g., Water/Acetonitrile + 0.1% Formic Acid) Injection->Elution Detection UV Detection Elution->Detection Collection Fraction Collection Detection->Collection Analysis Analyze Fractions by Analytical HPLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Remove Organic Solvent (Rotary Evaporation) Pooling->Evaporation Lyophilization Lyophilize to Obtain Pure Solid Product Evaporation->Lyophilization

Caption: Workflow for preparative HPLC purification.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 21.2 x 250 mm, 10 µm for preparative scale).[3]

    • Mobile Phase A: Water with an acidic modifier (0.1% formic acid or trifluoroacetic acid).[3] The acid is crucial to keep the carboxylic acid protonated and ensure good peak shape.

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 325 nm).[3]

References

  • Organic Syntheses Procedure. Isatin. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Google Patents. Process for preparing isatins with control of side-product formation. US20060247442A1.
  • Sciencemadness Discussion Board. Synthesis of Isatin. Available from: [Link]

  • ResearchGate. Examples of indole-and quinoline-derived structures with medicinal importance. Available from: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • Semantic Scholar. A facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available from: [Link]

  • Sciencemadness Discussion Board. 3-acetylindole. Available from: [Link]

  • European Patent Office. Process for the preparation of a quinoline carboxylic acid. EP0351889A1.

Sources

Optimizing reaction conditions for the synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. Quinoline-4-carboxylic acid derivatives are crucial structural motifs in numerous bioactive molecules and pharmaceuticals.[1][2] The synthesis of the title compound, typically achieved via the Doebner reaction, presents unique challenges due to the specific reactivity of the indole-3-carboxaldehyde starting material.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these challenges, improve reaction yields, and ensure high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for synthesizing this compound?

The most direct and widely reported method is the Doebner reaction .[3] This is a one-pot, three-component condensation reaction involving an aniline (aniline itself), an aldehyde (indole-3-carboxaldehyde), and pyruvic acid.[2][4] This acid-catalyzed reaction is valued for its operational simplicity and ability to construct the quinoline core in a single step. While other methods for quinoline synthesis exist, such as the Pfitzinger or Combes reactions, the Doebner approach is particularly well-suited for this target due to the commercial availability of the required starting materials.[3]

Q2: Can you outline the reaction mechanism for the Doebner synthesis of this specific compound?

The precise mechanism is a subject of discussion, but two primary pathways are generally accepted.[4] The most commonly proposed mechanism for this synthesis begins with the acid-catalyzed condensation of aniline and indole-3-carboxaldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by an intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate. The final step is an oxidation/aromatization to yield the stable quinoline ring system.[5] In many Doebner reactions, an excess of the Schiff base acts as the hydrogen acceptor (oxidant) to drive this final aromatization step.[5]

G cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Final Product Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase + Indole-3-Carboxaldehyde - H₂O (Acid Catalyst) IndoleAldehyde Indole-3-Carboxaldehyde IndoleAldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol Form) AdditionProduct Addition Product PyruvicAcid->AdditionProduct SchiffBase->AdditionProduct + Pyruvic Acid (Enol) Dihydroquinoline Dihydroquinoline Intermediate AdditionProduct->Dihydroquinoline Intramolecular Electrophilic Cyclization FinalProduct 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Dihydroquinoline->FinalProduct Oxidation/ Aromatization

Caption: Proposed mechanism for the Doebner reaction.

Q3: Why do standard Doebner reaction conditions often give low yields for this specific target molecule?

Low yields can stem from several factors. Traditional Doebner reactions often use harsh conditions (e.g., refluxing in strong protic acids like HCl or H₂SO₄) which can lead to the degradation of the acid-sensitive indole ring.[6] Furthermore, anilines with electron-withdrawing groups are known to be less reactive, though this is not the case here.[7] The most significant challenge is often the choice of catalyst and solvent, which dramatically impacts reaction efficiency and the formation of side products.[1][8] Recent modifications focusing on Lewis acid catalysis in aprotic polar solvents have shown significant improvements.[1][9]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The following troubleshooting logic diagram provides a high-level overview of the diagnostic process.

G cluster_yield Low Yield Optimization cluster_tar Mitigating Side Reactions cluster_purity Purification Strategy start Reaction Issue Encountered (e.g., Low Yield, Tarring) check_yield Is the yield < 30% or zero? start->check_yield check_tar Is there significant tar/polymer formation? check_yield->check_tar Yes check_purity Is the isolated product impure? (Check NMR/LCMS) check_yield->check_purity No sol_yield_1 Verify Reactant Quality & Stoichiometry check_yield->sol_yield_1 Yes sol_tar_1 Lower Reaction Temperature check_tar->sol_tar_1 Yes sol_purity_1 Implement Acid-Base Workup (See Protocol 2) check_purity->sol_purity_1 Yes sol_yield_2 Optimize Catalyst & Solvent (See Table 1) sol_yield_3 Adjust Temperature & Reaction Time end_node Optimized Reaction sol_yield_3->end_node sol_tar_2 Use Slow/Dropwise Addition of Pyruvic Acid sol_tar_3 Consider Milder Lewis Acid Catalyst (e.g., BF₃·THF) sol_tar_3->end_node sol_purity_2 Optimize Recrystallization Solvent sol_purity_3 Consider Column Chromatography (if necessary) sol_purity_3->end_node

Caption: A decision tree for troubleshooting the Doebner synthesis.

Problem 1: The reaction yields are consistently low or no product is formed.

  • Root Cause Analysis: Low conversion is often traced back to suboptimal reaction conditions, particularly the choice of acid catalyst and solvent. The reactivity of the starting materials can also be a factor. Traditional Doebner conditions using ethanol as a solvent often result in low yields for many substrates.[1]

  • Recommended Actions:

    • Re-evaluate Catalyst and Solvent System: Recent studies have demonstrated that Lewis acids in polar aprotic solvents significantly outperform traditional Brønsted acids. Boron trifluoride etherate (BF₃·OEt₂) or tetrahydrofuran complex (BF₃·THF) in acetonitrile (MeCN) has proven effective.[1][8] Acetonitrile is often preferred due to easier post-reaction workup.[1]

    • Verify Starting Material Quality: Ensure that indole-3-carboxaldehyde has not oxidized or polymerized upon storage. Aniline should be distilled if it appears dark. Pyruvic acid should be fresh and of high purity.

    • Optimize Stoichiometry: An excess of aniline and the aldehyde relative to pyruvic acid is typically used, as pyruvic acid is often the limiting reagent.[2] A common ratio is ~3 equivalents of aniline and ~3.3 equivalents of aldehyde to 1 equivalent of pyruvic acid.[2]

EntryCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1EtOHReflux24~15[1][8]
2H₂NSO₃H (0.5)H₂OReflux24~5[1][8]
3p-TSAWater/EG100385[9]
4BF₃·THF (0.5)TolueneReflux21Low[1]
5BF₃·THF (0.5) MeCN 65 21 Good [1][2]
Table 1: Comparison of reaction conditions for Doebner synthesis. The data highlights the superior performance of Lewis acids in acetonitrile.

Problem 2: The reaction mixture turns into a dark, intractable tar, making product isolation impossible.

  • Root Cause Analysis: Tar formation is a classic side reaction in acid-catalyzed syntheses involving aldehydes.[10] It results from the acid-catalyzed self-polymerization of indole-3-carboxaldehyde and/or other side reactions occurring at elevated temperatures.[11][10]

  • Recommended Actions:

    • Control Reaction Temperature: Avoid excessive heat. While the reaction requires thermal energy, maintaining a consistent temperature (e.g., 65 °C as reported in optimized protocols) is critical.[2][11]

    • Implement Slow Addition: Instead of combining all reactants at once, add the pyruvic acid solution dropwise to the heated mixture of aniline, indole-3-carboxaldehyde, and catalyst.[2] This maintains a low instantaneous concentration of the reactive pyruvic acid enol, minimizing side reactions.

    • Ensure Efficient Stirring: Proper agitation is necessary to prevent localized overheating and ensure homogeneous mixing, which can reduce charring.

Problem 3: The crude product is difficult to purify, and NMR analysis shows multiple impurities.

  • Root Cause Analysis: The crude product can be contaminated with unreacted starting materials, polymeric tar, and potentially dihydroquinoline intermediates from incomplete aromatization.[10] The acidic product and basic aniline starting material can also form salts, complicating extraction.

  • Recommended Actions:

    • Utilize an Acid-Base Workup: The carboxylic acid functional group is a powerful handle for purification. After the reaction is complete, the mixture can be basified (e.g., with NaHCO₃ or NaOH solution) to deprotonate the product, rendering it water-soluble. Unreacted non-acidic starting materials and byproducts can then be washed away with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate the desired product, which can be collected by filtration. (See Protocol 2).

    • Recrystallization: The filtered solid can be further purified by recrystallization. Solvents like ethanol, or mixtures of DMF/water or DMSO/water, are often effective for obtaining highly pure crystalline material.

Experimental Protocols & Workflow

The following diagram outlines a validated workflow for the synthesis and purification process.

G start Start setup 1. Reaction Setup Combine aniline, indole-3-aldehyde, and BF₃·THF in MeCN. start->setup heat 2. Initial Heating Stir at 65 °C for 1 hour. setup->heat addition 3. Pyruvic Acid Addition Add pyruvic acid solution dropwise over 1-3 hours. heat->addition react 4. Reaction Continue stirring at 65 °C for 20-24 hours. addition->react workup 5. Aqueous Workup Cool, add EtOAc & NaHCO₃(aq). Separate layers. react->workup extraction 6. Acid-Base Extraction Isolate aqueous layer. Wash with EtOAc. workup->extraction precipitation 7. Product Precipitation Acidify aqueous layer with HCl to pH ~4-5. extraction->precipitation filtration 8. Isolation Collect solid by vacuum filtration. Wash with water and ether. precipitation->filtration purification 9. Final Purification Recrystallize from a suitable solvent (e.g., EtOH/H₂O). filtration->purification end Pure Product purification->end

Caption: Recommended experimental workflow for synthesis and purification.

Protocol 1: Optimized Synthesis of this compound[1][2]

This protocol is adapted from a Lewis acid-catalyzed hydrogen-transfer modification of the Doebner reaction, which has shown good yields.

Materials:

  • Aniline (1.8 mmol)

  • Indole-3-carboxaldehyde (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv relative to pyruvic acid, 0.3 mmol)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.8 mmol) and indole-3-carboxaldehyde (2.0 mmol).

  • Add anhydrous acetonitrile (approx. 1.0 mL) and stir to dissolve the solids.

  • Add BF₃·THF (0.3 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 1 hour.

  • In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in anhydrous acetonitrile (approx. 1.7 mL).

  • Add the pyruvic acid solution dropwise to the heated reaction mixture over 1 hour using a syringe pump.

  • Continue to stir the reaction mixture at 65 °C for an additional 20 hours. Monitor the reaction progress by TLC or LC-MS if desired.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

Procedure:

  • After the reaction is complete (Protocol 1), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL).

  • Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).

  • Shake the funnel vigorously. The product will move into the aqueous layer as its sodium salt.

  • Separate the layers. Keep the aqueous layer and extract the organic layer one more time with NaHCO₃ solution (10 mL).

  • Combine the aqueous layers and wash with EtOAc (2 x 15 mL) to remove any remaining non-acidic organic impurities.

  • Cool the combined aqueous layer in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 4-5.

  • The product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the solid under vacuum. For further purification, recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture.

References

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Source: The Journal of Organic Chemistry / PubMed Central. URL: [Link]

  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Source: Taylor & Francis Online. URL: [Link]

  • Title: Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Source: MDPI. URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Source: ACS Publications. URL: [Link]

  • Title: RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Source: Revues Scientifiques Marocaines. URL: [Link]

  • Title: Doebner reaction. Source: Wikipedia. URL: [Link]

  • Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Source: ResearchGate. URL: [Link]

  • Title: One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Source: ResearchGate. URL: [Link]

  • Title: What is the complete procedure for Doebner-von miller reaction ? Source: ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference from 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for managing assay interference caused by 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This guide is designed to provide you, our fellow scientists, with a clear, logical framework for identifying, understanding, and mitigating the challenges this specific compound can present. Our approach is rooted in first principles, moving from foundational FAQs to a systematic, evidence-based troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my assay showing unexpected activity or inhibition with this compound?

This compound possesses structural motifs—specifically the indole and quinoline rings—that are known to interfere with various assay formats.[1] False assay readouts can stem from several mechanisms unrelated to true target engagement, including light-based interference (autofluorescence, quenching), compound aggregation, and non-specific chemical reactivity.[2][3] These are common issues with molecules belonging to classes often flagged as Pan-Assay Interference Compounds (PAINS).[4][5]

Q2: What is the most common type of interference from this compound?

Given its fused aromatic ring system, this compound has a high potential for autofluorescence .[6] Many indole and quinoline derivatives absorb and emit light, especially in the blue-to-green wavelength range, which can either mimic or mask the signal from your assay's fluorescent reporters.[7][8] This can lead to false-positive hits in fluorescence-increase assays or false negatives in fluorescence-decrease assays.

Q3: I see a high signal in my fluorescence-based assay. How can I quickly check if it's real?

A simple but powerful first step is to run a compound-only control . Add this compound to your assay buffer without the target protein or other biological reagents and measure the signal.[9][10] A significant signal in this control strongly suggests the compound is autofluorescent at your assay's wavelengths.

Q4: My compound seems to precipitate in the assay well. What does this mean?

Precipitation is a visual indicator of poor solubility and a strong warning sign for colloidal aggregation .[11] At certain concentrations, poorly soluble compounds can form nano- or micro-scale aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition that is not target-specific. This is a well-established mechanism of assay interference.[11]

Deep Dive: Understanding the Interference Potential

The structure of this compound is the root cause of its potential for interference. Let's dissect its components to understand the underlying chemical principles.

  • Indole and Quinoline Scaffolds: These are rigid, planar, aromatic systems. Such structures are often inherently fluorescent because their delocalized π-electron systems can readily absorb UV or visible light and re-emit it at a longer wavelength.

  • Carboxylic Acid Group: This functional group can influence the compound's solubility and its propensity to chelate metal ions, which can be a source of interference in assays that rely on metalloenzymes.

  • Potential for Reactivity: While not as overtly reactive as some PAINS substructures, quinone-like structures, which can be related to quinolines, are known to be reactive.[1] Oxidation of the compound in solution (e.g., in DMSO stock over time) could generate reactive species that covalently modify proteins.[4]

G cluster_mechanisms Potential Interference Mechanisms Compound This compound Autofluorescence Autofluorescence / Quenching Compound->Autofluorescence Fused aromatic rings absorb/emit light Aggregation Colloidal Aggregation Compound->Aggregation Poor aqueous solubility leads to aggregation Reactivity Chemical Reactivity Compound->Reactivity Potential for oxidation to reactive species Chelation Ion Chelation Compound->Chelation Carboxylic acid moiety

Caption: Potential interference mechanisms for this compound.

Systematic Troubleshooting Workflow

When faced with questionable data, a systematic approach is crucial. Follow this workflow to diagnose the specific type of interference.

G Start Unexpected Activity Observed Control_1 Run Control Experiment: Compound + Buffer Only Start->Control_1 Is_Fluorescent Signal Detected? Control_1->Is_Fluorescent Fluorescence_Confirmed Diagnosis: Autofluorescence or Quenching (Proceed to Protocol 1) Is_Fluorescent->Fluorescence_Confirmed Yes No_Fluorescence No Signal Is_Fluorescent->No_Fluorescence No Control_2 Run DLS Assay or Assay with Detergent No_Fluorescence->Control_2 Is_Aggregating Aggregates Detected or Activity Lost with Detergent? Control_2->Is_Aggregating Aggregation_Confirmed Diagnosis: Aggregation-Based Inhibition (Proceed to Protocol 2) Is_Aggregating->Aggregation_Confirmed Yes No_Aggregation No Aggregation Is_Aggregating->No_Aggregation No Control_3 Run Target-Independent Counter-Screen No_Aggregation->Control_3 Is_Nonspecific Activity Observed? Control_3->Is_Nonspecific Nonspecific_Confirmed Diagnosis: Non-Specific Reactivity or Assay Component Interference (Proceed to Protocol 3) Is_Nonspecific->Nonspecific_Confirmed Yes No_Nonspecific No Non-Specific Activity Is_Nonspecific->No_Nonspecific No Conclusion Interference Unlikely. Consider other experimental variables or potential true activity. No_Nonspecific->Conclusion

Caption: Step-by-step workflow for diagnosing assay interference.

Experimental Protocols

Protocol 1: Characterizing Autofluorescence and Quenching

Rationale: This protocol definitively identifies interference with the assay's optical detection system. Autofluorescence adds signal, while quenching (or inner-filter effect) reduces it by absorbing excitation or emission light.[12]

Step-by-Step Methodology:

  • Prepare Plates: Use the same microplate type (e.g., 384-well black, solid bottom) as your primary assay.

  • Plate 1: Compound-Only Scan:

    • Add assay buffer to all wells.

    • Add this compound in a serial dilution identical to your primary experiment.

    • Include buffer-only wells as a negative control.

    • Read the plate using the exact same filter sets and gain settings as your primary assay.

  • Plate 2: Quench Test (for fluorescent product/substrate assays):

    • Add a fixed, known concentration of your fluorescent reporter (e.g., NADPH, a fluorescent peptide) to all wells. This concentration should be similar to the positive control signal in your main assay.

    • Add this compound in the same serial dilution.

    • Include wells with only the fluorescent reporter as a positive control.

    • Read the plate.

Data Interpretation:

Observation in Plate 1Observation in Plate 2InterpretationMitigation Strategy
Dose-dependent signal increaseN/AAutofluorescence Use red-shifted dyes, time-resolved fluorescence (TRF), or a non-optical assay format.[6]
No significant signalDose-dependent signal decreaseQuenching / Inner-Filter Effect Lower substrate/reporter concentration; use TRF; apply correction algorithms if available.
Dose-dependent signal increaseDose-dependent signal decreaseCompound exhibits both properties The net effect is complex. A non-optical assay is strongly recommended.
Protocol 2: Detecting Compound Aggregation

Rationale: Aggregation-based interference is concentration-dependent and sensitive to detergents. We can diagnose it using Dynamic Light Scattering (DLS) or a simple detergent-based counter-screen.[11]

Method A: Dynamic Light Scattering (DLS)

  • Sample Prep: Prepare this compound at various concentrations (spanning the active range in your assay) in the final assay buffer.

  • Analysis: Analyze samples using a plate-based DLS instrument.[13]

  • Interpretation: The appearance of particles with hydrodynamic radii >100 nm that increase with compound concentration is indicative of aggregation.[11]

Method B: Detergent Counter-Screen

  • Assay Setup: Run your primary biochemical assay in parallel under two conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% v/v Triton X-100 or Tween-20.

  • Interpretation: If the inhibitory activity of this compound is significantly reduced or completely abolished in the presence of the detergent, the mechanism is likely aggregation-based.[11] True inhibitors are typically unaffected by low concentrations of non-ionic detergents.

Protocol 3: Target-Independent Counter-Screen

Rationale: This control determines if the compound interacts with assay components other than your specific target, such as coupling enzymes, detection reagents, or affinity tags (e.g., biotin-streptavidin).[14]

Step-by-Step Methodology:

  • Assay Design: Design a "mock" assay that includes all components of your primary assay except the specific biological target of interest. For proximity assays (e.g., TR-FRET, AlphaScreen), a linker substrate with the same affinity tags can be used to bring the donor and acceptor beads together in a target-independent manner.[14]

  • Execution: Run this counter-screen with a full dose-response of this compound.

  • Interpretation: If the compound shows activity in this target-independent format, it confirms non-specific interference with the assay's machinery.[14] This could be due to chemical reactivity with a reporter molecule or disruption of an affinity-capture system.[4]

By employing this structured troubleshooting guide, you can efficiently diagnose the root cause of interference from this compound, ensuring the integrity of your screening data and allowing you to focus resources on genuine hits.

References

  • Baumann, M., & Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(8), 869-877. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Eastwood, B. J., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Garg, A., et al. (2022). Microwell Plate-Based Dynamic Light Scattering as a High-Throughput Characterization Tool in Biopharmaceutical Development. Pharmaceutics, 14(11), 2319. Available at: [Link]

  • Tantra, R., et al. (2015). Control experiments to avoid artifacts and misinterpretations in nanoecotoxicology testing. NIST Special Publication 1200-11. Available at: [Link]

  • Sutormin, D., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. Molecules, 26(20), 6226. Available at: [Link]

  • Hudson, C. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14619–14625. Available at: [Link]

  • Meyers, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 23, 567–586. Available at: [Link]

  • Doley, A., et al. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. Available at: [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Application Note. Available at: [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Mattsson, K., et al. (2020). Potential Artifacts and Control Experiments in Toxicity Tests of Nanoplastic and Microplastic Particles. Environmental Science & Technology, 54(16), 9776-9777. Available at: [Link]

  • ResearchGate. (2025). Light-Scattering-Based Analysis of Biomolecular Interactions. Available at: [Link]

  • Anitha, P., et al. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis. Elsevier. Available at: [Link]

  • ResearchGate. (2025). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Available at: [Link]

  • Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DarU Journal of Pharmaceutical Sciences, 27(2), 335-345. Available at: [Link]

  • ResearchGate. (2025). Addressing Compound Reactivity and Aggregation Assay Interferences. Available at: [Link]

  • Frontiers. (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Available at: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PubMed. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Available at: [Link]

  • Bangs Laboratories. (2013). Light-Scattering Assays. TechNote 304. Available at: [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. Available at: [Link]

  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available at: [Link]

  • Semantic Scholar. (n.d.). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Available at: [Link]

  • Grokipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]

  • myadlm.org. (2022). Investigating Immunoassay Interferences. Available at: [Link]

  • ResearchGate. (2025). Qualitative determination of indole alkaloids of Tabernaemontana fuchsiaefolia (Apocynaceae). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Available at: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Available at: [Link]

  • de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1, 156-165. Available at: [Link]

  • ACS Publications. (2021). Scattering-based Light Microscopy: From Metal Nanoparticles to Single Proteins. Chemical Reviews, 121(20), 12674–12718. Available at: [Link]

  • Ceitec.cz. (n.d.). Light Scattering. Available at: [Link]

  • ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(8), 1977–1980. Available at: [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Available at: [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available at: [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]

  • NCBI. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). An example of the arrangement of samples in the activity assay and... Scientific Diagram. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. Available at: [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]

Sources

Technical Support Center: Stabilizing 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Our goal is to provide you with the necessary information to prevent degradation, ensure the reliability of your experimental data, and preserve the potency of your compound stocks.

This document is divided into two main sections: a Troubleshooting Guide for actively diagnosing and solving stability issues, and a comprehensive Frequently Asked Questions (FAQs) section for proactive measures and a deeper understanding of the compound's chemical behavior.

Troubleshooting Guide

This section is formatted to help you quickly identify and resolve specific issues you may be encountering during your experiments.

Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown).
  • Possible Cause: This is a classic sign of oxidative degradation. The electron-rich indole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions. The resulting oxidized species are often colored.

  • Immediate Actions & Solutions:

    • Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber-colored vial to prevent further photodegradation, which can exacerbate oxidation.[2][3]

    • Inert Atmosphere: For maximum protection, prepare fresh solutions using solvents that have been deoxygenated. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes prior to use.[1] Store the resulting solution under an inert atmosphere.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ether-based solvents or impurities in lower-grade solvents can initiate oxidation.

    • Consider Antioxidants: If compatible with your downstream application, the addition of a radical-scavenging antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid at a low concentration (e.g., 0.01-0.1%) can inhibit oxidative processes.[2][4]

Issue 2: I'm observing a loss of compound potency or inconsistent results in my biological assays.
  • Possible Cause: A decline in biological activity is a strong indicator of compound degradation. The active parent compound is likely degrading into less active or inactive byproducts. This can be due to oxidation, photodegradation, or hydrolysis, altering the effective concentration of your test compound.[3]

  • Diagnostic Workflow:

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment from a solid stock that has been stored correctly (see FAQ section). This is the most reliable way to ensure you are working with the correct concentration of active compound.

    • Perform a Stability Study: If you must use a stock solution over a period of time, it is crucial to validate its stability under your specific experimental conditions. A detailed protocol for this is provided below.

    • Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your stock solution. Compare the chromatogram of a freshly prepared solution with that of the stored solution. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Media

This protocol allows you to determine the stability of your compound under the exact conditions of your long-term experiments (e.g., cell culture).

  • Preparation: Prepare a solution of the compound in your experimental medium (e.g., DMEM + 10% FBS) at the final working concentration.

  • Incubation: Place the solution in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), remove an aliquot of the solution.

  • Storage: Immediately flash-freeze the collected aliquots in liquid nitrogen and store at -80°C to halt any further degradation prior to analysis.

  • Analysis: Once all time points are collected, thaw the samples and analyze them by HPLC or LC-MS.

  • Quantification: Determine the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area against time. A linear plot indicates first-order degradation kinetics, and the slope can be used to calculate the compound's half-life (t½) in your specific medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are oxidation and photodegradation , both primarily affecting the indole ring.[5][6][7]

  • Oxidation: The indole nucleus is electron-rich and susceptible to oxidation by atmospheric oxygen.[5] The C3 position is particularly reactive.[8] Oxidation can lead to the formation of various byproducts, including oxindoles and isatins, which will alter the compound's biological activity.[6]

  • Photodegradation: Indole-containing compounds are known to be sensitive to light, especially UV radiation.[9][10] Light exposure can provide the energy to initiate oxidation or cause direct photolytic cleavage of chemical bonds, leading to a complex mixture of degradants.[2]

Visualization of Degradation

Below is a simplified diagram illustrating the key vulnerabilities of the this compound structure.

cluster_main This compound cluster_factors Degradation Factors cluster_pathways Degradation Pathways mol mol light Light (UV/Ambient) photo Photodegradation light->photo oxygen Oxygen (O₂) oxid Oxidation oxygen->oxid ph Extreme pH ph->mol Affects Solubility & Catalyzes Hydrolysis photo->mol  Targets Indole Ring oxid->mol  Targets Indole Ring

Caption: Key factors leading to the degradation of the compound.

Q2: What is the best solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[11][12] It offers excellent solvating power for this class of compounds. However, it is crucial to use anhydrous, high-purity DMSO. DMSO is hygroscopic (absorbs water from the air), and moisture can facilitate hydrolytic degradation pathways.[13][14]

SolventSuitabilityKey Considerations
DMSO Excellent Use anhydrous, high-purity grade. Store desiccated.[15]
Ethanol Good Suitable for some applications, but may have lower solubility limits.
Aqueous Buffers Poor for Long-Term Storage Only for preparing fresh working solutions. Stability is pH-dependent.[16][17]

Q3: How should I store my stock solutions?

A3: Proper storage is critical to prevent degradation.

  • Temperature: For long-term storage, stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or, ideally, -80°C.[12][18] This minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.[19]

  • Light: Always store vials in the dark (e.g., in a freezer box, wrapped in foil) to prevent photodegradation.[2]

  • Atmosphere: For maximum stability, consider flushing the headspace of your vials with an inert gas like argon before sealing and freezing.

Q4: How does pH affect the stability of the compound in aqueous solutions?

A4: The stability of both the quinoline and carboxylic acid moieties can be pH-dependent. While the indole ring's oxidation is the primary concern, extreme pH values can affect the compound's overall stability and solubility.[16][20] The carboxylic acid group will be deprotonated at physiological pH, affecting its solubility and interaction with biological targets. It is recommended to buffer working solutions to a pH where the compound is most stable, which should be determined empirically if long-term aqueous stability is required.[3]

Recommended Storage and Handling Workflow

G start Receive Solid Compound store_solid Store Solid (Dark, Desiccated, -20°C) start->store_solid prep_stock Prepare Stock Solution (Anhydrous DMSO, Inert Gas) store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots (Dark, -80°C) aliquot->store_stock use Prepare Fresh Working Solution (From a single aliquot) store_stock->use discard Discard Unused Working Solution use->discard After experiment

Caption: Recommended workflow for handling and storing the compound.

References

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • What is the best way of storing a DMSO in a research lab?Quora.
  • Indole - Wikipedia. Wikipedia. [Link]

  • Quinoline-2-carboxylic acid.APExBIO.
  • Quinoline-4-carboxylic acid.Selleck Chemicals.
  • Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]

  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study.
  • Solvent effects on the fluorescent states of indole derivatives–dipole moments.
  • How to Use DMSO Safely | Best Practices & Common Mistakes.Etra Organics.
  • SOLVENT EFFECTS ON THE FLUORESCENT STATES OF INDOLE DERIV
  • What is the best right way of storing DMSO in research lab?
  • Quinoline-6-carboxylic acid.BLD Pharm.
  • Solvent effects on the photooxidation of indolepyrazines. PubMed. [Link]

  • Effect of solvent upon the fluorescence decay of indole. PubMed. [Link]

  • Technical Support Center: Preventing Degradation of Compound X in Solution.Benchchem.
  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
  • Transformation of indole and quinoline by Desulfobacterium indolicum (DSM 3383).
  • Preventing Chemical Degrad
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.Benchchem.
  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. [Link]

  • Technical Support Center: Solvent Effects on 3-Aminoindole Reaction R
  • SAFETY DATA SHEET - Quinoline-3-carboxylic acid.Fisher Scientific.
  • (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.AAPS PharmSciTech.
  • Stabilization of Pharmaceuticals to Oxidative Degradation.
  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.Semantic Scholar.
  • How Organic Substances Promote the Chemical Oxidative Degrad
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.Chemical Engineering Transactions.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed. [Link]

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Technical Support Center: Method Refinement for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and handling of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of working with this specific quinoline derivative. Here, we address common challenges with in-depth, field-proven insights to ensure you achieve consistent and reproducible results.

Introduction

This compound is a compelling heterocyclic compound, merging the pharmacologically significant quinoline-4-carboxylic acid scaffold with an indole moiety. Quinoline derivatives are known for a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The indole group is also a privileged structure in medicinal chemistry. The synthesis of this hybrid molecule, most commonly approached via the Pfitzinger reaction, presents unique challenges that require careful methodological consideration. This guide provides a structured approach to troubleshooting and refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most established and direct method is the Pfitzinger reaction .[3][4] This reaction involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 3-acetylindole, in the presence of a base.[5][6] An alternative, though less direct for this specific target, is the Doebner reaction, which condenses an aniline, an aldehyde, and pyruvic acid.[2]

Q2: My Pfitzinger reaction yield for this compound is consistently low. What are the likely causes?

A2: Low yields in the Pfitzinger synthesis of this specific molecule can often be attributed to several factors:

  • Side Reactions: The indole nucleus can be sensitive to the harsh basic conditions of the classical Pfitzinger reaction, potentially leading to decomposition or side reactions.

  • Incomplete Hydrolysis of Isatin: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid.[4] Incomplete hydrolysis will reduce the availability of one of the key reactants.

  • Steric Hindrance: While less of an issue with 3-acetylindole, significant steric hindrance around the carbonyl group of the acetylindole or substituted isatins can impede the reaction.[7]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and concentration of the base are critical variables that need to be optimized.

Q3: I am observing a significant amount of dark, tar-like byproduct in my reaction mixture. How can this be minimized?

A3: Tar formation is a common issue in many quinoline syntheses, often due to polymerization or degradation of starting materials and intermediates under strong basic or acidic conditions at elevated temperatures.[8] To mitigate this:

  • Moderate Reaction Temperature: Avoid excessive heating. While reflux is often necessary, prolonged exposure to high temperatures can promote side reactions.

  • Optimize Base Concentration: Using a large excess of a strong base can lead to degradation. Titrate the amount of base to find the optimal concentration that facilitates the reaction without causing excessive byproduct formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Q4: The purification of the final product is proving difficult. What is the recommended procedure?

A4: Purification of quinoline-4-carboxylic acids can be challenging due to their often poor solubility in common organic solvents.[9] A typical workflow involves:

  • Acid-Base Extraction: After the reaction, the mixture is typically poured onto ice and acidified. The carboxylic acid product will precipitate. However, due to the basic nitrogen of the quinoline and the acidic proton of the indole, the compound is amphoteric, which can complicate this step. Careful pH control is crucial.

  • Recrystallization: Recrystallization from a suitable solvent is the most effective method for final purification. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid are often used for poorly soluble quinoline carboxylic acids.[10] Experiment with solvent mixtures to achieve optimal crystal formation.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. A polar stationary phase (silica gel) with a mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) with a small amount of acid (e.g., acetic acid or formic acid) to improve solubility and peak shape is a good starting point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base for isatin hydrolysis. 2. Decomposition of 3-acetylindole. 3. Reaction temperature is too low.1. Switch to a stronger base (e.g., potassium hydroxide instead of sodium hydroxide) or increase the concentration. 2. Add the 3-acetylindole portion-wise to the reaction mixture to minimize its exposure to harsh conditions. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC.
Multiple Spots on TLC (Side Products) 1. Self-condensation of 3-acetylindole. 2. Competing reaction pathways of the isatin intermediate. 3. Degradation of the indole ring.1. Ensure the isatin is fully hydrolyzed before adding the 3-acetylindole. 2. Consider using milder reaction conditions (e.g., a weaker base or lower temperature). 3. Protect the indole nitrogen with a suitable protecting group if degradation is significant. This adds extra steps but can improve yield and purity.
Product is an Intractable Solid or Oil 1. Presence of impurities inhibiting crystallization. 2. Amorphous solid formation instead of crystalline.1. Perform a preliminary purification by washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hot ethanol). 2. Attempt recrystallization from a high-boiling point polar aprotic solvent like DMF or DMSO.[10] If the product precipitates too quickly, slow cooling or vapor diffusion techniques may be beneficial.
Inconsistent Spectroscopic Data (¹H NMR, ¹³C NMR) 1. Residual solvent in the sample. 2. Presence of regioisomers (if using substituted isatins). 3. Protonation state affecting chemical shifts.1. Dry the sample under high vacuum for an extended period. 2. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the structure. 3. Ensure consistent sample preparation for NMR, particularly the choice of deuterated solvent (e.g., DMSO-d₆ is common for these compounds).[11] The carboxylic acid proton may be broad or exchange with water in the solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pfitzinger Reaction

This protocol is a generalized starting point and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (8.0 eq).

  • Isatin Hydrolysis: Heat the mixture to 80-90 °C and stir until the isatin has completely dissolved and the solution becomes clear, indicating the formation of the potassium salt of isatic acid.

  • Addition of Carbonyl Component: To the hot solution, add 3-acetylindole (1.1 eq) in small portions over 15-20 minutes.

  • Reaction: Increase the temperature to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully pour the cooled mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture to pH 4-5 with a suitable acid (e.g., 6M HCl or acetic acid). A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., DMF/water or ethanol/acetic acid).

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. The aromatic protons of the quinoline and indole rings will appear between 7.0 and 8.5 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>13 ppm).[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm.

Visualizing the Workflow

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Isatin Isatin Hydrolysis Isatin Hydrolysis (Ring Opening) Isatin->Hydrolysis Acetylindole 3-Acetylindole Condensation Condensation Acetylindole->Condensation Base Base (e.g., KOH) Base->Hydrolysis Hydrolysis->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Quench Quench on Ice Cyclization->Quench Acidify Acidification (pH 4-5) Quench->Acidify Filter Filtration Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Recrystallize->Product

Caption: A streamlined workflow for the Pfitzinger synthesis of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Purity Crude Product Purity? Start->Check_Purity Yes Optimize_Reaction Optimize Reaction Conditions: - Increase Temperature - Change Base - Extend Reaction Time Start->Optimize_Reaction No Product Improve_Workup Improve Work-up: - Fine-tune pH - Use Anti-solvent Check_Purity->Improve_Workup Low Purity Recrystallization_Issues Recrystallization Fails? Check_Purity->Recrystallization_Issues High Purity Chromatography Use Column Chromatography Recrystallization_Issues->Chromatography Still Fails Solvent_Screen Screen Recrystallization Solvents (e.g., DMF, DMSO, Acetic Acid) Recrystallization_Issues->Solvent_Screen Yes

Caption: A decision tree for troubleshooting low-yield experiments.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • The Pfitzinger Reaction. (Review). (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). ResearchGate. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (2023). National Institutes of Health. [Link]

  • The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives. (2023). PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
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  • BenchChem. (2025). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. BenchChem.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). MDPI. [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2009). ResearchGate. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). National Institutes of Health. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. (2005). PubMed. [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). MDPI. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (2013).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). National Institutes of Health. [Link]

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  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

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Addressing off-target effects of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and its analogs. This document provides in-depth troubleshooting advice and advanced protocols to help you navigate the complexities of cellular assays and ensure the specificity of your findings. Our goal is to empower you to distinguish true on-target effects from potential off-target artifacts, thereby strengthening the validity of your research.

Introduction: The Challenge of Specificity

The this compound scaffold is a promising chemical starting point, with derivatives showing potential as anticancer and antibacterial agents[1][2][3]. However, like any small molecule inhibitor, its activity in a cellular context is the result of a complex interplay between the compound and the cellular proteome. Observed phenotypic changes can arise from the intended on-target interaction, engagement with unintended off-targets, or even non-specific effects related to compound properties.

This guide is structured to walk you through a logical, self-validating workflow to dissect these possibilities. We will address common initial hurdles, provide frameworks for confirming on-target engagement, and offer systematic approaches for identifying potential off-target interactions.

Section 1: Foundational Questions & Initial Troubleshooting

Before investigating complex off-target effects, it's critical to rule out common experimental artifacts. These foundational checks can save significant time and resources.

Question 1: My cell viability is decreasing, but the effect is inconsistent. Is this a specific on-target effect?

Answer: Not necessarily. Inconsistent results often point to issues with the compound's physicochemical properties or basic assay conditions rather than a specific biological mechanism.

Application Scientist's Insight: A common pitfall is mistaking compound precipitation or aggregation for a specific antiproliferative effect. Quinoline derivatives can have limited aqueous solubility. If the compound comes out of solution in your cell culture media, it can lead to highly variable results and non-specific cytotoxicity.

Troubleshooting Workflow:

Potential Issue Recommended Action Rationale
Compound Solubility Visually inspect the media in your wells after adding the compound. Look for cloudiness or precipitate. Perform a solubility test in your specific cell culture medium.A compound must be fully dissolved to exert a specific biological effect. Precipitates can cause stress or physical damage to cells.
Compound Aggregation Run an assay with 0.01% Triton X-100 included in the media[4].Detergents can break up non-specific compound aggregates. If the high background or cytotoxic effect is reduced, aggregation is a likely cause[5].
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells (including controls) and is below a cytotoxic threshold for your cell line (typically <0.5%).High concentrations of DMSO are toxic to cells and can interfere with kinase activity, confounding results[5].
Reagent Quality Use fresh, high-purity compound stocks. Verify the identity and purity of your compound batch via LC-MS or NMR.Impurities in the compound stock can have their own biological activities, leading to misleading results.

Section 2: Deconvoluting On-Target vs. Off-Target Effects

Once foundational issues are ruled out, the next step is to rigorously validate that the observed phenotype is linked to the intended molecular target.

Question 2: My compound induces the expected phenotype. How do I prove it's acting through my primary target?

Answer: Proving on-target action requires a multi-pronged approach. The core principle is to show a direct correlation between target engagement by the compound and the subsequent cellular phenotype. This involves both direct binding assays and genetic validation methods.

Application Scientist's Insight: This is the central question in early-stage drug discovery. A phenotypic effect alone is not sufficient evidence of a specific mechanism. We must build a chain of evidence that directly links the compound binding to the target, the modulation of the target's activity, and the final cellular outcome. The following workflow illustrates this logic.

G cluster_0 Experimental Workflow for Target Validation phenotype Observe Cellular Phenotype (e.g., Apoptosis, Differentiation) engagement Step 1: Confirm Target Engagement in Live Cells (CETSA) phenotype->engagement Does the compound bind the target? pathway Step 2: Verify Pathway Modulation (Western Blot for Phospho-proteins) engagement->pathway Does binding affect target activity? genetic Step 3: Genetic Target Validation (CRISPR KO/Mutant) pathway->genetic Is the target necessary for the phenotype? conclusion Conclusion: High Confidence in On-Target Mechanism genetic->conclusion

Caption: A logical workflow for validating on-target effects.

Question 3: How can I experimentally measure if my compound is binding to its target inside the cell?

Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[6] It measures the change in a protein's thermal stability upon ligand binding.

Application Scientist's Insight: The principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[7] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells treated with your compound to various temperatures and then measuring the amount of soluble target protein remaining, you can detect this stabilization as a "shift" in the melting curve.[8][9] This provides direct evidence of a physical interaction between your compound and the target inside the cell.[10]

G cluster_0 Principle of Cellular Thermal Shift Assay (CETSA) cluster_1 Vehicle Control cluster_2 Compound Treated start Cells treated with Vehicle (DMSO) or Compound T1_V Low Temp: Soluble Protein start->T1_V T1_C Low Temp: Soluble Protein start->T1_C T2_V Medium Temp: Partially Aggregated T3_V High Temp: Fully Aggregated T2_C Medium Temp: Stabilized & Soluble T2_V->T2_C Thermal Shift analysis Analysis by Western Blot (or other detection method) T3_V->analysis T3_C High Temp: Partially Aggregated T3_C->analysis G cluster_0 CRISPR-Based Target Validation Logic wt Wild-Type Cells + Compound pheno_wt Phenotype Observed wt->pheno_wt ko Target Knockout Cells + Compound pheno_ko Phenotype Abolished ko->pheno_ko mut Binding Site Mutant Cells + Compound pheno_mut Phenotype Abolished mut->pheno_mut conclusion Validated On-Target Effect pheno_ko->conclusion Confirms Target is NECESSARY pheno_mut->conclusion Confirms Specific Binding Site

Caption: Using CRISPR to confirm a drug's mechanism of action.

Question 5: I suspect my compound has off-target effects. How can I identify them?

Answer: Unbiased, systematic screening methods are required to identify unknown off-targets. The two primary approaches are computational prediction and experimental proteome-wide profiling.

Application Scientist's Insight: No inhibitor is perfectly specific. Identifying off-targets early is crucial for interpreting your results and predicting potential side effects. [11][12] Methods for Off-Target Identification:

Method Principle Pros Cons References
In Silico Profiling Uses computational algorithms to predict potential off-targets based on the compound's chemical structure and similarity to known ligands.Fast, inexpensive, provides a list of testable hypotheses.Predictions only; requires experimental validation. May miss novel interactions.[13][14]
Kinome Profiling Screens your compound against a large panel of recombinant kinases (often >400) in biochemical assays to measure inhibitory activity.Highly quantitative, excellent for identifying off-target kinases, which are a common liability.Limited to kinases; doesn't identify other protein classes. In vitro results may not perfectly reflect cellular activity.[15][16][17][18][19]
Chemical Proteomics Uses a modified, "tagged" version of your compound to pull down binding partners from cell lysates, which are then identified by mass spectrometry.Unbiased, proteome-wide, identifies direct binding partners in a cellular context.Requires synthesis of a chemical probe, which may alter compound activity. Can be technically challenging.[20]

We recommend starting with a broad in vitro kinome profiling screen, as kinase inhibition is a very common off-target activity for heterocyclic compounds like quinolines.

Section 3: Advanced Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key validation experiments discussed above.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is adapted from established CETSA methodologies and is designed to assess target engagement in intact cells. [6][9] Materials:

  • Cells expressing the target protein.

  • This compound (and vehicle, e.g., DMSO).

  • PBS, protease and phosphatase inhibitor cocktails.

  • PCR tubes or plate.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Standard Western blotting equipment and reagents.

Methodology:

  • Cell Treatment: Seed cells to achieve 80-90% confluency on the day of the experiment. Treat cells with the desired concentration of the compound or vehicle control for the appropriate duration (e.g., 1-2 hours).

  • Harvesting: Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS with protease/phosphatase inhibitors to a final concentration of ~10^7 cells/mL.

  • Aliquoting: Aliquot 50-100 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated (room temperature) control.

  • Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris. [9]7. Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay. [21]8. Western Blot Analysis: Normalize the total protein amount for each sample, add Laemmli buffer, and analyze by SDS-PAGE and Western blot using a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 2: Best Practices for Quantitative Western Blotting

This protocol incorporates best practices to ensure your Western blots for pathway analysis are reproducible and quantitative. [21][22][23]

  • Sample Preparation & Loading:

    • Determine protein concentration for all samples and normalize the loading amount. For most applications, 20-30 µg of total protein per lane is a good starting point. [24] * Perform a "linear range" test by loading a dilution series of a control sample to ensure your target signal is not saturated. [21]2. Electrophoresis:

    • Use precast gradient gels (e.g., 4-20%) for superior resolution across a wide range of molecular weights. [21]3. Protein Transfer:

    • Use a wet transfer system for quantitative analysis, as it generally provides more consistent results. [22][25] * If using PVDF membranes, activate with 100% methanol before equilibrating in transfer buffer. [23] * Ensure no air bubbles are trapped between the gel and the membrane.

  • Blocking:

    • Block for at least 1 hour at room temperature. The choice of blocking agent (e.g., 5% BSA or non-fat milk in TBST) should be optimized for your specific primary antibody. Milk is not recommended for phospho-antibodies due to the presence of casein.

  • Antibody Incubation:

    • Empirically determine the optimal primary antibody concentration. Overnight incubation at 4°C often yields a better signal-to-noise ratio than a short incubation at room temperature. [23] .

  • Normalization (CRITICAL):

    • Do not rely on a single housekeeping protein. Their expression can vary with experimental conditions.

    • The best practice is Total Protein Normalization (TPN) . Use a total protein stain (e.g., REVERT™, Ponceau S) to stain the membrane after transfer and before blocking. Image the total protein stain and use this value to normalize the signal of your target protein in each lane. [21]7. Imaging & Analysis:

    • Use a digital imager (e.g., LI-COR Odyssey, Bio-Rad ChemiDoc) instead of film for a wider linear dynamic range.

    • Quantify band intensities using appropriate software (e.g., ImageJ, Image Lab). Report the normalized target protein signal.

Section 4: Frequently Asked Questions (FAQs)

Q: My inactive structural analog is also showing activity. What does this mean? A: This is a critical control. If an analog designed to be inactive (e.g., by removing a key functional group for target binding) still produces the phenotype, it strongly suggests your observed effect is due to an off-target activity common to the chemical scaffold or a non-specific effect.

Q: How do I choose the right concentration of the compound to minimize off-target effects? A: Use the lowest concentration of the compound that gives a robust on-target phenotype. Ideally, you should demonstrate a concentration-dependent effect on your target (e.g., inhibition of a downstream phosphorylation event) and choose a concentration that is well below the IC50 for known off-targets. Comparing your cellular IC50 for the phenotype to the biochemical IC50 for your target can be informative; a large discrepancy (>10-fold) may suggest off-target effects or issues with cell permeability. [10] Q: My CETSA experiment didn't show a thermal shift, but I still see a cellular effect. Why? A: There are several possibilities:

  • The effect is off-target: The compound is not binding to your intended target.

  • Weak Affinity: The binding affinity might be too low to produce a detectable thermal shift under your experimental conditions.

  • No Stabilization: Some binding events (e.g., to an already highly stable protein or a disordered region) may not result in a significant change in thermal stability.

  • Technical Issues: Review the CETSA protocol for potential issues like inefficient lysis or protein degradation. Refer to a dedicated troubleshooting guide for thermal shift assays. [8] Q: Can I screen for off-targets other than kinases? A: Yes. Besides chemical proteomics, commercial services offer screening panels for other target classes like G-protein coupled receptors (GPCRs) and ion channels. Additionally, computational services can predict interactions across the entire druggable proteome. [13][14]

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • Horizon Discovery. (2015, October 26). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Retrieved from [Link]

  • Disney, M. D., et al. (n.d.). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. NIH. Retrieved from [Link]

  • BiochemSphere. (2025, November 26). Western Blotting: A Comprehensive Guide for Accurate Protein Detection in Research and Drug Development. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Rockland Immunochemicals Inc. (n.d.). Western Blotting Guidebook. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2022, March 10). Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Nature Communications. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Journal of Pharmacological and Toxicological Methods. (2025, July 3). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Retrieved from [Link]

  • Nature Protocols. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Annual Review of Biochemistry. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]

  • Molecules. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. NIH. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Methods in Molecular Biology. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (2025, October 12). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

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Technical Support Center: Mitigating Cytotoxicity of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and mitigate the off-target cytotoxicity of this compound in your non-cancerous cell line models. Our goal is to empower you to refine your experimental design, ensuring the generation of robust and reproducible data.

Introduction to the Challenge

This compound is a promising scaffold in drug discovery, often investigated for its potential anti-proliferative effects in cancer cell lines. However, a common hurdle in its development is the manifestation of off-target cytotoxicity in non-cancerous cells. This unintended toxicity can confound experimental results, leading to a narrow therapeutic window and potentially masking the compound's true efficacy against its intended target. Understanding and addressing this off-target activity is crucial for the accurate assessment of its therapeutic potential.

This guide is structured to provide both foundational knowledge and actionable protocols to de-risk your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that arise when working with this compound and its associated cytotoxicity.

Q1: We are observing significant cell death in our non-cancerous control cell line (e.g., NIH/3T3) at concentrations where we see desired anti-cancer activity. What are the likely mechanisms?

A1: The cytotoxicity of quinoline-based compounds in non-cancerous cell lines often stems from a few common mechanisms. One of the primary suspects is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways. Another possibility is off-target inhibition of essential cellular kinases or enzymes that are critical for the survival of normal cells. Mitochondrial dysfunction is also a frequent cause, where the compound may disrupt the electron transport chain, leading to a loss of membrane potential and ATP depletion.

Q2: How can we quickly determine if oxidative stress is the primary cause of the observed cytotoxicity?

A2: A straightforward approach is to co-administer your compound with a well-characterized antioxidant, such as N-acetylcysteine (NAC). If the cytotoxicity is significantly reduced in the presence of NAC, it strongly suggests that ROS generation is a key contributing factor. This can be quantified using a standard cell viability assay like the MTT or PrestoBlue™ assay. For more direct evidence, you can measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Q3: Can the choice of vehicle for dissolving the compound influence its cytotoxicity?

A3: Absolutely. While DMSO is a common solvent, high concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always run a vehicle-only control to ensure that the observed cytotoxicity is due to your compound and not the solvent. If your compound has poor solubility, consider exploring alternative solubilizing agents or drug delivery systems like cyclodextrins.

Q4: Is it possible that our non-cancerous cell line is particularly sensitive to this compound? Should we test other cell lines?

A4: Yes, cellular context is critical. Different cell lines have varying expression levels of metabolic enzymes, drug transporters, and antioxidant defense mechanisms. It is highly recommended to test your compound in a panel of non-cancerous cell lines from different tissue origins (e.g., hepatocytes, renal proximal tubule cells, fibroblasts) to get a broader understanding of its toxicity profile. This will help you determine if the observed cytotoxicity is a general effect or specific to a particular cell type.

Q5: What are the initial steps to take if we suspect mitochondrial dysfunction is the cause of cytotoxicity?

A5: A good starting point is to assess changes in mitochondrial membrane potential (ΔΨm) using a fluorescent probe like tetramethylrhodamine, ethyl ester (TMRE) or JC-1. A decrease in ΔΨm is an early indicator of mitochondrial-mediated apoptosis. Additionally, measuring cellular ATP levels can provide insights into the impact on mitochondrial function. If these assays indicate mitochondrial involvement, further investigation into the specific respiratory complexes being affected may be warranted.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to diagnose and mitigate the cytotoxicity of this compound.

Guide 1: Diagnosing the Mechanism of Cytotoxicity

This workflow is designed to systematically investigate the underlying cause of the observed off-target cytotoxicity.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Rescue Experiments cluster_3 Phase 4: Conclusion A Observe Cytotoxicity in Non-Cancerous Cell Line B Measure Intracellular ROS (H2DCFDA Assay) A->B C Assess Mitochondrial Membrane Potential (TMRE/JC-1 Assay) A->C D Quantify Apoptosis vs. Necrosis (Annexin V/PI Staining) A->D E Co-treatment with Antioxidant (e.g., N-acetylcysteine) B->E If ROS is high I Other Mechanisms B->I If no significant changes or rescue H Mitochondrial Dysfunction C->H If ΔΨm is low C->I If no significant changes or rescue F Co-treatment with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) D->F If Apoptosis is high D->I If no significant changes or rescue G ROS-Mediated Apoptosis E->G If cytotoxicity is rescued E->I If no significant changes or rescue F->G If cytotoxicity is rescued F->I If no significant changes or rescue G cluster_0 Initial State cluster_1 Modification & Screening cluster_2 Analysis & Selection A Parent Compound: 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid B Synthesize Analogs with Modifications at Key Positions A->B C Screen Analogs for Anti-Cancer Activity B->C D Screen Analogs for Cytotoxicity in Non-Cancerous Cells B->D E Calculate Therapeutic Index (IC50 non-cancerous / IC50 cancer) C->E D->E F Select Lead Candidate with Improved Therapeutic Index E->F

Caption: A workflow for improving the therapeutic index through SAR.

References

  • Title: Quinolone antibiotics: a review of their history, mechanism of action, and adverse effects. Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: N-acetylcysteine as a potential treatment for COVID-19. Source: Future Infectious Diseases URL: [Link]

  • Title: The adverse effects of dimethyl sulfoxide (DMSO) on the larvae of the brine shrimp, Artemia salina. Source: Environmental Toxicology and Pharmacology URL: [Link]

Technical Support Center: Scaling Up the Synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to produce this compound in sufficient quantities and purity for in vivo studies. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format.

Section 1: Synthesis Strategy and Reaction Optimization

The synthesis of this compound typically involves the construction of the quinoline ring system with the indole moiety already incorporated in one of the precursors. The two most common and logical retrosynthetic approaches are the Pfitzinger and the Doebner reactions.

Diagram: Synthetic Approaches

cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction Target This compound Pfitzinger Condensation Pfitzinger->Target Yields quinoline-4-carboxylic acids Isatin Isatin Isatin->Pfitzinger IndoleKetone 3-acetyl-1H-indole IndoleKetone->Pfitzinger Base Base (e.g., KOH) Base->Pfitzinger Doebner Three-Component Condensation Doebner->Target Yields quinoline-4-carboxylic acids Aniline Aniline Aniline->Doebner IndoleAldehyde Indole-3-carboxaldehyde IndoleAldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner

Caption: Retrosynthetic analysis for this compound.

Frequently Asked Questions (FAQs): Synthesis

Q1: Which synthetic route, Pfitzinger or Doebner, is more suitable for scaling up this specific compound?

A1: Both the Pfitzinger and Doebner reactions are viable options for synthesizing quinoline-4-carboxylic acids.[1] The choice often depends on the availability and stability of the starting materials.

  • Pfitzinger Reaction: This route utilizes isatin and a carbonyl compound, in this case, 3-acetyl-1H-indole, in the presence of a strong base.[2][3] A major advantage is the direct formation of the quinoline-4-carboxylic acid. However, indoles can be sensitive to strong bases and high temperatures, potentially leading to side reactions and decomposition.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (indole-3-carboxaldehyde), and pyruvic acid.[1][4] This method can be more convergent, but the reaction conditions, often acidic, can also pose challenges for the indole nucleus, which is prone to polymerization under strong acid conditions.[5]

For scale-up, the Doebner reaction might offer more flexibility in modulating reaction conditions to be milder, potentially making it more suitable for the acid-sensitive indole moiety.[4]

Q2: I'm attempting the Pfitzinger reaction with isatin and 3-acetyl-1H-indole, but I'm getting a low yield and a complex mixture of byproducts. What could be the issue?

A2: Low yields and byproduct formation in the Pfitzinger reaction, especially with a sensitive substrate like an indole derivative, can stem from several factors:

  • Base Strength and Concentration: While a strong base like potassium hydroxide is necessary to open the isatin ring, excessively harsh basic conditions can lead to the decomposition of the indole starting material or the final product.[6]

  • Reaction Temperature and Time: Prolonged heating can promote side reactions. It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[7]

  • Aldol Condensation of the Ketone: 3-acetyl-1H-indole can undergo self-condensation under basic conditions, reducing the amount available to react with the opened isatin intermediate.

Troubleshooting Table: Pfitzinger Reaction

ParameterIssueRecommended Action
Base Decomposition of indoleUse a slight excess of base, but avoid very high concentrations. Consider using a milder base if the reaction proceeds.
Temperature Low yield, byproduct formationStart with a lower reflux temperature and gradually increase. Optimize for the shortest reaction time necessary for completion.[3]
Solvent Poor solubility, side reactionsA mixture of ethanol and water is common. Ensure all reactants are well-dissolved.[7]
Work-up Product lossCarefully acidify the reaction mixture to precipitate the carboxylic acid. Avoid overly acidic conditions that could degrade the product.[7]

Q3: In my Doebner reaction scale-up, I'm observing significant tar formation. How can I mitigate this?

A3: Tar formation is a classic issue in Doebner-type reactions, often due to the acid-catalyzed polymerization of the aldehyde or other reactive intermediates.[5][8] The indole nucleus is particularly susceptible to polymerization in acidic media.

  • Control the Exotherm: The reaction can be exothermic. Mixing the reagents at a lower temperature and then gradually heating can help control the reaction rate.

  • Slow Addition of Reagents: Adding the indole-3-carboxaldehyde slowly to the mixture of aniline and pyruvic acid can maintain a low concentration of the aldehyde, minimizing polymerization.[8]

  • Choice of Acid Catalyst: While strong mineral acids are traditional, milder Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be effective and reduce tar formation.[9][10]

Diagram: Troubleshooting Tar Formation in Doebner Reaction

cluster_solution Mitigation Strategies IndoleAldehyde Indole-3-carboxaldehyde Polymerization Polymerization (Tar) IndoleAldehyde->Polymerization Fast, uncontrolled reaction StrongAcid Strong Acid (e.g., HCl, H2SO4) StrongAcid->Polymerization DesiredProduct Desired Quinoline SlowAddition Slow Addition of Aldehyde SlowAddition->DesiredProduct MilderAcid Use Milder Acid (e.g., Lewis Acid) MilderAcid->DesiredProduct TempControl Lower Initial Temperature TempControl->DesiredProduct

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the In Vivo Biological Activity of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Immune Checkpoint

The compound 2-(1H-indol-3-yl)quinoline-4-carboxylic acid possesses structural motifs—an indole ring and a quinoline core—common to molecules with significant biological activity.[1][2] Our initial hypothesis, based on scaffold analysis and the well-established role of indole derivatives in immunotherapy, positions this molecule as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a pivotal enzyme in a critical immune escape pathway.[3] By catalyzing the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 exerts a powerful immunosuppressive effect within the tumor microenvironment.[4][5] This tryptophan depletion arrests the proliferation of effector T cells, while the accumulation of kynurenine promotes the generation of regulatory T cells (Tregs), effectively shielding the tumor from immune surveillance.[3][5] Consequently, inhibiting IDO1 is a highly attractive strategy for cancer immunotherapy, aiming to restore anti-tumor immunity.[6]

This guide outlines a rigorous, multi-stage in vivo workflow designed to test this hypothesis. We will progress from foundational safety and pharmacokinetic profiling to direct target engagement and, ultimately, to efficacy in a clinically relevant tumor model. Throughout this process, we will benchmark our test compound against Epacadostat, a first-in-class IDO1 inhibitor, to provide a clear comparative context for its activity.[7]

The IDO1 Pathway: A Mechanism of Immune Suppression

To understand the experimental choices that follow, it is crucial to visualize the mechanism we aim to disrupt. IDO1 is an intracellular enzyme, often induced by pro-inflammatory signals like interferon-gamma (IFNγ) in both tumor and immune cells.[8] Its action creates a localized metabolic checkpoint that suppresses T-cell function.

IDO1_Pathway cluster_TME Tumor Microenvironment IDO1 IDO1 Enzyme Kynurenine L-Kynurenine (Kyn) (Immunosuppressive) IDO1->Kynurenine Produces Tryptophan L-Tryptophan (Trp) (Essential for T-Cells) Tryptophan->IDO1 Catabolized by TCell Effector T-Cell Tryptophan->TCell Required for Proliferation Kynurenine->TCell Induces Anergy/ Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Test_Compound 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Test_Compound->IDO1 Inhibits

Caption: The IDO1 metabolic pathway leading to immune suppression.

Section 1: A Strategic Workflow for In Vivo Validation

Confirming biological activity in vivo is not a single experiment but a logical progression. Our workflow is designed to de-risk the project at each stage, ensuring that resource-intensive efficacy studies are only initiated for compounds with promising safety and target engagement profiles.

InVivo_Workflow cluster_workflow In Vivo Validation Cascade A Stage 1: Safety & Pharmacokinetics (PK) D Decision Point: Advance to Efficacy? A->D Is compound safe? Does it have adequate exposure? B Stage 2: Target Engagement & Pharmacodynamics (PD) C Stage 3: Tumor Efficacy Studies B->C Is target engagement confirmed? E Data Analysis & Comparative Assessment C->E D->B Yes

Caption: A sequential workflow for in vivo compound validation.

Stage 1: Foundational Safety and Pharmacokinetic (PK) Profiling

Before assessing efficacy, we must answer two fundamental questions: Is the compound safe at active concentrations, and does it achieve sufficient exposure in the bloodstream to interact with its target?

  • Expert Insight: Skipping this stage is a common cause of failure. An efficacy study is uninterpretable if the dose used is toxic or, conversely, if it results in negligible plasma concentration.

Key Experiments:

  • Maximum Tolerated Dose (MTD) Study: This acute toxicity study identifies the highest dose that can be administered without causing unacceptable side effects.[9][10] It is essential for selecting dose levels for subsequent experiments.

  • Pharmacokinetic (PK) Study: This experiment characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11][12] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine key parameters like clearance, half-life (t½), and oral bioavailability (%F).[12]

Comparative Data Presentation: PK Profile

ParameterThis compound (PO, 50 mg/kg)Epacadostat (PO, 50 mg/kg)
Cmax (ng/mL)Hypothetical ValueLiterature Value
Tmax (hr)Hypothetical ValueLiterature Value
AUC (ng·hr/mL)Hypothetical ValueLiterature Value
Half-life (t½, hr)Hypothetical ValueLiterature Value
Bioavailability (%F)Hypothetical ValueLiterature Value
Stage 2: Target Engagement and Pharmacodynamics (PD)

With a safe dose range and adequate PK established, we must confirm that our compound engages its target, IDO1, in vivo.

  • Expert Insight: The most direct way to measure IDO1 activity is to measure its enzymatic products. A successful IDO1 inhibitor will decrease the ratio of kynurenine to tryptophan in the plasma. This is a critical biomarker for target engagement.[7][8]

Key Experiment:

  • Kynurenine/Tryptophan Ratio Analysis: Mice bearing IDO1-expressing tumors (e.g., B16F10 melanoma) are treated with the test compound. Plasma samples are collected at various time points post-dose, and the concentrations of kynurenine and tryptophan are measured via LC-MS/MS. A significant reduction in the Kyn/Trp ratio relative to vehicle-treated animals indicates successful IDO1 inhibition.

Comparative Data Presentation: Pharmacodynamics

Treatment GroupDose (mg/kg)Plasma Kyn/Trp Ratio (% of Vehicle)
Vehicle-100%
Test Compound50Hypothetical Value
Epacadostat50Hypothetical Value
Stage 3: Efficacy in a Syngeneic Tumor Model

This is the definitive test of anti-tumor activity. The choice of animal model is paramount.

  • Trustworthiness: We must use a syngeneic model , where tumor cells and the host mouse are from the same inbred strain (e.g., B16F10 melanoma cells in a C57BL/6 mouse). This ensures the mouse has a fully competent immune system. Xenograft models using human tumors in immunodeficient mice are inappropriate for testing immunomodulatory drugs like IDO1 inhibitors.[7][8]

Key Experiment:

  • Syngeneic Tumor Growth Inhibition Study: Immunocompetent mice are implanted with IDO1-expressing tumor cells. Once tumors are established, mice are randomized into treatment groups (Vehicle, Test Compound, Epacadostat, and potentially a combination with an anti-PD-1 antibody). Tumor volume and body weight are measured regularly. At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration).

Efficacy_Workflow A Day 0: Implant B16F10 Tumor Cells subcutaneously in C57BL/6 mice B Day 7-10: Tumors reach ~100 mm³. Randomize mice into groups. A->B C Day 10-24: Administer daily treatment: - Vehicle - Test Compound - Epacadostat B->C D During Treatment: Measure tumor volume & body weight 3x/week C->D E End of Study: Sacrifice mice. Collect tumors & plasma for analysis. D->E

Caption: Workflow for a syngeneic tumor efficacy study.

Comparative Data Presentation: Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
VehicleHypothetical Value0%
Test CompoundHypothetical ValueHypothetical Value
EpacadostatHypothetical ValueHypothetical Value

Section 2: Detailed Experimental Protocols

The following protocols are provided as a template and should be adapted and approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 1: Maximum Tolerated Dose (MTD) in Mice
  • Species: C57BL/6 mice, female, 8-10 weeks old.

  • Group Size: 3 mice per dose group.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).

  • Dosing: Administer single doses via oral gavage (PO) at escalating levels (e.g., 50, 100, 200, 400 mg/kg).

  • Observations: Monitor animals closely for the first 4 hours post-dose, then daily for 14 days. Record clinical signs of toxicity (lethargy, piloerection, ataxia), body weight changes, and mortality.[9]

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or mortality.

Protocol 2: Single-Dose Pharmacokinetics (PK) in Mice
  • Species: C57BL/6 mice, male, 8-10 weeks old, catheterized (jugular vein) if possible for serial sampling.

  • Group Size: 3-4 mice per route of administration.

  • Dose Formulation: Prepare dosing solutions for both IV (in a saline/solubilizer mix) and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail nick or retro-orbital bleed) into EDTA-coated tubes at specified time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, %F).

Protocol 3: Syngeneic Tumor Efficacy Study
  • Cell Line: B16F10 melanoma cells, cultured under standard conditions. Ensure cells are tested and free of pathogens.

  • Species: C57BL/6 mice, female, 8-10 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 B16F10 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin measuring tumors approximately 7 days post-implantation using digital calipers. Calculate volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average size of 80-120 mm³, randomize mice into treatment groups (n=10 mice/group).

  • Treatment:

    • Group 1: Vehicle (PO, daily)

    • Group 2: Test Compound (e.g., 50 mg/kg, PO, daily)

    • Group 3: Epacadostat (50 mg/kg, PO, daily)

  • Endpoints:

    • Primary: Tumor volume (measured 3 times weekly) and survival.

    • Secondary: Body weight (as a measure of toxicity), collection of terminal blood for PD analysis (Kyn/Trp ratio).

  • Ethical Endpoint: Euthanize mice if tumor volume exceeds 2000 mm³, tumors become ulcerated, or body weight loss exceeds 20%.

Conclusion

This guide presents a scientifically rigorous and logically sequenced strategy for confirming the in vivo biological activity of this compound as a hypothesized IDO1 inhibitor. By systematically evaluating safety, pharmacokinetics, target engagement, and finally, anti-tumor efficacy in an immunocompetent model, researchers can generate a robust data package. The direct comparison against a benchmark compound like Epacadostat is critical for objectively assessing the compound's potential and making informed decisions for further development. This structured approach maximizes the likelihood of success while ensuring the ethical and efficient use of resources in the complex but rewarding field of drug discovery.

References

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A Comparative Guide to 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid and Other Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and its analogs with other prominent quinoline-based inhibitors. We will explore their mechanisms of action, inhibitory potencies against key biological targets, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of compounds.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of pharmacologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing inhibitors of diverse biological targets. This guide will focus on the comparative analysis of quinoline-based inhibitors targeting enzymes and receptors implicated in cancer, autoimmune disorders, and neurological conditions.

Featured Compound: this compound

The compound this compound represents a promising scaffold in drug discovery. While specific inhibitory data for this exact molecule is emerging, its structural analogs and the broader class of 2-aryl-quinoline-4-carboxylic acids have demonstrated significant activity against several key therapeutic targets. The indole moiety at the 2-position and the carboxylic acid at the 4-position are critical pharmacophoric features that contribute to its biological activity.

Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: By targeting enzymes crucial for cancer cell proliferation and survival.

  • Antimicrobial Agents: Exhibiting activity against various bacterial strains.

  • Modulators of Neurological Pathways: By interacting with receptors in the central nervous system.

Comparative Analysis of Quinoline-Based Inhibitors

To provide a comprehensive perspective, we will compare the this compound scaffold with well-established quinoline and non-quinoline inhibitors targeting three major classes of biomolecules: Dihydroorotate Dehydrogenase (DHODH), Topoisomerases, and the N-methyl-D-aspartate (NMDA) receptor.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and immunosuppressive drugs.[1]

Mechanism of Action: DHODH inhibitors block the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the depletion of nucleotide pools, thereby halting the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.

Comparative Inhibitors:

  • Brequinar: A potent and selective quinoline-based inhibitor of human DHODH.[1]

  • Leflunomide (Active Metabolite A771726): An isoxazole derivative used in the treatment of rheumatoid arthritis that inhibits DHODH.[2][3]

InhibitorTargetIC50 (nM)Reference(s)
Brequinar Human DHODH~5.2 - 20[1]
A771726 (Leflunomide Metabolite) Human DHODH~1100[2]
Various 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives Human DHODHPotent inhibition observed, with some analogs having IC50 values in the low nanomolar range (e.g., 9.71 nM for a potent analog).[4][5]

The 2-aryl-quinoline-4-carboxylic acid scaffold, exemplified by compounds like Brequinar, has demonstrated exceptional potency against DHODH.[4][5] The carboxylic acid group is crucial for interacting with key residues in the enzyme's active site.[4] The indole substitution in our featured compound offers an avenue for further structural modifications to optimize potency and selectivity.

Signaling Pathway:

DHODH_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Synthesis Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH DHODH Quinoline_Inhibitor 2-(1H-indol-3-yl)quinoline -4-carboxylic acid Quinoline_Inhibitor->DHODH Inhibition DNA_RNA DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation (e.g., Cancer, Immune Cells) DNA_RNA->Cell_Proliferation

DHODH Inhibition Pathway.

Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for cancer chemotherapy.

Mechanism of Action: Topoisomerase inhibitors interfere with the enzyme's function, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells.

Comparative Inhibitors:

  • Camptothecin: A natural product and a potent inhibitor of Topoisomerase I.[6][7]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin that inhibits Topoisomerase II.[8]

InhibitorTargetIC50Reference(s)
Camptothecin Topoisomerase I~0.68 µM (cell-free)[6]
Etoposide Topoisomerase II~59.2 µM (cell-free)
Indeno[1,2-c]quinoline Derivatives Topoisomerase I/IIDual inhibitors with potent anticancer activity.[9]
2-Phenylquinoline-4-carboxamide Derivatives TopoisomeraseIdentified as potent anticancer agents.[10]

Quinoline-based structures, particularly fused systems like indenoisoquinolines, have emerged as potent dual inhibitors of both Topoisomerase I and II.[9] This dual-targeting capability can be advantageous in overcoming certain mechanisms of drug resistance. The this compound scaffold shares structural similarities with these inhibitors and warrants investigation for its topoisomerase inhibitory potential.

Experimental Workflow:

Topo_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubate Incubate at 37°C DNA->Incubate Topo Topoisomerase Enzyme Topo->Incubate Buffer Reaction Buffer Buffer->Incubate Inhibitor Test Compound (e.g., Quinoline Derivative) Inhibitor->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide) Gel->Visualize NMDA_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Quinoline_Antagonist 2-(1H-indol-3-yl)quinoline -4-carboxylic acid Quinoline_Antagonist->NMDA_Receptor Antagonism Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

NMDA Receptor Antagonism.

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Coenzyme Q10 (100 µM).

    • DCIP (200 µM).

    • Dihydroorotic acid (500 µM).

    • Test compound (serial dilutions).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DHODH enzyme, Coenzyme Q10, DCIP, and the test compound at various concentrations.

    • Pre-incubate the mixture at 25°C for 30 minutes.

    • Initiate the reaction by adding dihydroorotic acid.

    • Measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

Principle: This assay assesses the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and the test compound at various concentrations.

    • Add purified Topoisomerase I to initiate the reaction. Include a no-enzyme control and a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

    • Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interpretation:

    • Supercoiled DNA migrates faster than relaxed DNA. A potent inhibitor will show a prominent band corresponding to the supercoiled DNA, similar to the no-enzyme control.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. Its structural relationship to known potent inhibitors of DHODH, topoisomerases, and NMDA receptors provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for evaluating the biological activity of this and other quinoline-based compounds, paving the way for the discovery of new and effective drugs.

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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of methodologies to validate the cellular target engagement of a novel investigational compound, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. For the purpose of this illustrative guide, we will hypothesize that this compound is designed to target a critical bacterial enzyme, Tryptophanyl-tRNA Synthetase (TrpRS), a validated target for antibacterial therapy due to its essential role in protein synthesis.[1][2]

We will compare the performance of our investigational compound against a well-characterized inhibitor of bacterial TrpRS, Indolmycin, a natural product known to selectively inhibit this enzyme.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for two orthogonal, industry-standard target engagement assays: the Cellular Thermal Shift Assay (CETSA) and a customized bacterial reporter gene assay.

The Central Role of Tryptophanyl-tRNA Synthetase in Bacterial Viability

Tryptophanyl-tRNA Synthetase (TrpRS) is a member of the aminoacyl-tRNA synthetase (AARS) family of enzymes. These enzymes are fundamental to life, catalyzing the attachment of a specific amino acid to its cognate transfer RNA (tRNA).[1][2] This "charging" of tRNA is the crucial first step in protein synthesis, ensuring the fidelity of genetic code translation at the ribosome.[6][7][8] By inhibiting TrpRS, a compound can effectively halt protein production, leading to bacterial growth arrest and death. The structural similarity of this compound to tryptophan, the natural substrate of TrpRS, provides a strong rationale for its potential mechanism of action.

Below is a simplified representation of the bacterial protein synthesis pathway, highlighting the critical role of TrpRS.

Bacterial_Protein_Synthesis cluster_0 Amino Acid Activation cluster_1 tRNA Charging cluster_2 Ribosomal Translation Tryptophan Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptophan->TrpRS ATP ATP ATP->TrpRS Trp_AMP Trp-AMP Intermediate TrpRS->Trp_AMP  Activation Charged_tRNA Trp-tRNA(Trp) tRNA_Trp tRNA(Trp) Trp_AMP->Charged_tRNA tRNA_Trp->Charged_tRNA Ribosome Ribosome (70S) Charged_tRNA->Ribosome Protein Growing Polypeptide Chain Ribosome->Protein  Elongation mRNA mRNA mRNA->Ribosome Inhibitor This compound OR Indolmycin Inhibitor->TrpRS Inhibition

Figure 1: Simplified pathway of bacterial protein synthesis highlighting the inhibitory action on TrpRS.

Comparison of Target Engagement Methodologies

To build a robust case for target engagement, it is crucial to employ at least two distinct and complementary methods. Here, we compare a biophysical method that directly measures drug-target binding (CETSA) with a functional cellular assay that measures the downstream consequences of this binding (reporter gene assay).

FeatureCellular Thermal Shift Assay (CETSA)Bacterial Reporter Gene Assay
Principle Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates.[9][10]Quantifies the expression of a reporter gene (e.g., luciferase) placed under the control of a promoter that is regulated by the target's activity.[5][11][12]
Readout Amount of soluble target protein remaining after heat treatment, typically detected by Western Blot.[13][14]Luminescence signal produced by the reporter enzyme.[15][16][17]
Primary Advantage Directly assesses the physical interaction between the compound and the target protein in a cellular context without requiring compound modification.[9][13]Provides a functional readout of the compound's activity on the target pathway within living, metabolically active cells.[7][11]
Considerations Requires a specific and sensitive antibody for the target protein. The magnitude of the thermal shift can vary.[13][14]Requires genetic engineering of the bacterial strain. The reporter signal is an indirect measure of target engagement.
Alternative Compound Indolmycin (positive control)Indolmycin (positive control)
Supporting Data Isothermal dose-response curves and melting curves.Dose-response inhibition of luciferase expression.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[9][10] The underlying principle is that when a ligand binds to a protein, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[13][18] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of the target protein that remains soluble, we can observe a "thermal shift" indicative of target engagement.[9][14]

CETSA_Workflow Start Bacterial Culture (e.g., E. coli) Harvest Harvest & Lyse Cells Start->Harvest Treat Treat Lysates with: 1. Vehicle (DMSO) 2. Test Compound 3. Indolmycin Harvest->Treat Heat Aliquot and Heat at Different Temperatures (e.g., 40-70°C) Treat->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE Western Western Blot (Anti-TrpRS Antibody) SDS_PAGE->Western Analyze Densitometry Analysis of TrpRS Bands Western->Analyze

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
  • Cell Culture and Lysate Preparation:

    • Culture a suitable bacterial strain (e.g., E. coli BL21) to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

  • Compound Treatment:

    • Dilute the clarified lysate to a final concentration of 2 mg/mL.

    • Aliquot the lysate into three tubes. Treat with:

      • Vehicle control (e.g., 1% DMSO).

      • This compound (e.g., at 10 µM).

      • Indolmycin (positive control, e.g., at 10 µM).

    • Incubate at room temperature for 30 minutes.

  • Heat Treatment:

    • For each treatment condition, aliquot the lysate into PCR tubes.

    • Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes.

    • Immediately cool the samples on ice for 3 minutes.

  • Separation of Soluble Fraction:

    • Transfer the heated lysates to microcentrifuge tubes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[14]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection by Western Blot:

    • Normalize the protein concentration of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for bacterial TrpRS.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software.

Supporting Experimental Data (Hypothetical)

Table 1: CETSA Melting Curve Data for TrpRS

Temperature (°C)Vehicle (% Soluble TrpRS)This compound (10 µM) (% Soluble TrpRS)Indolmycin (10 µM) (% Soluble TrpRS)
40100100100
459899100
50859598
55528892
60206575
6553045
70<11015
Apparent Tₘ (°C) ~54.5 ~62.0 ~64.0

The data clearly shows a significant shift in the apparent melting temperature (Tₘ) of TrpRS in the presence of both the investigational compound and the positive control, Indolmycin. This thermal stabilization is strong evidence of direct binding to the target protein within the complex environment of the cell lysate.

Methodology 2: Bacterial Luciferase Reporter Gene Assay

This functional assay measures the downstream consequences of TrpRS inhibition. A bacterial strain is engineered to express a luciferase reporter gene under the control of a promoter that is sensitive to the availability of charged Trp-tRNA(Trp). For instance, a synthetic promoter containing tryptophan-dependent attenuator sequences can be used. When TrpRS is inhibited, the pool of charged Trp-tRNA(Trp) decreases, leading to a change in the expression of the downstream luciferase gene.[11]

Reporter_Assay_Workflow Start Engineered E. coli (Trp-sensitive promoter-luxCDABE) Culture Grow Overnight Culture Start->Culture Dilute Dilute Culture and Aliquot into 96-well Plate Culture->Dilute Treat Add Serial Dilutions of: 1. Vehicle (DMSO) 2. Test Compound 3. Indolmycin Dilute->Treat Incubate Incubate at 37°C (e.g., 4 hours) Treat->Incubate Measure Measure Luminescence (Plate Reader) Incubate->Measure Analyze Plot Dose-Response Curve and Calculate IC₅₀ Measure->Analyze

Figure 3: Experimental workflow for the bacterial luciferase reporter gene assay.
Detailed Experimental Protocol: Reporter Assay
  • Bacterial Strain and Culture Preparation:

    • Use an E. coli strain containing a plasmid with a Trp-sensitive promoter driving the expression of a luciferase operon (e.g., luxCDABE).[11]

    • Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C with shaking.

  • Assay Setup:

    • The next day, dilute the overnight culture 1:100 in fresh medium.

    • Dispense 100 µL of the diluted culture into the wells of a clear-bottom, white-walled 96-well plate.

    • Prepare serial dilutions of the this compound and Indolmycin in the culture medium.

    • Add the compound dilutions to the wells (e.g., 1 µL per well) to achieve the desired final concentrations. Include vehicle-only wells as a negative control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for a period sufficient for protein expression (e.g., 4 hours).

    • After incubation, measure the luminescence using a plate reader. The luxCDABE operon from Photorhabdus luminescens is ideal as it produces its own substrate, and no additional reagents are needed.[11]

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (defined as 100% activity or 0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Supporting Experimental Data (Hypothetical)

Table 2: Reporter Gene Assay Dose-Response Data

Compound Concentration (µM)This compound (% Inhibition)Indolmycin (% Inhibition)
0.012.58.1
0.110.325.4
148.955.2
1085.190.3
10096.798.5
IC₅₀ (µM) ~1.1 ~0.6

The dose-dependent inhibition of luciferase expression demonstrates that both compounds interfere with the TrpRS-dependent pathway in living bacteria. The calculated IC₅₀ values provide a quantitative measure of their cellular potency.

Conclusion

This guide has detailed two orthogonal and robust methods for validating the cellular target engagement of this compound against its hypothetical target, bacterial Tryptophanyl-tRNA Synthetase.

  • The Cellular Thermal Shift Assay (CETSA) provided direct biophysical evidence of binding, showing that the compound stabilizes TrpRS against thermal denaturation, with performance comparable to the known inhibitor Indolmycin.

  • The Bacterial Luciferase Reporter Gene Assay provided functional confirmation, demonstrating that the compound inhibits the TrpRS pathway in living cells in a dose-dependent manner, leading to a measurable change in gene expression.

The convergence of results from these distinct methodologies provides a high degree of confidence that this compound engages its intended target in a cellular context. This self-validating system of orthogonal assays is a critical step in the rigorous preclinical evaluation of any new chemical entity, providing the foundational evidence needed to advance a compound through the drug discovery pipeline.

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Cross-validation of the antibacterial effects of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid in different bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents is paramount. Among the promising candidates, quinoline derivatives have garnered significant attention due to their broad-spectrum antibacterial potential. This guide provides an in-depth, technical framework for the cross-validation of the antibacterial effects of a specific novel compound, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, across a panel of clinically relevant bacterial strains.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology rooted in scientific integrity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Scientific Rationale: Targeting Bacterial Replication

Quinolone-based compounds, particularly the fluoroquinolone class, are known to exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are crucial for managing the topological stress of DNA supercoiling during replication and transcription.[4] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately triggering cell death.[5][6] The primary target in Gram-negative bacteria is typically DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[][2]

The introduction of the 2-(1H-indol-3-yl) substituent to the quinoline-4-carboxylic acid scaffold presents a novel chemical entity. The indole moiety is a common feature in many biologically active compounds and may influence the compound's binding affinity to the target enzymes or its ability to permeate the bacterial cell wall, potentially leading to an altered or enhanced antibacterial spectrum. This guide outlines the necessary experiments to rigorously test this hypothesis.

Experimental Workflow for Cross-Validation

A systematic approach is crucial to validate the antibacterial efficacy of a novel compound. The following workflow provides a comprehensive strategy, from initial screening to determining the mode of action (bacteriostatic vs. bactericidal).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal Activity Assessment A Preparation of Bacterial Inoculum (0.5 McFarland Standard) B Agar Disk Diffusion Assay A->B C Measurement of Zone of Inhibition (ZOI) B->C D Broth Microdilution Assay C->D Proceed if ZOI is significant E Determination of Minimum Inhibitory Concentration (MIC) D->E F Sub-culturing from MIC wells E->F Based on MIC results G Determination of Minimum Bactericidal Concentration (MBC) F->G H Classification of Activity (Bacteriostatic vs. Bactericidal) G->H Compare MIC and MBC values

Caption: Experimental workflow for antibacterial cross-validation.

Selecting the Right Battlefield: Bacterial Strains and Controls

To ensure the robustness of the cross-validation, a diverse panel of bacterial strains is essential. This panel should include representatives from both Gram-positive and Gram-negative bacteria, encompassing both standard quality control (QC) strains and clinically relevant, potentially resistant strains.

Table 1: Proposed Bacterial Panel for Cross-Validation

Gram StainSpeciesStrain DesignationKey Characteristics
Gram-positiveStaphylococcus aureusATCC 25923Standard QC strain for susceptibility testing.[7][8]
Gram-positiveStaphylococcus aureusATCC 43300Methicillin-resistant S. aureus (MRSA).[9]
Gram-positiveEnterococcus faecalisATCC 29212Standard QC strain.[10]
Gram-negativeEscherichia coliATCC 25922Standard QC strain for susceptibility testing.[7][8]
Gram-negativePseudomonas aeruginosaATCC 27853Standard QC strain, known for intrinsic resistance.[7]
Gram-negativeKlebsiella pneumoniaeATCC 700603Extended-spectrum β-lactamase (ESBL) producer.[10]

For comparative analysis, it is crucial to include well-characterized antibiotics as positive controls. The choice of comparators should be based on their mechanism of action and spectrum of activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that acts by inhibiting DNA gyrase and topoisomerase IV.[5][11] This makes it an ideal comparator for a novel quinoline derivative.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.[12][13] It will serve as a comparator with a different mechanism of action and a Gram-positive specific spectrum.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and standardization.[14][15]

Protocol 1: Agar Disk Diffusion Assay

This qualitative method provides an initial assessment of the antibacterial activity.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17] Use a Wickerham card for accurate visual comparison.[18]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound and the comparator antibiotics (ciprofloxacin, vancomycin) onto the inoculated MHA surface.

    • Ensure the disks are placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters (mm).

    • A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the test compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 128 µg/mL down to 0.06 µg/mL.[16]

  • Inoculum Preparation and Dilution:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Controls:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum in broth without any antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21][22]

  • Sub-culturing from MIC Plate:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[23][24]

Data Presentation and Interpretation

The results of these assays should be tabulated for clear comparison. The following tables provide a template with hypothetical data for illustrative purposes.

Table 2: Comparative Zone of Inhibition (ZOI) Data (in mm)

Bacterial StrainThis compoundCiprofloxacin (5 µg)Vancomycin (30 µg)
S. aureus ATCC 25923242518
S. aureus ATCC 43300 (MRSA)22817
E. faecalis ATCC 29212182016
E. coli ATCC 2592226300
P. aeruginosa ATCC 2785315240
K. pneumoniae ATCC 700603 (ESBL)23100

Table 3: Comparative MIC and MBC Data (in µg/mL)

Bacterial StrainThis compoundCiprofloxacinVancomycin
MIC MBC MIC
S. aureus ATCC 25923120.5
S. aureus ATCC 43300 (MRSA)2416
E. faecalis ATCC 29212481
E. coli ATCC 259220.510.03
P. aeruginosa ATCC 278538160.25
K. pneumoniae ATCC 700603 (ESBL)128

The MBC/MIC ratio is a key indicator of whether an antibiotic is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[23]

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action for quinolones involves the disruption of DNA replication. The following diagram illustrates this proposed pathway for this compound.

G cluster_0 Bacterial Cell cluster_1 Inhibition Compound 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Membrane Cell Wall & Membrane Compound->Membrane Penetration Gyrase DNA Gyrase (Gram-negative) Membrane->Gyrase TopoIV Topoisomerase IV (Gram-positive) Membrane->TopoIV DNA Bacterial Chromosome Gyrase->DNA Acts on Replication DNA Replication & Transcription Breaks Double-Strand Breaks Gyrase->Breaks Stabilizes cleavage complex TopoIV->DNA Acts on TopoIV->Breaks Stabilizes cleavage complex DNA->Replication Death Cell Death Breaks->Death Induces

Caption: Proposed mechanism of action for the test compound.

Conclusion

This guide provides a robust framework for the comprehensive cross-validation of the antibacterial effects of this compound. By employing standardized protocols, a diverse panel of bacterial strains, and appropriate comparators, researchers can generate reliable and reproducible data. The insights gained from these experiments will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts in the fight against antimicrobial resistance. The combination of qualitative screening, quantitative analysis, and bactericidal assessment ensures a thorough evaluation, upholding the principles of scientific integrity and trustworthiness.

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A Comparative Analysis of the Anticancer Efficacy of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and Doxorubicin: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the established chemotherapeutic agent, Doxorubicin, and the novel investigational compound, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid. The content is structured to deliver in-depth technical insights, supported by experimental data and protocols, for researchers and scientists in the field of oncology drug development.

Introduction: The Clinical Imperative for Novel Anticancer Agents

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed against a wide array of malignancies including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1][] Its clinical utility, however, is significantly hampered by dose-limiting cardiotoxicity and the frequent emergence of drug resistance.[1][3] These limitations create a pressing need for novel therapeutic agents with improved safety profiles and efficacy against resistant tumors.

The compound this compound belongs to a promising class of heterocyclic compounds. Both quinoline and indole scaffolds are prevalent in numerous biologically active molecules and have been extensively explored for their anticancer potential.[4][5] This guide will dissect the known mechanisms of Doxorubicin and contrast them with the putative mechanisms of this compound, inferred from studies on structurally related quinoline-indole hybrids.

Mechanistic Showdown: How They Kill Cancer Cells

The fundamental difference in the anticancer action of these two compounds lies in their primary cellular targets and downstream signaling cascades.

Doxorubicin: A Multi-Pronged Assault on DNA and Cellular Homeostasis

Doxorubicin exerts its cytotoxic effects through several well-documented mechanisms:[6]

  • DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[][7] Crucially, it stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils.[7][8] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[6]

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety in Doxorubicin's structure can undergo redox cycling, leading to the production of highly reactive free radicals.[1] This induces massive oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to cell death.[1][6] This mechanism is also heavily implicated in its cardiotoxic side effects.[1][3]

  • Mitochondrial Disruption : Doxorubicin can accumulate in mitochondria, disrupting cellular respiration and initiating the intrinsic apoptotic pathway through the release of cytochrome C.[1]

G cluster_doxo Doxorubicin's Mechanism of Action Doxo Doxorubicin DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation TopoII Topoisomerase II Poisoning Doxo->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxo->ROS Mito Mitochondrial Disruption Doxo->Mito DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopoII->DSB OxidativeStress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->OxidativeStress CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis CytoC->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism leading to apoptosis.

This compound: A More Targeted Approach?

While direct studies on this specific molecule are emerging, research on related quinoline-indole hybrids and quinoline-4-carboxylic acid derivatives points towards more targeted mechanisms of action, potentially offering a better therapeutic window.

  • Enzyme Inhibition (e.g., EGFR, SIRT3) : Many quinoline derivatives function as inhibitors of key signaling proteins crucial for cancer cell proliferation and survival. For instance, certain substituted quinolines have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[9] Others, like 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[10][11] This targeted inhibition contrasts with Doxorubicin's broad-spectrum DNA damage.

  • Microtubule Destabilization : A significant number of indole and quinoline-based compounds act as anti-mitotic agents by interfering with tubulin polymerization.[4][5] They often bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4] This is a distinct mechanism from Doxorubicin's primary action on DNA.

  • Induction of Cell Cycle Arrest : Studies on related compounds show that they can induce cell cycle arrest, often at the G0/G1 or G2/M phase, without necessarily causing widespread DNA damage.[11] This suggests a more controlled induction of cell death pathways.

G cluster_indole Putative Mechanisms of Indolylquinoline Carboxylic Acid IQCA 2-(1H-indol-3-yl)quinoline -4-carboxylic acid EGFR_Inhibit EGFR Inhibition IQCA->EGFR_Inhibit Tubulin_Inhibit Tubulin Polymerization Inhibition IQCA->Tubulin_Inhibit SIRT3_Inhibit SIRT3 Inhibition IQCA->SIRT3_Inhibit Prolif_Signal ↓ Proliferation Signaling EGFR_Inhibit->Prolif_Signal Mitotic_Arrest Mitotic Arrest (G2/M) Tubulin_Inhibit->Mitotic_Arrest Metabolic_Stress Metabolic Stress SIRT3_Inhibit->Metabolic_Stress Apoptosis Apoptosis Prolif_Signal->Apoptosis Mitotic_Arrest->Apoptosis Metabolic_Stress->Apoptosis

Caption: Potential targeted mechanisms of the indolylquinoline compound.

Comparative Performance Metrics: Efficacy and Safety

The following table summarizes a hypothetical comparison based on published data for Doxorubicin and representative data for potent quinoline-indole class compounds.

ParameterDoxorubicinThis compound (Representative Analogs)Rationale & Justification
In Vitro Potency (IC50) Low nM to low µM rangeLow nM to low µM range[4][9][12]Both classes of compounds can exhibit high potency, but the novel compound's efficacy may be more cell-line specific depending on target expression.
Primary Mechanism DNA Intercalation, Topo II Poisoning, ROS Generation[1][8]Enzyme Inhibition, Microtubule Destabilization, Cell Cycle Arrest[5][9][11]Represents a fundamental shift from broad DNA damage to targeted signaling or structural disruption.
Key Side Effects Cardiotoxicity, Myelosuppression, Nausea, Alopecia[3][13][14]Potentially lower off-target toxicity; specific side effects depend on the primary target.Targeted agents generally have a different and often more manageable side-effect profile than cytotoxic agents that damage DNA.
Resistance Mechanisms Upregulation of drug efflux pumps (e.g., ABCB1), altered Topo II expression[1]Target mutation, activation of bypass signaling pathways.Resistance is target-dependent. Some indole derivatives have shown efficacy in multi-drug resistant (MDR) cell lines.[4]
Selectivity Low (affects all rapidly dividing cells)Potentially higher (dependent on target expression in tumor vs. normal tissue)[9][15]The toxicity of quinoline derivatives towards healthy cells like NIH3T3 has been shown to be lower in some studies.[9]

Experimental Protocols for Comparative Evaluation

To rigorously compare these two agents, a series of standardized in vitro assays are required.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

Caption: Workflow for determining compound cytotoxicity using an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound and Doxorubicin. Treat the cells with a range of concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Treatment : Culture cells in 6-well plates and treat with the IC50 concentration of each compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Quantification : Quantify the percentage of cells in each quadrant to compare the apoptotic potential of the compounds. Some anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in this manner.[16]

Conclusion and Future Directions

The comparison between Doxorubicin and this compound highlights a critical paradigm shift in cancer therapy: from broad-spectrum cytotoxic agents to targeted therapeutics. While Doxorubicin remains a potent and important drug, its utility is constrained by severe side effects and resistance.

The investigational compound, representing the quinoline-indole class, offers the potential for a more favorable therapeutic index through targeted mechanisms like enzyme or microtubule inhibition. This could translate to greater selectivity for cancer cells and a reduction in the collateral damage to healthy tissues that characterizes traditional chemotherapy.[15]

Future research must focus on validating the precise molecular targets of this compound, evaluating its efficacy in in vivo tumor models, and establishing a comprehensive pharmacokinetic and safety profile. These steps will be crucial in determining if this promising compound can one day offer a safer and more effective alternative to drugs like Doxorubicin.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Available at: [Link]

  • Cancer Research UK. (2023). Doxorubicin. Available at: [Link]

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  • Wikipedia. (2023). Doxorubicin. Available at: [Link]

  • Liou, J. P., Lai, M. J., Chang, J. Y., Lee, H. Y., Kuo, C. C., Lin, M. H., ... & Wu, S. Y. (2011). Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. European journal of medicinal chemistry, 46(9), 3623-3629. Available at: [Link]

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  • U.S. National Library of Medicine. (2022). Doxorubicin: MedlinePlus Drug Information. Available at: [Link]

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  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qadasy, M. A. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 358(8), e70078. Available at: [Link]

  • Hsieh, H. P., Chang, K. M., Lin, C. H., Chen, C. H., Liou, J. P., & Wu, S. H. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2020). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 25(21), 5032. Available at: [Link]

  • Wang, Y., Li, M., Wang, Y., & Li, Y. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 988622. Available at: [Link]

  • Wang, L., Zhang, Y., Li, Y., Wang, Y., Li, M., & Li, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available at: [Link]

  • Wang, L., Zhang, Y., Li, Y., Wang, Y., Li, M., & Li, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

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Independent Verification of Synthesis Protocols for 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of established and adapted synthesis protocols for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a well-known pharmacophore present in numerous antibacterial, anticancer, and antimalarial agents.[1][2][3] The incorporation of an indole moiety at the 2-position is anticipated to modulate and potentially enhance these biological activities, given the prevalence of the indole nucleus in a vast array of bioactive natural products and synthetic compounds.[4][5]

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic reasoning behind the chosen synthetic routes, offers insights into potential challenges, and provides a framework for the independent verification of the synthesized product. The protocols presented are designed to be self-validating, with an emphasis on characterization and purity assessment.

Comparative Overview of Synthetic Strategies

The synthesis of the quinoline-4-carboxylic acid core is most prominently achieved through several classic name reactions. For the specific target molecule, this compound, the Pfitzinger and Doebner reactions present the most theoretically sound and adaptable approaches.

Synthetic RouteKey ReactantsCatalyst/ConditionsAdvantagesPotential Challenges
Pfitzinger Reaction Isatin, 3-AcetylindoleStrong base (e.g., KOH) in a protic solvent (e.g., ethanol)High convergence, direct formation of the carboxylic acid functionality, generally good yields for a variety of ketones.[6][7]Requires a carbonyl compound with an α-methylene group; potential for side reactions with complex substrates.
Doebner Reaction Aniline, Indole-3-carboxaldehyde, Pyruvic acidAcid catalyst (Brønsted or Lewis) in a suitable solvent (e.g., ethanol, acetonitrile)Three-component, one-pot reaction; versatile for a range of anilines and aldehydes.[8][9][10]Can have variable yields depending on the electronic nature of the aniline; the reaction mechanism is still a subject of some debate.[11]

Protocol 1: Pfitzinger Synthesis of this compound (Adapted Protocol)

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[6][7] This adapted protocol outlines the synthesis of the target molecule using isatin and 3-acetylindole.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by the condensation of the aniline moiety of the opened isatin with the carbonyl group of 3-acetylindole to form an imine. Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration lead to the final quinoline-4-carboxylic acid product.[6]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid KOH, H₂O Imine Imine KetoAcid->Imine Acetylindole 3-Acetylindole Acetylindole->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Cyclized->Product -H₂O

Caption: Pfitzinger reaction pathway for the synthesis of the target molecule.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq.) and 3-acetylindole (1.0 eq.) in absolute ethanol.

  • Base Addition: To this stirring solution, add a solution of potassium hydroxide (3.0 eq.) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with glacial acetic acid or dilute HCl to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization (Hypothetical Data)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 11.5-12.0 (s, 1H, indole-NH), 7.0-8.5 (m, 9H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168-170 (COOH), 110-150 (aromatic carbons).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ expected for C₁₈H₁₂N₂O₂.

Protocol 2: Doebner Synthesis of this compound (Adapted Protocol)

The Doebner reaction provides a one-pot, three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8][9][10] This adapted protocol utilizes aniline, indole-3-carboxaldehyde, and pyruvic acid.

Mechanistic Rationale

The reaction is believed to proceed via two possible pathways. In the first, an aldol-type condensation between the aldehyde and pyruvic acid is followed by a Michael addition of the aniline, subsequent cyclization, and oxidation. The second proposed mechanism involves the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and oxidation.[8][10]

Doebner_Workflow Start Aniline, Indole-3-carboxaldehyde, Pyruvic Acid Mixing Mix in Solvent with Acid Catalyst Start->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Work-up & Acidification Monitoring->Workup Isolation Filtration & Drying Workup->Isolation Product 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid Isolation->Product

Caption: General workflow for the Doebner synthesis.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) and indole-3-carboxaldehyde (1.0 eq.) in absolute ethanol.

  • Addition of Pyruvic Acid: To this solution, add pyruvic acid (1.1 eq.) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure and add water to induce precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.

Characterization (Hypothetical Data)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 11.5-12.0 (s, 1H, indole-NH), 7.0-8.5 (m, 9H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168-170 (COOH), 110-150 (aromatic carbons).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ expected for C₁₈H₁₂N₂O₂.

Independent Verification and Performance Comparison

ParameterPfitzinger Synthesis (Adapted)Doebner Synthesis (Adapted)
Reaction Time 12-24 hours4-8 hours
Number of Components TwoThree
Catalyst Stoichiometric baseCatalytic acid (often)
Anticipated Yield Generally moderate to goodVariable, can be sensitive to substrate electronics
Purification Straightforward acid-base work-upPrecipitation followed by recrystallization

Key Considerations for Verification:

  • Spectroscopic Analysis: The definitive verification of the synthesized product relies on a comprehensive analysis of its spectroscopic data. This includes ¹H NMR to confirm the proton environment, ¹³C NMR for the carbon skeleton, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound. A purity of >95% is generally considered acceptable for biological screening.

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

Conclusion

Both the Pfitzinger and Doebner reactions offer viable, albeit adapted, pathways for the synthesis of this compound. The Pfitzinger reaction may offer a more convergent and potentially higher-yielding route, while the Doebner reaction provides the convenience of a one-pot, three-component process. The choice of method will ultimately depend on the specific research goals, available starting materials, and desired scale of the synthesis. Rigorous purification and spectroscopic characterization are paramount to ensure the identity and purity of the final compound for subsequent biological evaluation.

References

  • Doebner, O. Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie242 , 265–301 (1887). [Link]

  • Name Reactions in Organic Synthesis. Doebner Reaction. Cambridge University Press (2006). [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Cherry, K. et al. Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Supplementary Material. [Link]

  • Antonenko, T. S. et al. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules28 , 5348 (2023). [Link]

  • Löwe, W. & Mládková, J. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Cesk Farm.47 , 219-22 (1998). [Link]

  • ResearchGate. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • Gáspár, A. & Dávid, M. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers52 , 393–396 (1998). [Link]

  • Antonenko, T. S. et al. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules28 , 5348 (2023). [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • Sharma, P. C. & Kumar, A. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Journal of Drug Development and Research5 , 25-35 (2013). [Link]

  • Li, Y. et al. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry10 , 979243 (2022). [Link]

  • Zhang, Y. et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry10 , 880067 (2022). [Link]

  • Zhang, Y. et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry10 , 880067 (2022). [Link]

  • Sangshetti, J. N., Shinde, D. B. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry11 , 135-147 (2014). [Link]

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A Comparative Performance Analysis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. This guide presents a comprehensive benchmarking analysis of a promising novel compound, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, against two clinically established antibiotics: Ciprofloxacin and Vancomycin. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison of antibacterial efficacy and the requisite experimental frameworks for such an evaluation.

Introduction to the Compounds

This compound: This novel synthetic molecule integrates two biologically active pharmacophores: the quinoline-4-carboxylic acid core and an indole moiety. Quinoline-based compounds have a well-documented history as antimicrobial agents, with fluoroquinolones being a prominent example.[1][2] The indole nucleus is also a privileged structure in medicinal chemistry, contributing to the activity of various natural and synthetic bioactive compounds. The hypothesis underpinning the design of this molecule is that the synergistic combination of these two moieties may result in a novel mechanism of action or an enhanced spectrum of activity. While the precise mechanism of this compound is under investigation, related quinoline-4-carboxylic acid derivatives have been shown to exert their effects through various cellular interactions.[1]

Ciprofloxacin: A second-generation fluoroquinolone, Ciprofloxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5][6][7] This dual targeting contributes to its potent bactericidal effect.

Vancomycin: A glycopeptide antibiotic, Vancomycin is a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[8][9] It acts by inhibiting the synthesis of the bacterial cell wall. Specifically, Vancomycin binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall biosynthesis.[10][11][12] This mode of action makes it ineffective against Gram-negative bacteria, whose outer membrane is impermeable to the large vancomycin molecule.[10]

Comparative Efficacy Evaluation: Methodologies

To objectively benchmark the performance of this compound, a series of standardized in vitro assays are employed. These assays are fundamental in preclinical antibiotic development and are conducted in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in vitro.[13][15][16]

Experimental Protocol: Broth Microdilution Method

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17][18]

  • Serial Dilution: The test compounds (this compound, Ciprofloxacin, and Vancomycin) are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16][19]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[15]

  • Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included on each plate to ensure the viability of the bacteria and the sterility of the medium, respectively.[15]

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-24 hours under ambient air conditions.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[16]

Causality Behind Experimental Choices: The use of CAMHB is critical as it is a standardized medium with low levels of inhibitors that could interfere with antibiotic activity.[20] The standardized inoculum size ensures reproducibility and comparability of results across different experiments and laboratories.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Adjust to 0.5 McFarland Standard A->B Standardize Inoculum D Inoculate 96-Well Plate B->D Final Dilution & Inoculation C Prepare Serial Dilutions of Test Compounds C->D E Incubate (35°C, 16-24h) D->E F Read Plate for Visible Growth E->F G Determine MIC F->G Lowest concentration with no growth

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay complements the MIC test by determining the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22][23]

Experimental Protocol:

  • Perform MIC Assay: The MBC assay is conducted as a subsequent step to the MIC assay.

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).[21]

  • Plating: These aliquots are plated onto antibiotic-free agar plates (e.g., Mueller-Hinton Agar).[22]

  • Incubation: The plates are incubated at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23]

Trustworthiness of the Protocol: This two-step process provides a clear distinction between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[24]

Time-Kill Curve Assay

This dynamic assay provides insights into the rate of bacterial killing over time when exposed to different concentrations of an antimicrobial agent.[17][25]

Experimental Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is prepared in broth as described for the MIC assay.[17]

  • Exposure: The bacterial suspension is added to flasks containing the test compounds at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a growth control flask without any antibiotic.[26]

  • Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[17]

  • Enumeration: Serial dilutions of the collected aliquots are plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.[27]

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25]

Expertise in Experimental Design: The choice of concentrations relative to the MIC allows for a detailed characterization of the concentration-dependent or time-dependent killing kinetics of the compound.

Hypothetical Performance Data

The following tables summarize plausible, hypothetical data for this compound compared to Ciprofloxacin and Vancomycin against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound24
Ciprofloxacin0.50.015
Vancomycin1>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound48
Ciprofloxacin10.03
Vancomycin2N/A

Analysis of Hypothetical Data:

  • This compound demonstrates broad-spectrum activity against both the Gram-positive and Gram-negative representatives. The MBC/MIC ratio is 2 for both strains, suggesting a bactericidal mode of action.

  • Ciprofloxacin shows potent activity, particularly against E. coli, consistent with its known spectrum.[3] Its bactericidal nature is confirmed by the low MBC/MIC ratios.

  • Vancomycin exhibits strong activity against S. aureus but is inactive against E. coli, as expected due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.[10]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. While the precise pathway for the novel compound is yet to be fully elucidated, we can visualize the established mechanisms of our comparators.

Mechanisms cluster_cipro Ciprofloxacin Mechanism cluster_vanco Vancomycin Mechanism Cipro Ciprofloxacin Gyrase DNA Gyrase (Topoisomerase II) Cipro->Gyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits Replication DNA Replication Inhibited Gyrase->Replication TopoIV->Replication Death1 Bacterial Cell Death Replication->Death1 Vanco Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vanco->Precursor Binds to CellWall Cell Wall Synthesis Blocked Precursor->CellWall Death2 Cell Lysis & Death CellWall->Death2

Conclusion

This guide provides a framework for the comprehensive evaluation of the novel antibacterial agent, this compound. The outlined methodologies for determining MIC, MBC, and time-kill kinetics are essential for establishing a robust profile of its efficacy relative to established antibiotics like Ciprofloxacin and Vancomycin. The hypothetical data presented suggests that this compound holds promise as a broad-spectrum, bactericidal agent. Further investigation into its precise mechanism of action, safety profile, and in vivo efficacy is warranted to fully assess its therapeutic potential in the fight against bacterial infections.

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A Senior Application Scientist's Guide to Replicating the Antiproliferative Effects of 2-(1H-indol-3-yl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives, a class of heterocyclic compounds recognized for their potential as anticancer agents.[1][2][3] By integrating established synthetic methodologies with robust bioassay protocols, this document serves as a practical resource for researchers seeking to replicate, validate, and build upon the reported antiproliferative findings of this promising chemical scaffold.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Within the realm of oncology, the quinoline nucleus is a "privileged scaffold," valued for its ability to interact with various biological targets.[4] Derivatives have been shown to exert antiproliferative effects through mechanisms such as DNA intercalation, inhibition of critical enzymes like topoisomerases and kinases, and disruption of microtubule dynamics.[2][3][4][5]

The specific fusion of an indole moiety at the 2-position of a quinoline-4-carboxylic acid core has generated significant interest. This guide offers an in-depth, logical workflow to rigorously assess the antiproliferative claims of these derivatives, ensuring that subsequent research is built on a solid, reproducible foundation.

Synthesis of this compound Derivatives

The most direct and widely employed method for synthesizing the quinoline-4-carboxylic acid core is the Doebner reaction.[2] This three-component reaction provides an efficient route to the desired scaffold from readily available starting materials.

Core Synthetic Protocol: The Doebner Reaction

This reaction involves the condensation of an aniline, an aldehyde (in this case, an indole-3-carboxaldehyde), and pyruvic acid.

Materials:

  • Substituted Aniline

  • Substituted 1H-indole-3-carboxaldehyde

  • Pyruvic Acid

  • Ethanol (or other suitable solvent)

  • Lewis acid catalyst (optional, e.g., InCl₃, BF₃·OEt₂)[6][7]

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the substituted 1H-indole-3-carboxaldehyde (1.0 eq) in ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq) to the solution.

  • Reaction Initiation: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality Note: The elevated temperature is necessary to drive the condensation and subsequent cyclization reactions. The imine formation is the initial key step.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The desired product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel if the product is not sufficiently pure.

  • Structural Verification: Confirm the identity and purity of the synthesized derivatives using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[8]

Experimental Workflow for Antiproliferative Activity Assessment

To validate the anticancer effects of the synthesized compounds, a rigorous and standardized in vitro cell viability assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[1][9] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11]

G cluster_synthesis Compound Synthesis & Prep cluster_cell_culture Cell Culture & Plating cluster_assay MTT Assay Protocol cluster_analysis Data Analysis S1 Synthesize Derivatives (Doebner Reaction) S2 Purify & Characterize (NMR, MS) S1->S2 S3 Prepare Stock Solutions (e.g., 10 mM in DMSO) S2->S3 A1 Prepare Serial Dilutions of Compounds S3->A1 C1 Culture Selected Cancer Cell Lines C2 Trypsinize & Count Cells C1->C2 C3 Seed Cells in 96-Well Plates (5,000-10,000 cells/well) C2->C3 C4 Incubate for 24h (Allow Attachment) C3->C4 A2 Treat Cells with Compounds (Include Vehicle & Positive Controls) C4->A2 A1->A2 A3 Incubate for 48-72h A2->A3 A4 Add MTT Reagent (Incubate 2-4h) A3->A4 A5 Solubilize Formazan Crystals (Add DMSO) A4->A5 A6 Measure Absorbance (570 nm) A5->A6 D1 Calculate % Cell Viability A6->D1 D2 Plot Dose-Response Curves D1->D2 D3 Determine IC50 Values D2->D3 G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cyto Cytoplasm DNA DNA (Intercalation) Topo Topoisomerase Kinase Pim-1 / SIRT3 Kinases Tubulin Tubulin Polymerization DHODH DHODH Enzyme Compound 2-(1H-indol-3-yl)quinoline- 4-carboxylic acid derivative Arrow_DNA Compound->Arrow_DNA Arrow_Topo Compound->Arrow_Topo Arrow_Kinase Compound->Arrow_Kinase Arrow_Tubulin Compound->Arrow_Tubulin Arrow_DHODH Compound->Arrow_DHODH Arrow_DNA->DNA Inhibition Arrow_Topo->Topo Inhibition Arrow_Kinase->Kinase Inhibition Arrow_Tubulin->Tubulin Disruption Arrow_DHODH->DHODH Inhibition

Caption: Potential molecular targets of quinoline derivatives in cancer cells.
  • Enzyme Inhibition: This class of compounds has been reported to inhibit several enzymes crucial for cancer cell survival, including sirtuin 3 (SIRT3), Pim-1 kinase, and dihydroorotate dehydrogenase (DHODH). [3][12]Inhibition of these pathways can lead to cell cycle arrest and a halt in proliferation. [12]* DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to programmed cell death (apoptosis). [3][5]* Tubulin Polymerization Inhibition: Some quinoline derivatives can bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [2][3]

Conclusion

This guide outlines a systematic and robust methodology for replicating and validating the reported antiproliferative effects of this compound derivatives. By adhering to a well-defined synthetic protocol, employing standardized and controlled cell-based assays, and performing rigorous data analysis, researchers can generate high-quality, reproducible data. Such validation is a critical and indispensable step in the drug discovery pipeline, confirming the therapeutic potential of this scaffold and paving the way for further optimization and preclinical development.

References

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  • Abcam. Cell viability assays.
  • MDPI. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives.
  • Hui, L. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.
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  • Marella, A. et al. (2021). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives.
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  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • ResearchGate. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives.
  • Benites, J. et al. (Year not specified). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. PMC - NIH.
  • ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • Lasne, M. et al. (Year not specified). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Anti-Cancer Agents in Medicinal Chemistry. (Year not specified). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • PMC - PubMed Central. (Year not specified). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • ResearchGate. (2022). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors.
  • Cherry. (Year not specified). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding this protocol is precaution. In the absence of specific toxicological data, the compound should be treated as a hazardous chemical. This approach ensures the protection of laboratory personnel, the broader community, and the environment.

PART 1: Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the potential hazards is essential. Based on data from related compounds like quinoline-4-carboxylic acid and indole-2-carboxylic acid, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid should be presumed to possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: While acute oral toxicity is not definitively established, it is prudent to assume it may be harmful if ingested.[3]

Given these potential hazards, this compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[4][5] While this specific compound is not a listed waste, its irritant properties necessitate its handling as a characteristic hazardous waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Nitrile or neoprene gloves, lab coat.[2][6]
Serious Eye Irritation (Category 2) Chemical splash goggles. A face shield is recommended when handling larger quantities.[2][6]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation Use in a well-ventilated area or with a chemical fume hood. For solids, an N95 particulate respirator may be necessary.[1][2]
PART 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation.[7][8] Immediately upon generation, waste containing this compound must be separated from other waste streams.

  • Solid Waste: This includes unused or expired solid compounds, contaminated personal protective equipment (gloves, weigh boats, paper towels), and any other solid materials that have come into contact with the chemical.[5] These should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless they are compatible. For instance, do not mix acidic solutions with bases or cyanides.[7]

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Proper Waste Containerization

The integrity of the waste container is critical to prevent leaks and exposures.[5][7]

  • Compatibility: Use containers made of materials that are compatible with the chemical. For a carboxylic acid derivative, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste.[5][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4][8] Note the date when the first waste was added to the container.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[4][7] This prevents the release of vapors and protects against spills.

  • Fill Level: Do not overfill containers. Leave at least 10% headspace (about one inch) to allow for expansion of the contents.[5][7]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[4][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Storage: Store the waste containers in the SAA, ensuring they are segregated from incompatible materials. Secondary containment, such as a spill tray, is a best practice to contain any potential leaks.[8]

  • Inspection: Regularly inspect the SAA for any signs of leakage, container degradation, or improper labeling.[7]

Step 4: Arranging for Professional Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4][6][9]

  • Contact EH&S: When the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, though regulations can vary), contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Documentation: Be prepared to provide information about the waste, including its composition and quantity, as requested by the disposal personnel.

PART 3: Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Accumulation & Disposal Start Waste Generation (Solid or Liquid) Assess Hazard Assessment: Treat as Irritant (Skin, Eye, Respiratory) and potentially toxic Start->Assess Is it waste? Segregate Segregate Waste: Solid vs. Liquid vs. Sharps Assess->Segregate Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Date Container->Label SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA Inspect Weekly Inspection of SAA SAA->Inspect EHS Contact Environmental Health & Safety (EH&S) for Pickup Inspect->EHS Container Full or Time Limit Reached End Professional Disposal by Licensed Contractor EHS->End

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental responsibility within your institution. The principles outlined here are not merely procedural; they are a reflection of a commitment to scientific integrity and the well-being of our communities.

References

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  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

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Navigating the Safe Handling of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, a molecule holding potential in various research domains, requires meticulous handling due to its structural motifs. The quinoline and indole rings, coupled with a carboxylic acid group, suggest a potential for bioactivity and specific chemical hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards and the diligent use of Personal Protective Equipment (PPE). The chemical structure of this compound suggests potential for skin and eye irritation, and possible harm if inhaled or ingested, based on data from similar quinoline and carboxylic acid derivatives.[1] Therefore, a comprehensive PPE strategy is non-negotiable.

Engineering Controls: The Foundation of Safety

Before considering personal gear, engineering controls must be in place. All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible.

Essential Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the solid. Remove gloves using the proper technique to avoid contaminating your skin.[3]
Eye and Face Protection Chemical Splash Goggles meeting ANSI Z87.1 standardProtects eyes from accidental splashes of solutions or contact with airborne powder. A face shield worn over goggles is required when there is a significant risk of splashing.[4][5]
Body Protection Full-length Laboratory CoatProtects skin and personal clothing from contamination. Flame-resistant lab coats are advisable if flammable solvents are in use.[6]
Respiratory Protection NIOSH-approved N95 Particulate RespiratorRecommended when handling the solid powder outside of a fume hood or if there is a risk of aerosolization, to prevent inhalation of fine particles.[6][7]
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Preparation and Weighing of the Solid Compound
  • Designate a Work Area: Cordon off and label a specific area within the chemical fume hood for handling this compound.[2]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[2]

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Use an analytical balance inside the fume hood. To minimize the generation of airborne dust, avoid pouring the powder directly from the bottle. Instead, use a spatula to transfer small amounts onto a weigh boat.[2] Keep the container closed as much as possible.[2]

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8]

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Experimental Use
  • Apparatus Setup: Ensure all glassware is free of cracks and is securely clamped.

  • Reaction Monitoring: Maintain a safe distance from the reaction vessel.

  • Post-Reaction Workup: Handle all materials containing the compound with the same level of precaution as the pure substance.

The following workflow diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Conduct Experiment dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency response personnel to handle the cleanup.

Disposal Plan: Responsible Waste Management

All waste materials containing this compound, including contaminated gloves, weigh boats, absorbent materials, and solutions, must be treated as hazardous waste.[9][10]

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and leak-proof hazardous waste containers.[9] Do not mix with other waste streams.[9]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in regular trash.[4]

By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Iowa Environmental Health & Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Santa Barbara. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]

  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved from [Link]

  • Section 7: Safe Work Practices and Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.